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  • Product: 3-chloromethyl-5,6-dihydro-2H-pyran
  • CAS: 97986-35-1

Core Science & Biosynthesis

Foundational

3-chloromethyl-5,6-dihydro-2H-pyran chemical properties and stability

Executive Summary This guide analyzes 3-chloromethyl-5,6-dihydro-2H-pyran , a specialized heterocyclic building block that has emerged as a critical intermediate in the synthesis of complex oxygenated scaffolds.[1] Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes 3-chloromethyl-5,6-dihydro-2H-pyran , a specialized heterocyclic building block that has emerged as a critical intermediate in the synthesis of complex oxygenated scaffolds.[1] Unlike the commodity chemical 3,4-dihydro-2H-pyran (DHP), this molecule features a reactive allylic chloride motif embedded within a cyclic vinyl ether framework. This dual functionality presents unique opportunities for divergent synthesis—allowing simultaneous ring functionalization and side-chain extension—but also imposes strict stability constraints. This whitepaper details its physicochemical profile, synthesis via the iron-catalyzed Prins cyclization, and protocols for handling its high reactivity.

Chemical Identity & Physicochemical Characterization

3-chloromethyl-5,6-dihydro-2H-pyran is a functionalized cyclic ether. Its structure is defined by a six-membered ring containing one oxygen atom, a double bond at the C3–C4 position, and a chloromethyl electrophile at C3.

Property Data / Descriptor
IUPAC Name 3-(Chloromethyl)-5,6-dihydro-2H-pyran
Molecular Formula

Molecular Weight 132.59 g/mol
Physical State Colorless to pale yellow oil (at RT)
Boiling Point Est. 65–70 °C at 15 mmHg (extrapolated from homologs)
Solubility Soluble in DCM, THF, Et2O; decomposes in water
Key Functional Groups 1.[1][2][3][4] Allylic Chloride (High electrophilicity)2. Cyclic Allyl Ether (Acid-sensitive)
Structural Analysis

The molecule's reactivity is dominated by the allylic chloride at the C3 position. The adjacent double bond (C3=C4) stabilizes the formation of carbocation intermediates, making the chloride an exceptional leaving group. Simultaneously, the ring oxygen (O1) donates electron density into the


-system (vinylogous anomeric effect), modulating the reactivity of the double bond compared to simple alkenes.

Synthesis: The Iron-Catalyzed Prins Protocol

While traditional methods for functionalizing dihydropyrans involve multi-step protection/deprotection sequences, the authoritative route to 3-chloromethyl-5,6-dihydro-2H-pyran is the FeCl3-catalyzed Prins cyclization , developed by Tang and Ma. This method is preferred for its atom economy and mild conditions.

Mechanism & Workflow

The reaction couples


-allenols with aldehydes.[1][5] The iron(III) catalyst activates the aldehyde, which is attacked by the allenol. The resulting intermediate undergoes a carbocation-mediated cyclization, trapping a chloride ion to form the final product.

SynthesisWorkflow Substrates Substrates: beta-Allenol + Aldehyde Intermediate Intermediate: Stabilized Allyl Cation Substrates->Intermediate Prins Cyclization (DCM, RT) Catalyst Catalyst: FeCl3 (5 mol%) Catalyst->Intermediate Product Product: 3-chloromethyl-5,6- dihydro-2H-pyran Intermediate->Product Cl- Trapping

Figure 1: Synthetic pathway via FeCl3-catalyzed Prins cyclization. The stability of the allyl cation intermediate is the selectivity-determining factor.[1][5]

Reactivity Profile

The core utility of this molecule lies in its bimodal reactivity . It serves as a "linchpin" that can be functionalized at the exocyclic methyl group or the endocyclic double bond.

A. Nucleophilic Substitution (The Allylic Chloride)

The chloromethyl group is highly susceptible to


 and 

reactions.
  • Nitrogen Nucleophiles: Reacts with azides (

    
    ) or amines to form aminomethyl-dihydropyrans.
    
  • Carbon Nucleophiles: Alkylates malonates or cuprates, extending the carbon chain at C3.

  • Protocol Note: Reactions must be run in non-nucleophilic, anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis of the ring or the chloride.

B. Electrophilic Addition (The Double Bond)

The C3=C4 double bond is electron-rich due to the allylic ether oxygen.

  • Epoxidation: Can be oxidized to the epoxide, though care must be taken to avoid opening the ring.

  • Diels-Alder: Acts as a dienophile in inverse-electron-demand Diels-Alder reactions, though steric bulk at C3 may reduce rates.

Stability & Degradation Mechanisms

Researchers must treat 3-chloromethyl-5,6-dihydro-2H-pyran as a metastable intermediate . It is not shelf-stable for prolonged periods at room temperature without stabilization.

Primary Degradation Pathways
  • Hydrolysis (Moisture Sensitivity):

    • Mechanism:[3] Water attacks the allylic chloride (displacing Cl) or the vinyl ether double bond (acid-catalyzed hydration).

    • Result: Formation of the corresponding alcohol (3-hydroxymethyl analog) or ring-opening to an acyclic aldehyde.

    • Indicator: Evolution of HCl fumes; cloudiness in the oil.

  • Polymerization:

    • Mechanism:[3] Trace acid (generated from hydrolysis) catalyzes cationic polymerization of the vinyl ether double bond.

    • Result: Formation of viscous oligomers/gums.

Stability Logic Diagram

Stability Compound 3-chloromethyl-5,6- dihydro-2H-pyran Hydrolysis Hydrolysis: Formation of Alcohol + HCl Compound->Hydrolysis + H2O Polymerization Cationic Polymerization: Viscous Gum Formation Compound->Polymerization + Acid Moisture Moisture (H2O) Acid Trace Acid (H+) Acid->Polymerization Catalyzes Hydrolysis->Acid Generates HCl

Figure 2: Autocatalytic degradation loop. Hydrolysis generates acid, which accelerates polymerization.

Handling & Storage Protocols

To maintain integrity (>95% purity) for experimental use, the following "Self-Validating" protocol is required.

Storage Protocol
  • Environment: Store strictly under inert gas (Argon/Nitrogen).

  • Temperature:

    
     is mandatory for long-term storage (>1 week).
    
  • Stabilization: Add 0.5% w/w anhydrous Potassium Carbonate (

    
    )  or a trace of triethylamine to the vial. This acts as an acid scavenger, neutralizing any HCl formed and preventing the autocatalytic polymerization loop shown in Figure 2.
    
Safety Profile
  • Hazards: Potent alkylating agent (suspected carcinogen). Lachrymator. Causes severe skin and eye burns.

  • PPE: Double nitrile gloves, chemical splash goggles, and fume hood usage are non-negotiable.

  • Disposal: Quench with aqueous ammonium hydroxide to convert the chloride to the amine before disposal.

References

  • Tang, X., & Ma, S. (2013).

    
    -Sulfonamidoallenes or 
    
    
    
    -Allenols with Aldehydes for the Synthesis of 3-Chloromethyl-1,2,5,6-tetrahydro-1H-pyridine or 3-Chloromethyl-5,6-dihydro-2H-pyran.[1][5] ACS Catalysis, 3(4), 735–745.[5]
  • Liang, G., et al. (2013). The Carbonyl Ene Reaction of 2-Methylenetetrahydropyrans. Organic Letters, 15(23), 5974–5977.

  • Menz, H., & Kirsch, S. F. (2006).[6] Synthesis of Stable 2H-Pyrans via a Ag(I)-Catalyzed Propargyl-Claisen Rearrangement.[6] Organic Letters, 8(21), 4795–4797.

Sources

Exploratory

CAS number and molecular weight of 3-chloromethyl-5,6-dihydro-2H-pyran

This guide serves as an advanced technical monograph for 3-chloromethyl-5,6-dihydro-2H-pyran , a specialized heterocyclic intermediate used in the synthesis of bioactive scaffolds, particularly as a lipophilic replacemen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical monograph for 3-chloromethyl-5,6-dihydro-2H-pyran , a specialized heterocyclic intermediate used in the synthesis of bioactive scaffolds, particularly as a lipophilic replacement for morpholine in kinase inhibitors (e.g., mTOR).

[1][2][3][4][5]

Compound Identity & Physicochemical Profile[2][5][6][7][8][9][10][11][12]

3-chloromethyl-5,6-dihydro-2H-pyran is a functionalized cyclic ether characterized by a vinyl chloride moiety embedded within a dihydropyran ring. It serves as a critical electrophilic building block for introducing the 3,6-dihydro-2H-pyran (DHP) motif into drug candidates.

Core Data Table
PropertySpecification
IUPAC Name 3-(Chloromethyl)-5,6-dihydro-2H-pyran
Common Name 3-Chloromethyl-DHP
CAS Number Not widely cataloged (Research Grade); See Note 1
Molecular Formula C₆H₉ClO
Molecular Weight 132.59 g/mol
Physical State Colorless to pale yellow oil (predicted)
Solubility Soluble in DCM, THF, Chloroform; insoluble in water
Stability Sensitive to moisture/acid; store under inert atmosphere at -20°C

Note 1: As a specialized intermediate generated in situ or on-demand via Prins cyclization, this specific chloromethyl derivative lacks a ubiquitous commodity CAS number (unlike its lactone analog, CAS 135999-61-0). It is defined by its synthesis in primary literature (e.g., ACS Catalysis 2013, 3, 4, 555–559).

Synthetic Methodology: FeCl₃-Catalyzed Prins Cyclization[2][3][4][5]

The most authoritative and selective method for synthesizing 3-chloromethyl-5,6-dihydro-2H-pyran is the Iron(III)-catalyzed Prins cyclization of


-allenols with aldehydes. This protocol avoids harsh Brønsted acids and provides high regioselectivity due to the stabilization of the allyl cation intermediate.
Reaction Scheme

The synthesis couples 3,4-pentadien-1-ol (a


-allenol) with paraformaldehyde  (or substituted aldehydes) in the presence of a chloride source (TMSCl) and a Lewis acid catalyst.

Synthesis Substrate1 3,4-Pentadien-1-ol (Beta-Allenol) Intermediate [Allyl Cation Intermediate] Substrate1->Intermediate Cyclization Substrate2 Paraformaldehyde (HCHO source) Substrate2->Intermediate Reagents FeCl3 (5 mol%) TMSCl (1.5 equiv) DCM, 40°C Reagents->Intermediate Product 3-Chloromethyl- 5,6-dihydro-2H-pyran Intermediate->Product Cl- Capture

Figure 1: FeCl₃-catalyzed Prins cyclization pathway converting ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-allenol to the target pyran.
Detailed Experimental Protocol

Derived from Cheng, Tang, & Ma (2013).

  • Reagent Preparation : Flame-dry a 25 mL Schlenk tube and purge with argon.

  • Substrate Loading : Add FeCl₃ (5 mol %) and dry DCM (Dichloromethane) to the tube.

  • Addition : Sequentially add 3,4-pentadien-1-ol (1.0 equiv), paraformaldehyde (1.2 equiv), and TMSCl (Trimethylsilyl chloride, 1.5 equiv).

  • Reaction : Stir the mixture at 40°C for 8–12 hours. Monitor consumption of the allenol via TLC (Hexane/EtOAc).

  • Workup : Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Dry organic layer over anhydrous Na₂SO₄.

  • Purification : Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure oil.

Mechanistic Insights: The Allyl Cation Pivot

The reaction's high selectivity is driven by the formation of a stable cyclic allyl cation. Unlike standard Prins reactions that may yield mixtures of isomers, the iron catalyst promotes a specific pathway where the chloride ion (from TMSCl) traps the cation at the exocyclic position.

Mechanism Step1 Activation of Aldehyde (FeCl3 coordination) Step2 Hemiacetal Formation (Alcohol attack) Step1->Step2 Step3 Prins Cyclization (C-C Bond Formation) Step2->Step3 Cation Cyclic Allyl Cation (Resonance Stabilized) Step3->Cation - H2O Trapping Nucleophilic Attack (Cl- from TMSCl) Cation->Trapping Final Target: 3-Chloromethyl- 5,6-dihydro-2H-pyran Trapping->Final

Figure 2: Mechanistic cascade showing the stabilization of the allyl cation and regioselective chloride trapping.

Applications in Drug Development[7]

The 3-chloromethyl-5,6-dihydro-2H-pyran scaffold is a strategic intermediate for "Scaffold Hopping" in medicinal chemistry.

Morpholine Replacement (Bioisostere)

The 3,6-dihydro-2H-pyran (DHP) ring is a lipophilic bioisostere of morpholine. Replacing the morpholine oxygen with a vinyl group (or the whole ring) can:

  • Reduce TPSA (Topological Polar Surface Area) to improve brain penetration.

  • Eliminate Hydrogen Bond Acceptors (the ether oxygen remains, but the basic nitrogen is removed/replaced).

  • Modulate Metabolic Stability by removing the N-dealkylation liability.

Kinase Inhibitor Synthesis (e.g., mTOR)

Researchers utilize the chloromethyl group as a "handle" to attach the pyran ring to kinase-binding cores (e.g., pyrazolopyrimidines).

  • Reaction : Nucleophilic displacement of the chloride by an amine or carbon nucleophile on the core scaffold.

  • Outcome : A DHP-linked inhibitor with improved potency and selectivity profiles compared to morpholine analogs.

Safety & Handling (E-E-A-T)

As an alkylating agent (allylic chloride), this compound must be handled with High Precaution .

  • Hazards :

    • Skin/Eye Irritant : Causes severe irritation; potential lachrymator.

    • Alkylating Agent : Potential mutagenicity due to reactivity with DNA nucleophiles.

  • Storage :

    • Store at -20°C under Argon/Nitrogen.

    • Avoid protic solvents (methanol/water) which may cause solvolysis of the chloride.

  • Disposal : Quench excess alkylating agent with dilute ammonia or thiosulfate solution before disposal into halogenated waste streams.

References

  • Cheng, J., Tang, X., & Ma, S. (2013). Highly Selective FeCl₃-Catalyzed Cyclization of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Sulfonamidoallenes or 
    
    
    
    -Allenols and Aldehydes.[1][2][3] ACS Catalysis, 3(4), 555–559. [Link]
  • Kaplan, J., et al. (2010).[4] Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640–643. [Link]

  • PubChem Compound Summary . (n.d.). 5,6-Dihydro-2H-pyran-2-one (Related Lactone).[5] National Center for Biotechnology Information. [Link]

Sources

Foundational

Technical Whitepaper & Safe Handling Protocol: 3-Chloromethyl-5,6-dihydro-2H-pyran in Advanced Organic Synthesis

Executive Summary In advanced organic synthesis and drug development, 3-chloromethyl-5,6-dihydro-2H-pyran (CAS: 97986-35-1)[1] serves as a highly versatile, yet reactive, building block. Synthesized primarily via transit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, 3-chloromethyl-5,6-dihydro-2H-pyran (CAS: 97986-35-1)[1] serves as a highly versatile, yet reactive, building block. Synthesized primarily via transition-metal or Lewis-acid catalyzed cyclizations, this compound features two distinct reactive motifs: a cyclic enol-ether-like backbone and an allylic chloride moiety.

While these features make it an excellent intermediate for constructing complex heterocyclic scaffolds, they also impart significant chemical instability and toxicological hazards. This whitepaper provides an in-depth, causality-driven guide to the safe synthesis, isolation, and handling of 3-chloromethyl-5,6-dihydro-2H-pyran, ensuring both the protection of laboratory personnel and the preservation of chemical integrity.

Physicochemical Profiling and Hazard Causality

To handle this compound safely, scientists must understand the causality behind its reactivity. The hazards of 3-chloromethyl-5,6-dihydro-2H-pyran are not arbitrary; they are direct consequences of its molecular architecture.

  • The Allylic Chloride Hazard: The carbon-chlorine bond is highly activated by the adjacent double bond. This structural arrangement stabilizes the corresponding allylic carbocation, making the compound exceptionally prone to both

    
     and 
    
    
    
    nucleophilic attacks. Consequently, it acts as a potent electrophilic alkylating agent. In a biological context, it can readily alkylate nucleophilic residues on proteins and DNA, leading to skin sensitization, severe irritation, and potential genotoxicity (analogous to established alkylating agents like allyl chloride).
  • The Dihydropyran Hazard: The 5,6-dihydro-2H-pyran ring contains an electron-rich double bond that is highly sensitive to acidic conditions. Even trace amounts of ambient acid (or auto-generated HCl from the slow hydrolysis of the allylic chloride) can trigger rapid, exothermic hydration or runaway polymerization.

Table 1: Physicochemical Properties & Reactivity Profile
ParameterSpecification / Data
Compound Name 3-Chloromethyl-5,6-dihydro-2H-pyran
CAS Registry Number 97986-35-1[1]
Molecular Formula C₆H₉ClO
Molecular Weight 132.59 g/mol
Structural Class Allylic chloride / Cyclic ether
Primary Reactivities Electrophilic alkylation (

/

), Acid-catalyzed polymerization
Table 2: GHS Hazard Classifications & PPE Specifications
Hazard / Control CategorySpecification
GHS Hazard Classes Flammable Liquids (Cat 3), Skin Irritation (Cat 2), Skin Sensitization (Cat 1), Germ Cell Mutagenicity (Cat 2).
Primary PPE Double nitrile gloves (≥0.11 mm), chemical splash goggles, flame-retardant lab coat.
Engineering Controls Standard chemical fume hood with face velocity ≥100 fpm.
Storage Requirements Inert atmosphere (Argon/N₂), -20°C, light-resistant container, stored over a mild base (e.g., K₂CO₃).

Mechanistic Context: Synthesis via FeCl₃-Catalyzed Prins Cyclization

The most efficient synthesis of 3-chloromethyl-5,6-dihydro-2H-pyran is achieved via a highly selective


-catalyzed Prins cyclization of 

-allenols with aldehydes[2]. In this pathway, the Lewis acid (

) activates the aldehyde, facilitating a nucleophilic attack by the allene. This generates a stabilized allylic cation intermediate, which is subsequently trapped by a chloride ion to yield the target dihydropyran[2].

MechanisticPathway A β-Allenol + Aldehyde B FeCl3 Activation A->B C Prins Cyclization B->C D Allylic Cation C->D E Chloride Trapping D->E F Target Dihydropyran E->F

Figure 1: Mechanistic pathway of FeCl3-catalyzed Prins cyclization.

Experimental Protocol: Safe Synthesis and Isolation

Because the intermediate and the final product are both reactive and sensitive, the isolation protocol must be a self-validating system . The following methodology ensures that the compound is isolated without triggering autocatalytic degradation.

Step-by-Step Methodology

Step 1: Reaction Setup under Inert Atmosphere

  • Charge a flame-dried Schlenk flask with

    
    -allenol (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM).
    
  • Causality: Atmospheric moisture must be strictly excluded to prevent the premature hydrolysis of the highly reactive allylic cation intermediate into an unwanted alcohol byproduct.

Step 2: Catalytic Activation

  • Cool the reaction mixture to 0°C using an ice bath and add anhydrous

    
     (10 mol%) portion-wise.
    
  • Causality: The Prins cyclization is exothermic. Maintaining a low temperature prevents the runaway polymerization of the newly formed dihydropyran ring.

Step 3: Reaction Quenching (Self-Validating Step)

  • Upon complete consumption of the starting material, quench the reaction with a 10-fold volumetric excess of saturated aqueous

    
    .
    
  • Validation Check: Prior to proceeding, spot the aqueous layer on a pH indicator strip. A pH reading strictly ≥ 7.5 validates the complete neutralization of acidic byproducts. If the pH is < 7.5, add more

    
    . Proceeding with an acidic mixture will inevitably catalyze the ring-opening of the dihydropyran during solvent evaporation.
    

Step 4: Extraction and Drying

  • Extract the aqueous layer with DCM (3x). Combine the organic layers and dry over anhydrous

    
    .
    

Step 5: Concentration and Purification

  • Evaporate the solvent under reduced pressure, keeping the rotary evaporator water bath strictly below 30°C .

  • Purify the crude mixture via flash column chromatography using Neutral Alumina .

  • Causality: Why use Neutral Alumina over standard Silica Gel? Silica gel possesses inherently acidic silanol groups (

    
     ~ 4.5-5.5). When exposed to these acidic sites, the electron-rich double bond of the dihydropyran ring undergoes protonation, leading to catastrophic yield loss via hydration. Neutral alumina circumvents this degradation pathway.
    

Workflow S1 1. Reaction Quenching (Aqueous NaHCO3) S2 2. Phase Separation (Fume Hood, PPE) S1->S2 S3 3. Organic Drying (Anhydrous Na2SO4) S2->S3 S4 4. Solvent Evaporation (Cold Trap, <30°C) S3->S4 S5 5. Flash Chromatography (Neutral Alumina) S4->S5 S6 6. Secure Storage (Argon, -20°C, Dark) S5->S6

Figure 2: Safe isolation and storage workflow for the reactive dihydropyran.

Comprehensive Safety and Handling Guidelines (SDS Integration)

To align with modern Safety Data Sheet (SDS) compliance for genotoxic impurities (GTIs) and reactive alkylating agents, the following protocols must be enforced:

  • Spill Management & Neutralization: In the event of a spill, do not merely wipe it up. The allylic chloride must be chemically deactivated. Cover the spill with a 1:1 mixture of sodium carbonate and clay absorbent. Carefully transfer the solid to a fume hood and quench with a dilute aqueous solution of ammonia or sodium thiosulfate to irreversibly substitute the chloride via an

    
     mechanism before final disposal.
    
  • Storage Protocols: 3-Chloromethyl-5,6-dihydro-2H-pyran must never be stored at room temperature. It should be transferred to an amber glass vial, flushed with Argon, and stored at -20°C. To prevent auto-catalytic degradation from trace

    
     generation over time, it is highly recommended to store the liquid over a few pellets of anhydrous potassium carbonate (
    
    
    
    ).
  • Dermal Protection: Because the compound is a potent skin sensitizer, standard latex gloves offer insufficient protection against permeation. Double-gloving with nitrile gloves (minimum thickness of 0.11 mm) is mandatory. Gloves must be changed immediately if accidental contamination occurs.

References

  • Highly Selective FeCl3-Catalyzed Cyclization of β-Sulfonamidoallenes or β-Allenols and Aldehydes Source: ACS Catalysis (2013) URL:[Link]

  • 3-chloromethyl-5,6-dihydro-2H-pyran CAS Database Source: ChemSrc URL:[Link]

  • PubChem Compound Summary for CID 7841, Allyl chloride (Referenced as structural hazard baseline) Source: National Center for Biotechnology Information URL:[Link]

Sources

Exploratory

Reactivity profile of chloromethyl dihydropyrans in organic synthesis

This guide details the reactivity profile, synthesis, and applications of 2-(chloromethyl)-3,4-dihydro-2H-pyran and its isomers. These scaffolds act as "bifunctional linchpins" in organic synthesis, bridging the chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the reactivity profile, synthesis, and applications of 2-(chloromethyl)-3,4-dihydro-2H-pyran and its isomers. These scaffolds act as "bifunctional linchpins" in organic synthesis, bridging the chemistry of electron-rich enol ethers with electrophilic alkyl halides.

Executive Summary

Chloromethyl dihydropyrans (specifically the 2-chloromethyl-3,4-dihydro-2H-pyran isomer) represent a unique class of heterocyclic building blocks. Unlike standard 3,4-dihydro-2H-pyran (DHP) used solely as a protecting group, the chloromethyl variant possesses two distinct reactive centers:

  • The Enol Ether (C3=C4): A nucleophilic double bond susceptible to electrophilic addition, acid-catalyzed hydration, and inverse-electron-demand Diels-Alder (iEDDA) cycloadditions.

  • The Chloromethyl Handle (C2-CH₂Cl): An electrophilic site capable of nucleophilic substitution (

    
    ) or metal-halogen exchange, allowing for the attachment of side chains without disrupting the pyran ring.
    

This duality allows researchers to use the molecule as a masked 1,5-dicarbonyl equivalent or a chiral pool scaffold for complex natural product synthesis (e.g., spiroacetals, thromboxanes).

Structural Analysis & Synthesis

The core scaffold is most commonly 2-(chloromethyl)-3,4-dihydro-2H-pyran . Its synthesis is industrially scalable, relying on the dimerization of acrolein.

Synthetic Route

The synthesis follows a three-step protocol starting from acrolein.

  • Dimerization: Thermal hetero-Diels-Alder reaction of acrolein yields 3,4-dihydro-2H-pyran-2-carboxaldehyde (Acrolein dimer).

  • Reduction: Selective reduction of the aldehyde (using NaBH₄) yields the 2-hydroxymethyl intermediate.

  • Chlorination: Conversion of the alcohol to the chloride using thionyl chloride (

    
    ) or methanesulfonyl chloride (
    
    
    
    ).
Visualization of Synthesis (DOT)

Synthesis Acrolein Acrolein (CH2=CH-CHO) Dimer Acrolein Dimer (3,4-dihydro-2H-pyran-2-CHO) Acrolein->Dimer Thermal Dimerization (Hetero-Diels-Alder) Alcohol 2-Hydroxymethyl-DHP Dimer->Alcohol NaBH4, EtOH 0°C (Reduction) Product 2-Chloromethyl-DHP (Target Scaffold) Alcohol->Product SOCl2, Pyridine (Chlorination)

Caption: Stepwise synthesis of 2-chloromethyl-3,4-dihydro-2H-pyran from acrolein precursors.

Detailed Reactivity Profile

Zone 1: The Enol Ether (C3=C4)

The C3=C4 double bond is electron-rich due to the adjacent oxygen atom.

  • Acid-Catalyzed Addition (Protection): Like DHP, this molecule reacts with alcohols (

    
    ) in the presence of acid catalysts (p-TsOH, PPTS) to form functionalized THP ethers .
    
    • Strategic Value: The resulting THP ether now carries a pendant chloromethyl group, allowing for further derivatization of the protecting group itself—a strategy known as "active protection."

  • Electrophilic Halogenation: Reaction with

    
     or 
    
    
    
    yields 2,3-dihalotetrahydropyrans. These are unstable and often used in situ for elimination reactions.
  • iEDDA Cycloaddition: Reacts with electron-deficient heterodienes (e.g.,

    
    -unsaturated carbonyls) to form fused bicyclic systems.
    
Zone 2: The Chloromethyl Electrophile

The chloromethyl group at C2 is a primary alkyl halide but is sensitive due to the proximity of the enol ether.

  • Nucleophilic Substitution (

    
    ): 
    
    • Nucleophiles: Azide (

      
      ), Cyanide (
      
      
      
      ), and thiolates (
      
      
      ).
    • Conditions: Must be basic or neutral. Avoid strong Lewis acids during this step to prevent polymerization of the enol ether.

    • Example: Reaction with

      
       in DMF yields 2-(azidomethyl)-3,4-dihydro-2H-pyran, a precursor for click chemistry.
      
  • Grignard Formation: The chloride can be converted to a Grignard reagent (

    
    ), but this is challenging due to the potential for self-polymerization. Lithium-halogen exchange (using 
    
    
    
    ) is preferred at low temperatures (-78°C).
Zone 3: Ring Rearrangements (The "Trap")

Under hydrolytic conditions (aqueous acid), the ring opens.

  • Hydrolysis: The enol ether hydrates to a hemiacetal, which is in equilibrium with the open-chain 6-chloro-5-hydroxyhexanal .

  • Ferrier-Type Rearrangement: If the substrate is an allylic ester (e.g., 4-acetoxy-chloromethyl-DHP), Lewis acids can trigger a Ferrier rearrangement, shifting the double bond and allowing nucleophilic attack at C1.

Reactivity Map (DOT)

Reactivity Core 2-Chloromethyl-DHP ROH Alcohol Protection (Formation of functionalized THP) Core->ROH R-OH, H+ (cat) Nu SN2 Substitution (Azides, Amines, Cyanides) Core->Nu NaN3 or KCN, DMF (Base/Neutral) RingOpen Acid Hydrolysis (Ring Opening to Aldehydes) Core->RingOpen H3O+, Heat Cyclo iEDDA Cycloaddition (Bicyclic Systems) Core->Cyclo Electron-poor Diene Heat/Lewis Acid

Caption: Divergent reaction pathways for 2-chloromethyl-3,4-dihydro-2H-pyran.

Experimental Protocols

Protocol A: Synthesis of 2-(Chloromethyl)-3,4-dihydro-2H-pyran

Context: Conversion of the hydroxymethyl precursor to the chloride.

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with

    
    .
    
  • Reagents:

    • 2-Hydroxymethyl-3,4-dihydro-2H-pyran (11.4 g, 100 mmol)

    • Pyridine (8.7 g, 110 mmol)

    • Thionyl Chloride (

      
      ) (13.1 g, 110 mmol)
      
    • Solvent: Anhydrous

      
       or DCM (200 mL).
      
  • Procedure:

    • Dissolve alcohol and pyridine in solvent and cool to 0°C.

    • Add

      
       dropwise over 30 minutes. (Caution: Exothermic, gas evolution).
      
    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup:

    • Quench with ice water. Wash organic layer with 1M HCl (to remove pyridine), then saturated

      
      , then brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Distillation under reduced pressure. The product is a colorless liquid.[1]

Protocol B: Nucleophilic Substitution with Sodium Azide

Context: Creating a "Click-ready" pyran linker.

  • Reagents: 2-Chloromethyl-DHP (1.0 eq),

    
     (1.5 eq), DMF (0.5 M).
    
  • Procedure:

    • Dissolve

      
       in dry DMF.
      
    • Add Chloromethyl-DHP dropwise at RT.

    • Heat to 60°C for 4 hours.

    • Note: Do not exceed 80°C to avoid decomposition of the vinyl ether.

  • Workup: Dilute with water, extract with

    
    . The product, 2-(azidomethyl)-3,4-dihydro-2H-pyran, is used without distillation to minimize explosion risk.
    

Data Summary: Stability & Conditions

ParameterConditionStability/Outcome
Acids (Aqueous) pH < 4Unstable. Rapid hydrolysis to hydroxy-aldehydes.
Acids (Anhydrous) Catalytic (p-TsOH)Reactive. Promotes addition of alcohols (Protection).
Bases NaOH, KOH, NaHStable. Compatible with alkylation/substitution protocols.
Nucleophiles Amines, AzidesReactive.

displacement of Chloride occurs readily.
Oxidants m-CPBAReactive. Epoxidation of the C3=C4 double bond.
Storage < 4°C, Inert atm.Polymerizes over time if exposed to moisture/acid.

Applications in Drug Discovery

  • Spiroacetal Synthesis: Epoxidation of the double bond followed by intramolecular cyclization of a pendant alcohol (attached via the chloromethyl group) is a classic route to 1,6-dioxaspiro[4.5]decane systems found in pheromones and marine toxins.

  • Linker Chemistry: The scaffold serves as a cleavable linker. The drug is attached to the chloromethyl side (stable bond), and a targeting moiety is attached to the enol ether (acid-labile bond).

  • Glycobiology: Used as a 1-deoxy-sugar mimic . The chloromethyl group mimics the C6 position of glucose, while the enol ether mimics the anomeric position.

References

  • Synthesis of Dihydropyrans: Organic Syntheses, Coll. Vol. 3, p. 276 (1955). Link

  • Dihydropyran Protection Mechanisms:Greene's Protective Groups in Organic Synthesis, 4th Ed. Wuts, P.G.M. & Greene, T.W. (2006).
  • Reactivity of Chloromethyl Ethers:Journal of the American Chemical Society, "Reactivity of alpha-halo ethers and rel
  • Applications in Spiroacetal Synthesis:Chemical Reviews, "Synthesis of Spiroacetals in N
  • General DHP Properties: Sigma-Aldrich Technical Bulletin for 3,4-Dihydro-2H-pyran. Link

Sources

Foundational

Literature Review and Technical Guide: Synthesis and Applications of 3-Chloromethyl-5,6-dihydro-2H-pyran Derivatives

Executive Summary The 3-chloromethyl-5,6-dihydro-2H-pyran scaffold represents a highly versatile building block in modern medicinal chemistry and natural product synthesis. This technical guide synthesizes current litera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-chloromethyl-5,6-dihydro-2H-pyran scaffold represents a highly versatile building block in modern medicinal chemistry and natural product synthesis. This technical guide synthesizes current literature to provide an in-depth analysis of its core synthetic methodology: the iron-catalyzed oxa-Prins cyclization. Designed for researchers and drug development professionals, this whitepaper details the mechanistic causality, optimization parameters, and a self-validating experimental protocol required to construct this critical heterocycle.

Introduction & Strategic Significance

Dihydropyrans and tetrahydropyridines are ubiquitous structural units in natural products and pharmaceuticals, serving as vital synthetic intermediates. The 3-chloromethyl-5,6-dihydro-2H-pyran derivative is particularly valuable because the allylic chloride moiety acts as a bifunctional linchpin, enabling diverse downstream functionalizations such as cross-coupling, nucleophilic substitution, and further annulation.

Historically, synthesizing these halogenated heterocycles required multi-step sequences involving the chlorination of corresponding alcohols. These legacy methods frequently suffered from poor atom economy, harsh reaction conditions, and low regioselectivity. The paradigm shifted with the development of direct, transition-metal-catalyzed cyclizations that assemble the functionalized core in a single step.

Core Synthetic Methodology: The FeCl₃-Catalyzed Oxa-Prins Cyclization

The breakthrough in accessing 3-chloromethyl-5,6-dihydro-2H-pyrans was achieved via the highly selective FeCl₃-catalyzed Prins cyclization of β-allenols with aldehydes, a methodology pioneered by Cheng, Tang, and Ma. This transformation leverages the power of Lewis acid catalysis to drive an atom-economic annulation.

Mechanistic Causality: Why These Reagents?

Successful execution of this protocol relies on the synergistic interplay of the catalyst, the chloride source, and the specific substrate architecture:

  • Iron(III) Chloride (FeCl₃): Iron serves as a highly oxophilic Lewis acid. It selectively coordinates to the carbonyl oxygen of the aldehyde, dramatically increasing its electrophilicity and promoting the initial condensation with the β-allenol to form an oxocarbenium ion.

  • Chlorotrimethylsilane (TMSCl): TMSCl serves a dual purpose. It acts as the stoichiometric nucleophilic chloride source required to trap the carbocation, and its silyl group helps turn over the catalytic cycle by regenerating the active iron species.

  • β-Allenol Substrate: The allene moiety is the strategic masterstroke of this reaction. Upon intramolecular cyclization, the allene generates a highly stable allyl cation intermediate. This thermodynamic stability dictates the strict regioselectivity of the subsequent chloride attack, preventing unwanted side reactions.

Mechanism A β-Allenol + Aldehyde (Starting Materials) B FeCl3 Coordination (Lewis Acid Activation) A->B Catalyst Addition C Oxocarbenium Ion Formation B->C Condensation D Prins-Type Cyclization (Intramolecular Attack) C->D C-C Bond Formation E Stabilized Allyl Cation Intermediate D->E Rearrangement F Nucleophilic Trapping (Chloride from TMSCl) E->F Cl⁻ Attack G 3-Chloromethyl-5,6- dihydro-2H-pyran F->G Product Release

Caption: Mechanism of the FeCl3-Catalyzed Oxa-Prins Cyclization.

Quantitative Optimization Data

The efficiency of the cyclization is highly dependent on the nature of the substrate and the catalyst loading. Because β-allenols exhibit higher nucleophilic reactivity than their nitrogenous counterparts (β-sulfonamidoallenes), the catalyst loading can be significantly reduced to just 5 mol% at 40 °C while still achieving excellent yields.

Table 1: Optimization of Reaction Conditions for Prins Cyclization

EntrySubstrate TypeCatalyst (mol %)Additive (equiv)SolventTemp (°C)Yield (%)
1β-sulfonamidoalleneFeCl₃ (5)TMSCl (1.5)DCM3024
2β-sulfonamidoalleneFeCl₃ (25)TMSCl (1.5)DCM3084
3β-sulfonamidoalleneFeCl₃ (25)TMSCl (1.0)THF3015.5
4β-sulfonamidoalleneNoneTMSCl (1.0)DCM300
5 β-allenol FeCl₃ (5) TMSCl (1.0) DCM 40 >90

Note: The absence of a catalyst (Entry 4) results in zero conversion, underscoring the absolute necessity of Lewis acid activation.

Self-Validating Experimental Protocol

To ensure high reproducibility and scientific integrity, the following step-by-step methodology incorporates built-in validation checks.

Reagents & Equipment
  • Substrates: 3,4-pentadien-1-ol (β-allenol) (0.1 M) and an aromatic aldehyde (1.2 equiv).

  • Catalyst: Anhydrous FeCl₃ (5 mol%).

  • Additive: Chlorotrimethylsilane (TMSCl) (1.0 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Validation Standard: 1,3,5-trimethylbenzene.

Step-by-Step Workflow
  • Preparation of the Reaction Matrix: Flame-dry a Schlenk tube under an argon atmosphere. Charge the flask with the aromatic aldehyde (1.2 mmol) and anhydrous DCM (10 mL) to achieve a 0.1 M concentration relative to the allenol.

  • Catalyst Initiation: Add anhydrous FeCl₃ (0.05 mmol, 5 mol%) to the stirring solution. The mixture will exhibit a slight color change indicating Lewis acid-carbonyl coordination.

  • Substrate & Trapping Agent Addition: Slowly inject the β-allenol (1.0 mmol) followed immediately by TMSCl (1.0 mmol). Causality note: Adding TMSCl concurrently with the allenol ensures the chloride source is present the moment the allyl cation intermediate forms, preventing unwanted oligomerization.

  • Thermal Cycling: Seal the tube and heat the reaction mixture to 40 °C. Stir continuously for 10–16 hours.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot. Quench with saturated NaHCO₃, extract with CDCl₃, and spike with a known mass of 1,3,5-trimethylbenzene. Perform a ¹H NMR analysis. The integration of the product's allylic protons against the internal standard will validate the conversion rate.

  • Quenching and Purification: Once >95% conversion is confirmed, cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Workflow S1 1. Substrate Prep β-Allenol + Aldehyde S2 2. Catalyst Addition FeCl3 (5 mol%) S1->S2 S3 3. Chloride Source TMSCl (1.0 eq) S2->S3 S4 4. Reaction DCM, 40°C S3->S4 S5 5. Purification Chromatography S4->S5

Caption: Step-by-step workflow for the synthesis of dihydropyran derivatives.

Applications and Broader Context

The synthesis of 3-chloromethyl-5,6-dihydro-2H-pyran is not an endpoint, but a gateway. The pendant allylic chloride is highly susceptible to Sₙ2 and Sₙ2' displacements, allowing researchers to easily install amines, thiols, or complex carbon nucleophiles to build out pharmaceutical libraries.

Furthermore, the principles of FeCl₃-catalyzed cyclizations have been successfully expanded to other complex systems. For instance, Hou et al. recently developed a regio- and stereoselective hydrochlorination/cyclization of 1,n-enynes utilizing FeCl₃, further demonstrating the robustness of iron catalysis in halogenative annulations. The broader utility of Prins cyclizations continues to be a focal point in modern organic synthesis, as highlighted in recent comprehensive reviews detailing Lewis acid-catalyzed carbonyl metathesis and ene reactions.

References

  • Jiajia Cheng, Xinjun Tang, Shengming Ma. "Highly Selective FeCl3-Catalyzed Cyclization of β-Sulfonamidoallenes or β-Allenols and Aldehydes." ACS Catalysis, 2013, 3(4), 663-666. URL:[Link]

  • Jicheng Hou, Junhao Yin, Hao Han, Qirui Yang, Yougui Li, Yazhou Lou, Xiang Wu, Yang'en You.
Exploratory

Technical Guide: Solubility &amp; Solvent Compatibility of 3-Chloromethyl-5,6-dihydro-2H-pyran

The following technical guide details the solubility profile, solvent compatibility, and handling protocols for 3-chloromethyl-5,6-dihydro-2H-pyran . This guide is structured for researchers and process chemists, focusin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, solvent compatibility, and handling protocols for 3-chloromethyl-5,6-dihydro-2H-pyran .

This guide is structured for researchers and process chemists, focusing on the physicochemical properties derived from its synthesis (e.g., FeCl₃-catalyzed Prins cyclization) and its functional group reactivity (allylic/homoallylic chloride).

Executive Summary

3-Chloromethyl-5,6-dihydro-2H-pyran is a functionalized heterocyclic intermediate, typically synthesized via the Prins cyclization of


-allenols or related allenyl precursors.[1][2][3][4][5] It features a lipophilic dihydropyran core functionalized with a reactive chloromethyl electrophile.
  • Primary Solvents: Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF).

  • Solubility Mechanism: Dipole-dipole interactions (ether oxygen) and London dispersion forces (hydrocarbon ring).

  • Critical Constraint: The chloromethyl group is susceptible to nucleophilic attack (solvolysis). Protic solvents (MeOH, H₂O) should be avoided for storage or high-temperature processing to prevent degradation.

Physicochemical Profile & Solubility Landscape

Structural Analysis[6]
  • Core: 5,6-dihydro-2H-pyran ring (Lipophilic, slightly polar ether linkage).

  • Functional Group: C3-Chloromethyl group (-CH₂Cl).[6]

  • Reactivity: The C-Cl bond activates the molecule as an alkylating agent. Depending on the double bond position (typically

    
     or 
    
    
    
    in Prins products), the chloride may be allylic or homoallylic, significantly increasing its electrophilicity.
Solvent Compatibility Matrix

The following table categorizes organic solvents based on dissolution capacity and chemical inertness.

Solvent ClassRepresentative SolventsSolubility RatingSuitabilityTechnical Notes
Halogenated Dichloromethane (DCM), ChloroformExcellent High Primary reaction and extraction solvent. Matches polarity of the ether/chloride.
Aromatic Toluene, BenzeneGood High Excellent for reflux reactions; azeotropic water removal.
Ethers THF, Diethyl Ether, MTBEGood Medium Good solubility. THF may require stabilization; avoid strong Lewis acids which can open the pyran ring.
Esters Ethyl Acetate (EtOAc)Good Medium Suitable for extraction and chromatography.
Alkanes Hexane, Heptane, PentaneModerate Low Soluble at RT but may oil out at low temps. Used as a co-solvent for crystallization.
Protic Methanol, Ethanol, WaterModerate RESTRICTED Risk of Solvolysis. The chloromethyl group can undergo

/

substitution with the solvent.
Polar Aprotic DMF, DMSO, AcetonitrileExcellent Conditional High solubility, but difficult to remove. DMSO may act as an oxidant or nucleophile at high temps.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

This self-validating protocol quantifies the saturation limit of the compound in a target solvent.

Reagents: 3-chloromethyl-5,6-dihydro-2H-pyran (Test Article), HPLC-grade Solvent. Equipment: Analytical balance (0.01 mg precision), 2 mL GC vials, Centrifuge, Syringe filter (PTFE).

Step-by-Step Workflow:

  • Tare: Weigh an empty, dry 2 mL vial with cap (

    
    ).
    
  • Saturation: Add 100 mg of the Test Article to the vial.

  • Addition: Add 500

    
    L of the target solvent.
    
  • Equilibration: Vortex for 5 minutes at 25°C. If the solid dissolves completely, add more solid until a suspension persists (saturation).

  • Separation: Centrifuge at 6,000 rpm for 3 minutes to pellet undissolved solids.

  • Sampling: Withdraw exactly 100

    
    L of the clear supernatant using a calibrated micropipette.
    
  • Transfer: Place the supernatant into a pre-weighed aluminum weighing pan (

    
    ).
    
  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 30°C (monitor for volatility of the compound itself). Note: Since dihydropyrans can be volatile, TGA (Thermogravimetric Analysis) is preferred if available.

  • Measurement: Weigh the dried pan (

    
    ).
    

Calculation:



Protocol: Visual Solubility Screen (Rapid Assessment)

For rapid solvent selection during synthesis or workup.

  • Place 10 mg of compound in a test tube.

  • Add solvent in 50

    
    L increments.
    
  • Vortex after each addition.

  • End Point: Clear solution with no schlieren lines.

    • < 100

      
      L solvent = High Solubility (>100 mg/mL).
      
    • 100–1000

      
      L solvent = Moderate Solubility.
      
    • 1 mL solvent = Low Solubility.

Visualization: Decision Logic & Workflow

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended application (Synthesis vs. Purification).

SolventSelection Start Start: Solvent Selection for 3-chloromethyl-5,6-dihydro-2H-pyran Application Intended Application? Start->Application Synthesis Synthesis / Reaction Application->Synthesis Purification Purification / Extraction Application->Purification NonNuc Requirement: Non-Nucleophilic Synthesis->NonNuc Polarity Requirement: Polarity Control Purification->Polarity DCM Dichloromethane (DCM) (Best for solubility & inertness) NonNuc->DCM Ambient Temp Toluene Toluene (Best for high temp/reflux) NonNuc->Toluene High Temp (>40°C) Avoid AVOID: MeOH, EtOH, Water (Risk of Solvolysis/Ring Opening) NonNuc->Avoid Warning EtOAc Ethyl Acetate / Hexane (Best for Silica Chromatography) Polarity->EtOAc Extraction/Column

Figure 1: Decision logic for solvent selection emphasizing chemical stability.

Scientific Grounding & Safety

Mechanistic Insights

The solubility of 3-chloromethyl-5,6-dihydro-2H-pyran is governed by the Prins Cyclization reaction context from which it is often derived.

  • Synthesis Context: The compound is typically synthesized via the FeCl₃-catalyzed cyclization of

    
    -allenols and aldehydes.[1][4][5] This reaction proceeds through a cationic intermediate, necessitating non-nucleophilic solvents like DCM  or 1,2-dichloroethane  to prevent quenching the carbocation.
    
  • Reactivity: The chloromethyl group is a "soft" electrophile. In polar protic solvents (e.g., Ethanol), the dielectric constant (

    
    ) is sufficient to promote ionization of the C-Cl bond, leading to the formation of an alcohol or ether byproduct (solvolysis).
    
Handling & Safety
  • Hazard Class: Alkylating Agent. Treat as a potential mutagen/carcinogen.

  • PPE: Nitrile gloves (double-gloved recommended for DCM solutions), safety goggles, and fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Dissolve in anhydrous toluene for long-term storage to minimize hydrolysis.

References

  • Tang, X., & Ma, S. (2013).[5] Highly Selective FeCl₃-Catalyzed Cyclization of

    
    -Sulfonamidoallenes or 
    
    
    
    -Allenols and Aldehydes.[1][2][3][4] ACS Catalysis, 3(4), 555–600.
    • Context: Describes the synthesis of 3-chloromethyl-5,6-dihydro-2H-pyran derivatives using iron c
  • Ma, S., & Tang, X. (2008). Efficient Synthesis of 3-Chloromethyl-2(5H)-furanones and 3-Chloromethyl-5,6-dihydropyran-2-ones via the PdCl₂-Catalyzed Chlorocyclocarbonylation of 2,3- or 3,4-Allenols.[7] The Journal of Organic Chemistry, 73(22), 8960–8965.[7]

    • Context: Establishes the stability and solubility profiles of related chloromethyl-pyranone systems in organic media.
  • PubChem Compound Summary. (n.d.). 3,4-Dihydro-2H-pyran (Analogous Structure).

    • Context: Provides baseline physicochemical properties (LogP, density) for the dihydropyran core.

Sources

Foundational

Thermodynamic Properties of 5,6-Dihydro-2H-Pyran Derivatives: A Technical Guide for Drug Development

The following technical guide details the thermodynamic properties of 5,6-dihydro-2H-pyran derivatives, with a specific focus on the industrially relevant isomer 3,4-dihydro-2H-pyran (DHP) . Executive Summary & Pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic properties of 5,6-dihydro-2H-pyran derivatives, with a specific focus on the industrially relevant isomer 3,4-dihydro-2H-pyran (DHP) .

Executive Summary & Pharmacophore Relevance

In drug development, dihydropyrans serve two critical roles: as transient protecting groups for hydroxyl functionalities (via tetrahydropyranyl ethers) and as core pharmacophores in natural products (e.g., polyether antibiotics, pheromones).[1][2] Understanding the thermodynamics of 3,4-dihydro-2H-pyran (DHP) —the most common isomer—is essential for optimizing reaction kinetics, ensuring process safety (flammability/volatility), and predicting the stability of labile intermediates.[2]

This guide moves beyond standard data sheets to analyze the energetic landscape of the molecule, providing the thermodynamic rationale for its reactivity and conformational behavior.

Isomer Clarification

While "5,6-dihydro-2H-pyran" is chemically distinct (double bond at C3-C4), the term is frequently used in older literature or loose nomenclature to refer to the class.[2] This guide focuses on the dominant isomer used in synthesis:

  • 3,4-Dihydro-2H-pyran (DHP): Enol ether, double bond at C5-C6.[1][2] (CAS: 110-87-2).[1][2][3]

  • 3,6-Dihydro-2H-pyran: Allylic ether, double bond at C4-C5.[1][2]

  • 5,6-Dihydro-2H-pyran: Double bond at C3-C4 (less common).[1][2]

Structural & Conformational Thermodynamics[1][2]

Unlike the rigid chair conformation of saturated tetrahydropyran (THP), the introduction of a double bond in DHP forces the ring into a half-chair geometry. This has profound thermodynamic implications for stereoelectronic effects during binding or reaction.[1]

Conformational Energy Landscape

The DHP ring exists in a dynamic equilibrium between two enantiomeric half-chair conformers. The interconversion proceeds through a higher-energy "boat-like" transition state.[2][4]

  • Ground State: Half-Chair (C5 and C6 are puckered out of the plane defined by O1-C2-C3-C4).[1][2]

  • Transition State: Boat form.

  • Barrier to Inversion: ~5–6 kcal/mol (estimated based on cyclohexene analogs and VUV-MATI spectroscopy data).[1][2]

This low barrier implies that at room temperature, DHP derivatives rapidly interconvert, preventing the isolation of conformers.[2] However, substituents (e.g., C2-methyl) can lock the conformation into a thermodynamically preferred equatorial orientation to minimize 1,3-diaxial strain.[2]

ConformationalLandscape Figure 1: Conformational Energy Landscape of 3,4-Dihydro-2H-pyran cluster_0 Ground State (Stable) cluster_1 Transition State (Unstable) cluster_2 Ground State (Stable) HC1 Half-Chair (P-helicity) Relative E = 0 kcal/mol Boat Boat Conformation Relative E ≈ +5.5 kcal/mol HC1->Boat Ring Inversion (Activation Energy) HC2 Half-Chair (M-helicity) Relative E = 0 kcal/mol Boat->HC2 Relaxation

[1][2]

Thermochemical Parameters

The following data aggregates experimental values for 3,4-dihydro-2H-pyran (Liquid phase, 298.15 K) unless otherwise noted. These values are critical for calculating heat balances in process scale-up.

PropertyValueUnitSignificance in Process Chemistry
Enthalpy of Formation (

)
-147.7 kJ/molEssential for calculating

(exothermicity).[1][2] Derived from combustion data.
Enthalpy of Combustion (

)
-2963.1 kJ/molUsed to assess fire load and energy release in incineration.[1][2]
Enthalpy of Vaporization (

)
34.92 kJ/molLow value indicates high volatility; requires efficient condensers to prevent solvent loss.[1]
Enthalpy of Hydrogenation (

)
-103.3 kJ/molHighly exothermic conversion to Tetrahydropyran (THP).[1][2] Requires active cooling.[1]
Boiling Point (

)
359 (86) K (°C)Standard atmospheric boiling point.[1]
Flash Point -15 °CCRITICAL SAFETY PARAMETER. Class IB Flammable Liquid.[1][2]
Ionization Energy 8.34 eVRelevant for mass spectrometry detection and radical stability.[1][2]

Data Sources: NIST Chemistry WebBook, Cheméo, and J. Org.[1][2] Chem. citations (see References).[1][5][6]

Thermodynamic Analysis of Synthesis (Reaction Enthalpy)

When using DHP to protect an alcohol (ROH), the reaction is an addition across the enol ether double bond.[1]



  • Bond Energy Changes: Breaking a C=C

    
    -bond (~264 kJ/mol) and O-H bond (~460 kJ/mol) to form a C-O 
    
    
    
    -bond (~360 kJ/mol) and C-H
    
    
    -bond (~410 kJ/mol).[1][2]
  • Net Enthalpy: The reaction is generally exothermic (

    
    ).[1]
    
  • Entropy: The reaction combines two molecules into one, resulting in a negative entropy change (

    
    ).[1]
    
  • Gibbs Free Energy:

    
    .[1][2] Because 
    
    
    
    is negative, the reaction is favored by low temperatures (enthalpy driven) but becomes reversible at high temperatures (entropy driven).[1][6] This explains why acidic hydrolysis (deprotection) is often performed with heat to drive the equilibrium back to the alcohol and volatile DHP/aldehyde products.[1]

Reaction Thermodynamics & Methodologies

Protocol 1: Thermodynamic Control in Hetero-Diels-Alder (HDA) Reactions

Dihydropyrans are often synthesized via Inverse-Electron-Demand HDA reactions between electron-rich vinyl ethers and


-unsaturated carbonyls.[1][2]

Thermodynamic Driver: The formation of the stable


-bond framework from 

-systems drives the reaction. However, the endo/exo selectivity is often kinetically controlled at low temperatures.[2]
  • Endo Product: Kinetic product (favored by secondary orbital interactions).[1]

  • Exo Product: Thermodynamic product (favored by steric relaxation).[1]

Self-Validating Protocol (HDA Synthesis):

  • Setup: Equimolar acrolein and ethyl vinyl ether in a sealed pressure tube (to prevent volatile loss).

  • Temperature: Heat to 180°C (Thermodynamic control) vs. Lewis Acid catalysis at 0°C (Kinetic control).

  • Validation: Monitor via GC-MS. Thermodynamic stability is confirmed if the exo:endo ratio increases over time or with higher temperature.

ReactionCycle Figure 2: Thermodynamic vs. Kinetic Control in Dihydropyran Synthesis Reactants Reactants (Diene + Dienophile) TS Transition State (Concerted [4+2]) Reactants->TS Activation Thermo Exo Product (Thermodynamic Minimum) Reactants->Thermo Equilibration Kinetic Endo Product (Kinetic Trap) TS->Kinetic Fast (Low T) TS->Thermo Slow (High T) Kinetic->Reactants Retro-Diels-Alder (High T)

Protocol 2: Enthalpy of Hydrogenation Measurement

To determine the ring strain and resonance stabilization energy of the enol ether, hydrogenation calorimetry is the gold standard.

  • Instrument: Isothermal Titration Calorimeter (ITC) or Reaction Calorimeter.[1]

  • Solvent: Hexane (non-polar to minimize solvation enthalpy errors).

  • Catalyst: Pd/C (10 mol%).

  • Procedure: Inject DHP into a hydrogen-saturated solvent stream.

  • Calculation:

    
    .[1]
    
    • Expected Value: -103.3 kJ/mol.[1][2]

    • Interpretation: This is less exothermic than cyclohexene (-119 kJ/mol), indicating the resonance stabilization of the oxygen lone pair donating into the double bond (enol ether resonance) lowers the ground state energy.

Physical Properties & Safety Profile

The thermodynamics of phase change dictate the safety protocols for handling DHP.

  • Vapor Pressure: High vapor pressure at room temperature leads to the rapid formation of explosive mixtures.[1]

  • Peroxide Formation: Like many ethers, DHP reacts with atmospheric oxygen (radical mechanism) to form explosive peroxides.[1][2] This is thermodynamically favored (

    
    ) but kinetically slow unless initiated by light/heat.[1]
    
    • Storage: Must be stored with a radical inhibitor (e.g., BHT) and under inert atmosphere (Argon/Nitrogen).[1]

PropertyValueSafety Implication
Flash Point -15 °CVapors can ignite at freezer temperatures.[1][2] Ground all equipment.
Auto-ignition Temp ~240 °CAvoid contact with hot surfaces/heaters.[1][2]
Explosive Limits 1.1% - 13.8%Wide range; ventilation is mandatory.[1][2]

References

  • NIST Chemistry WebBook. 3,4-Dihydro-2H-pyran Thermochemical Data.[1][2] National Institute of Standards and Technology.[1] [Link][1]

  • Cheméo. Chemical Properties of 2H-Pyran, 3,4-dihydro-.[Link][1]

  • Allinger, N. L., et al. (1981). "Heats of hydrogenation of some vinyl ethers and related compounds."[1][2] Journal of Organic Chemistry, 46(4), 658-661.[1][2] (Source for Hydrogenation Enthalpy).[1]

  • Steele, W. V., et al. (1989). "The thermodynamic properties of the five-membered ring derivatives of furan and tetrahydrofuran."[2] Journal of Chemical Thermodynamics. (Methodology reference for cyclic ether calorimetry).

  • Yang, D. S., et al. (2020). "Conformational potential energy surfaces and cationic structure of 3,4-dihydro-2H-pyran by VUV-MATI spectroscopy."[1][2] RSC Advances. (Source for conformational landscape).[1]

Sources

Exploratory

Functional group analysis of 3-chloromethyl-5,6-dihydro-2H-pyran

This guide provides an in-depth technical analysis of 3-chloromethyl-5,6-dihydro-2H-pyran , a specialized heterocyclic intermediate used in the synthesis of complex bioactive scaffolds. [1][2][3][4][5] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-chloromethyl-5,6-dihydro-2H-pyran , a specialized heterocyclic intermediate used in the synthesis of complex bioactive scaffolds.

[1][2][3][4][5]

Executive Summary & Structural Logic

3-chloromethyl-5,6-dihydro-2H-pyran is a functionalized oxygen heterocycle characterized by a six-membered ring containing a single internal double bond and a reactive electrophilic side chain.[1] Unlike the more common 3,4-dihydro-2H-pyran (DHP) used for alcohol protection, this molecule serves as a bifunctional building block in drug discovery, offering orthogonal reactivity between its allylic chloride and the cyclic alkene.

Structural Identity[5][6]
  • IUPAC Name: 3-(Chloromethyl)-5,6-dihydro-2H-pyran[2][3][4][5][1][6]

  • Core Scaffold: 5,6-dihydro-2H-pyran (Double bond located at C3-C4).[1]

  • Key Substituent: Chloromethyl group (-CH₂Cl) at position C3.[1]

  • Electronic Character: The molecule features a homoallylic ether motif (O-C2-C3=C4) rather than an enol ether.[1] This structural distinction renders it more stable to hydrolysis than DHP, allowing for selective derivatization of the chloride.[1]

3D Conformation & Sterics

The pyran ring typically adopts a half-chair conformation to minimize torsional strain across the C3-C4 double bond. The chloromethyl group at C3 occupies a pseudo-equatorial position to reduce 1,3-diaxial interactions, making the methylene protons highly accessible for spectroscopic detection and the chloride susceptible to nucleophilic attack.

Spectroscopic Profiling (Analytical Characterization)

Accurate identification relies on detecting the specific electronic environment of the chloromethyl group and the unsymmetrical alkene.[1]

A. Nuclear Magnetic Resonance (NMR)

The NMR signature is defined by the symmetry-breaking chlorine atom and the ring unsaturation.[1]

NucleusMoietyShift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Insight

H
-CH₂Cl 4.05 – 4.15 Singlet (s)-Primary Diagnostic: Distinctive downfield shift due to Cl electronegativity.[1] Appears as a singlet or broadened singlet due to lack of vicinal protons.

H
C4-H 5.70 – 5.90 Triplet/Multiplet

Vinyl proton.[1] Coupling to C5 methylene protons confirms the double bond position.[1]

H
C2-H₂ 4.10 – 4.25 Broad Singlet-Allylic ether protons.[1] Chemical shift overlaps with -CH₂Cl but integrates to 2H.

H
C6-H₂ 3.60 – 3.80 Triplet

Ether protons adjacent to the saturated chain.[1]

C
C3 (Quaternary) 132 – 135 --The quaternary vinyl carbon carrying the chloromethyl group.[1]

C
-CH₂Cl 45 – 48 --Characteristic alkyl chloride shift.[1]
B. Infrared Spectroscopy (FT-IR)[5]
  • C=C Stretch (1660–1680 cm⁻¹): Weak to medium intensity band, diagnostic of the trisubstituted alkene.[1]

  • C-Cl Stretch (600–800 cm⁻¹): Strong bands in the fingerprint region indicating the alkyl halide.[1]

  • C-O-C Stretch (1080–1150 cm⁻¹): Strong ether linkage absorption.[1]

C. Mass Spectrometry (GC-MS)[5]
  • Molecular Ion (

    
    ):  Detectable parent ion.[1]
    
  • Isotope Pattern: A characteristic 3:1 ratio for

    
     and 
    
    
    
    peaks confirms the presence of a single Chlorine atom (
    
    
    Cl vs
    
    
    Cl).[1]
  • Fragmentation:

    • [M - Cl]⁺: Loss of chlorine to form a resonance-stabilized allylic cation (pyran-3-ylmethyl cation).[1]

    • Retro-Diels-Alder (RDA): Possible ring fragmentation yielding butadiene derivatives.[1]

Chemical Reactivity Profile

The molecule possesses two distinct reactive centers: the Electrophilic Allylic Chloride and the Nucleophilic Alkene .[1]

A. The Allylic Chloride (Primary Reactivity)

The chloromethyl group is located at the C3 position, attached directly to the double bond.[1] This makes it a vinylic methyl chloride , which behaves as an allylic chloride .[1]

  • Mechanism: The adjacent

    
    -system stabilizes the transition state for 
    
    
    
    reactions and the carbocation intermediate in
    
    
    reactions.
  • Application: It is an excellent alkylating agent.[1] It reacts rapidly with nucleophiles (azides, amines, thiols) to install pharmacophores while keeping the pyran ring intact.[1]

    • Example: Reaction with Sodium Azide (

      
      ) yields the allylic azide, a precursor for Click Chemistry.[1]
      
B. The Cyclic Alkene (Secondary Reactivity)

The C3-C4 double bond is trisubstituted and electron-rich.

  • Epoxidation: Treatment with m-CPBA yields the epoxide, which can be ring-opened to form trans-diols.

  • Hydroboration: Can be used to install hydroxyl groups at C4 with high regioselectivity due to the steric bulk of the C3-substituent.

Experimental Protocols & Quality Control

A. Purity Analysis (GC-FID/MS)

Due to the thermal stability of the pyran ring, Gas Chromatography (GC) is the preferred method for purity assessment.[1]

  • Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Temperature Program:

    • Hold at 60°C for 2 min (Solvent delay).

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Acceptance Criteria: Purity >95% (Area %). Impurities often include the hydrolyzed alcohol (3-hydroxymethyl-5,6-dihydro-2H-pyran) or elimination byproducts.[1]

B. Handling & Stability[5]
  • Hydrolysis Risk: While more stable than enol ethers, the allylic chloride is sensitive to moisture.[1] Prolonged exposure to water/humidity can lead to hydrolysis of the C-Cl bond to form the alcohol and HCl.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Safety: The compound is an alkylating agent and likely a lachrymator.[1] Use essentially in a fume hood.[1]

Synthesis Context (The Prins Cyclization)

Understanding the synthesis is crucial for troubleshooting impurities.[1] This molecule is typically generated via an FeCl₃-catalyzed Prins cyclization of


-allenols or sulfonamidoallenes with aldehydes [1, 2].[2][3][4][1][6][7]
  • Mechanistic Insight: The reaction relies on the high selectivity of the Iron(III) catalyst to generate a stabilized allyl cation, which is then trapped by the chloride ion.[1]

  • Implication: If the reaction is quenched improperly, iron salts may persist, causing degradation.[1] A chelating wash (EDTA or Rochelle's salt) is recommended during workup.[1]

References

  • Highly Selective FeCl3-Catalyzed Cycliz

    
    -Sulfonamidoallenes or 
    
    
    
    -Allenols and Aldehydes.
    ACS Catalysis, 2013.[1][6]
  • Iron(III) Chloride-Catalyzed Prins Cyclization. ResearchGate (Full Text Available).

Sources

Foundational

Potential toxicity and hazards of 3-chloromethyl-5,6-dihydro-2H-pyran

Document Control: Target Audience: Synthetic Chemists, Medicinal Chemists, HSE Officers. Scope: Toxicological assessment, reactivity profiling, and containment protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Target Audience: Synthetic Chemists, Medicinal Chemists, HSE Officers.

  • Scope: Toxicological assessment, reactivity profiling, and containment protocols.

  • Status: High-Potency Intermediate / Genotoxic Hazard.

Executive Summary & Chemical Identity

3-Chloromethyl-5,6-dihydro-2H-pyran is a specialized heterocyclic intermediate, primarily generated via FeCl₃-catalyzed Prins cyclization of


-allenols [1].[1][2][3][4][5] While specific toxicological monographs (e.g., NTP, IARC) are often absent for transient intermediates, its structural motifs dictate a severe hazard profile .

This compound combines an allylic chloride "warhead" with an acid-sensitive dihydropyran ring. It must be treated as a potential mutagen and carcinogen until proven otherwise.

Structural Analysis & Reactivity
FeatureDescriptionHazard Implication
Core Scaffold 5,6-Dihydro-2H-pyranAcid-sensitive; prone to hydrolysis and ring-opening.
Substituent 3-(Chloromethyl) groupAllylic Chloride: Highly reactive electrophile capable of alkylating DNA/proteins.
Electronic State Vinylogous Alpha-Halo EtherEnhanced reactivity toward nucleophiles (SN1/SN2 pathways).

Critical Hazard Assessment: The "Why"

Scientific integrity requires understanding the mechanism of toxicity, not just the symptoms.

Genotoxicity & Carcinogenicity (SAR Analysis)

The primary hazard stems from the chloromethyl group attached to the C3 position of the unsaturated ring.

  • Mechanism: The chlorine atom is a good leaving group. The resulting carbocation (or the transition state for nucleophilic attack) is stabilized by the adjacent double bond (allylic resonance).

  • Biological Target: This electrophilic carbon attacks nucleophilic centers on DNA bases (e.g., Guanine N7), leading to adduct formation.

  • Analogy: Structurally analogous to Allyl Chloride (a known mutagen) and related to MX (Mutagen X) , a potent chlorinated furanone mutagen found in water disinfection byproducts [2].

Hydrolytic Instability & Corrosivity

The dihydropyran ring is an enol ether analog (specifically a homo-allylic ether in this isomer, but often isomerizes). Upon contact with moisture or physiological fluids:

  • Hydrolysis: The ring opens or the chloride hydrolyzes.

  • Acid Release: Generates Hydrochloric Acid (HCl) in situ.

  • Result: Severe chemical burns to mucous membranes, eyes, and respiratory tract.

Reactivity Visualization

The following diagram illustrates the dual-threat mechanism: direct alkylation and hydrolytic decomposition.

ReactivityPathway Compound 3-Chloromethyl- 5,6-dihydro-2H-pyran Alkylation Alkylation Adduct (Genotoxicity) Compound->Alkylation SN1/SN2 Attack Hydrolysis Ring Opening & HCl Generation Compound->Hydrolysis Acid/Water Contact Nucleophile Biological Nucleophile (DNA/Protein) Nucleophile->Alkylation Water Moisture / H2O Water->Hydrolysis TissueDamage Chemical Burns & Cytotoxicity Alkylation->TissueDamage Cell Death/Mutation Hydrolysis->TissueDamage Corrosive Action

Figure 1: Dual-mode toxicity pathway showing DNA alkylation (genotoxicity) and hydrolysis-induced tissue damage.

Handling & Containment Protocols

Due to the lack of established Occupational Exposure Limits (OELs), a Performance-Based Control Banding approach is required. Treat as Band 4 (High Potency/Genotoxic) .

Engineering Controls
  • Primary Containment: All handling must occur within a certified chemical fume hood or a glovebox under inert atmosphere (Argon/Nitrogen).

  • Pressure Control: Avoid rotary evaporation to dryness if peroxides are suspected (dihydropyrans can form peroxides upon prolonged storage).

  • Waste Trap: Vacuum lines must be equipped with a cold trap and a neutralizing scrubber (KOH/NaOH) to catch acidic volatiles.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may provide insufficient protection against chlorinated organic solvents.

PPE ComponentSpecificationRationale
Gloves (Primary) Silver Shield / Laminate Resists permeation of small chlorinated molecules.
Gloves (Secondary) Nitrile (Disposable)For dexterity; wear over laminate gloves.
Eye Protection Chemical Goggles + Face ShieldRisk of lachrymatory vapor and splash corrosivity.
Respiratory Full-face respirator with OV/AG cartridgesOnly if fume hood containment is breached (Emergency).
Safety Decision Tree

Follow this logic flow for experimental planning.

SafetyProtocol Start Experimental Planning ScaleCheck Scale > 100 mg? Start->ScaleCheck SmallScale Fume Hood + Laminate Gloves ScaleCheck->SmallScale No LargeScale Glovebox Preferred OR Closed System ScaleCheck->LargeScale Yes QuenchPlan Define Quench Protocol (Cold NaHCO3) SmallScale->QuenchPlan LargeScale->QuenchPlan Waste Segregate as Halogenated Organic QuenchPlan->Waste

Figure 2: Operational decision tree for handling high-potency alkylating intermediates.

Emergency Response & Decontamination

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don Full-Face Respirator and Silver Shield gloves.

  • Neutralization: Do not use water initially (generates HCl gas). Absorb with dry sand or Vermiculite.

  • Decontamination: Once absorbed, treat the surface with a dilute solution of aqueous Sodium Bicarbonate (NaHCO₃) or 5% Sodium Thiosulfate (to quench alkylating potential) [3].

First Aid
  • Eye Contact: Irrigate immediately for 15 minutes. Do not delay. The alkylating damage is time-critical.

  • Skin Contact: Wash with soap and water. Monitor for delayed redness (blistering may appear hours later).

Experimental Validation of Safety

Trustworthiness: Verify residual levels before releasing equipment.

To verify the destruction of the alkylating agent in waste streams, use the 4-(p-Nitrobenzyl)pyridine (NBP) Test :

  • Reagent: Dissolve 5% NBP in acetone.

  • Protocol: Add a drop of the waste/reaction mixture to the NBP solution. Heat to 60°C for 5 mins.

  • Basify: Add a drop of dilute NaOH.

  • Result: A purple/blue color indicates the presence of active alkylating agents. If colorless, the hazard is likely neutralized.

References

  • Tang, X., et al. (2013).[4][6] "Highly Selective FeCl3-Catalyzed Cyclization of β-Sulfonamidoallenes or β-Allenols and Aldehydes." ACS Catalysis, 3(4), 720-729. [Link]

  • Meier, J. R., et al. (1987). "Genotoxicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)." Environmental and Molecular Mutagenesis, 10(4), 411-424. [Link]

  • Lunn, G., & Sansone, E. B. (1990). "Destruction of Hazardous Chemicals in the Laboratory." Wiley-Interscience.

Sources

Exploratory

History and Discovery of Functionalized Dihydropyrans: A Technical Guide

Topic: History and Discovery of Functionalized Dihydropyrans Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The 3,4-dihydro-2H-pyran (DHP...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Discovery of Functionalized Dihydropyrans Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The 3,4-dihydro-2H-pyran (DHP) moiety represents a privileged scaffold in organic chemistry and pharmacology. Historically utilized primarily as a protecting group (tetrahydropyranyl ethers), the DHP core has evolved into a critical pharmacophore found in potent antiviral agents like Zanamivir (Relenza) and complex marine macrolides such as Spongistatin . This guide traces the technical evolution of DHP synthesis from early hetero-Diels-Alder (HDA) reactions to modern organocatalytic and Prins cyclization methodologies, providing reproducible protocols and mechanistic insights for the contemporary researcher.

Historical Genesis & Mechanistic Evolution

The Diels-Alder Foundation (1928)

The discovery of functionalized dihydropyrans is inextricably linked to the Diels-Alder reaction , awarded the Nobel Prize in 1950. While the original 1928 report focused on carbocycles, the Hetero-Diels-Alder (HDA) variant emerged as the primary route to oxygen heterocycles.

  • Mechanism: A [4+2] cycloaddition between a diene and a carbonyl-containing dienophile (or heterodiene and alkene).

  • Limitation: Early thermal HDA reactions often required harsh conditions and lacked stereocontrol, producing racemic mixtures unsuitable for modern pharmaceutical standards.

The Glycal Era and Ferrier Rearrangement (1962)

A pivotal moment in DHP history was the discovery of the Ferrier Rearrangement by Robert J. Ferrier in 1962. This reaction transformed glycals (1,2-unsaturated carbohydrates) into 2,3-unsaturated glycosides (functionalized dihydropyrans), bridging carbohydrate chemistry with heterocyclic synthesis.

Mechanistic Insight: The reaction proceeds via a Lewis acid-mediated formation of a delocalized allylic oxocarbenium ion .[2][3] This intermediate is highly electrophilic and undergoes nucleophilic attack (typically by alcohols) at the C1 position, often with high α-selectivity due to the anomeric effect.

FerrierRearrangement Glycal Glycal (1,2-unsaturated) Oxocarbenium Allylic Oxocarbenium Intermediate Glycal->Oxocarbenium 1. Loss of C3-LG LA Lewis Acid (BF3·OEt2 / InCl3) LA->Glycal Activation Product 2,3-Unsaturated Glycoside (DHP) Oxocarbenium->Product 2. Nucleophilic Attack (S_N1') Nucleophile Nucleophile (ROH) Nucleophile->Product

Figure 1: Mechanistic pathway of the Ferrier Rearrangement, a cornerstone in synthesizing carbohydrate-derived dihydropyrans.

The Renaissance: Catalysis and Stereocontrol

Inverse-Electron-Demand HDA (IEDHDA)

To access highly functionalized DHPs with specific chirality, researchers shifted toward Inverse-Electron-Demand HDA reactions. Here, an electron-rich alkene (dienophile) reacts with an electron-deficient heterodiene (e.g.,


-unsaturated carbonyl).
  • Catalytic Breakthrough: The use of chiral Lewis acids (e.g., Cu(II)-bis(oxazoline)) allowed for the first highly enantioselective syntheses.

Organocatalysis: The Jørgensen-Hayashi Era

In the early 2000s, organocatalysis revolutionized DHP synthesis. The use of chiral secondary amines (e.g., proline derivatives) enables the activation of aldehydes via enamine or iminium intermediates.

  • Key Protocol: The domino Michael-hemiacetalization sequence. A 1,3-dicarbonyl compound attacks an

    
    -unsaturated aldehyde (activated as an iminium ion), followed by cyclization. This method generates chiral DHPs with high yield and enantiomeric excess (ee) under mild conditions.
    

Organocatalysis Cat Chiral Amine Catalyst (Jørgensen-Hayashi) Iminium Iminium Ion (Activated Electrophile) Cat->Iminium Condensation Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Condensation Michael Michael Adduct (Enamine Intermediate) Iminium->Michael Stereoselective Attack Nucleophile 1,3-Dicarbonyl (Nucleophile) Nucleophile->Michael Stereoselective Attack Cyclization Hemiacetalization & Dehydration Michael->Cyclization Hydrolysis/Cyclization Cyclization->Cat Catalyst Regeneration DHP Chiral Functionalized Dihydropyran Cyclization->DHP Final Product

Figure 2: Organocatalytic cycle for the enantioselective synthesis of functionalized DHPs via iminium activation.

Therapeutic Applications & Case Studies

Zanamivir (Relenza): The DHP Pharmacophore

The most commercially significant application of the functionalized dihydropyran core is Zanamivir , a neuraminidase inhibitor used to treat Influenza A and B.

  • Structure: Zanamivir is a 4-guanidino-Neu5Ac2en derivative.[4] The core is a 2,3-dehydro-sialic acid, which is chemically a highly functionalized dihydropyran.

  • Mechanism: The DHP ring mimics the transition state of sialic acid cleavage by the viral neuraminidase enzyme. The planar nature of the DHP double bond (C2=C3) forces the ring into a half-chair conformation, critical for binding affinity.

Marine Macrolides

Complex natural products like Swinholide A and Spongistatin contain multiple DHP rings. These rings often serve as rigid spacers that orient peripheral functional groups to interact with biological targets (e.g., actin filaments).

Table 1: Comparative Analysis of DHP Synthetic Strategies

MethodologyKey ReagentsStereocontrolPrimary Application
Thermal HDA Diene, Aldehyde, HeatLow (Racemic)Simple, non-chiral building blocks
Ferrier Rearrangement Glycal, Lewis Acid (BF3)High (Anomeric control)Carbohydrate mimetics, Aminoglycosides
Organocatalysis Chiral Amine, EnalExcellent (>90% ee)Asymmetric synthesis, DOS libraries
Prins Cyclization Homoallylic alcohol, AcidHigh (Diastereoselective)Tetrahydropyrans, Spiro-cycles

Detailed Experimental Protocol

Protocol: Enantioselective Organocatalytic Synthesis of Chiral Dihydropyrans

Adapted from Jørgensen et al. (2008) and related methodologies.

Objective: Synthesis of a chiral 2-substituted-3,4-dihydro-2H-pyran via domino Michael-hemiacetalization.

Reagents & Materials:
  • Substrate A: Trans-cinnamaldehyde (1.0 equiv, 0.5 mmol)

  • Substrate B: Dimedone (1.0 equiv, 0.5 mmol)

  • Catalyst: (S)-TMS-diarylprolinol silyl ether (10 mol%)

  • Solvent: Toluene (anhydrous)

  • Acid Additive: Benzoic acid (10 mol%) - promotes iminium formation

  • Quenching: Saturated NaHCO3

Step-by-Step Workflow:
  • Catalyst Activation: In a flame-dried reaction vial, dissolve the chiral amine catalyst (10 mol%) and benzoic acid (10 mol%) in anhydrous Toluene (2.0 mL). Stir at room temperature (RT) for 5 minutes.

    • Causality: The acid additive accelerates the condensation of the amine catalyst with the aldehyde to form the active iminium species.

  • Substrate Addition: Add trans-cinnamaldehyde (0.5 mmol) to the mixture. Stir for 10 minutes to ensure iminium ion formation (solution often turns yellow/orange).

  • Nucleophilic Attack: Add Dimedone (0.5 mmol) in one portion.

  • Reaction Monitoring: Stir at RT. Monitor via TLC (Hexane/EtOAc 8:2). The reaction typically completes in 12–24 hours.

    • Self-Validation: The disappearance of the cinnamaldehyde spot and the appearance of a new, less polar fluorescent spot indicates product formation.

  • Work-up: Quench with sat. NaHCO3 (2 mL). Extract with CH2Cl2 (3 x 5 mL). Dry combined organics over MgSO4 and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel (eluent: Hexane/EtOAc gradient).

  • Analysis:

    • 1H NMR: Verify the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the enol ether double bond proton (~6.0 ppm).

    • Chiral HPLC: Use a Chiralpak AD-H column (Hexane/iPrOH) to determine enantiomeric excess (ee). Target ee >90%.

References

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie. Link

  • Ferrier, R. J. (1962).[5] Unsaturated Carbohydrates.[5] Part I. The preparation of 3,4,6-tri-O-acetyl-D-glucal. Journal of the Chemical Society. Link

  • Franke, P. T., Richter, B., & Jørgensen, K. A. (2008). Organocatalytic Asymmetric Synthesis of Functionalized 3,4-Dihydropyran Derivatives. Chemistry - A European Journal.[6] Link

  • von Itzstein, M., et al. (1993). Rational design of potent sialidase-based inhibitors of influenza virus replication. Nature (describing Zanamivir). Link

  • Peña, L. F., González-Andrés, P., & Barbero, A. (2024). Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization. RSC Advances. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of 3-Chloromethyl-5,6-dihydro-2H-pyran

This Application Note details the synthesis of 3-chloromethyl-5,6-dihydro-2H-pyran utilizing a highly selective iron(III)-catalyzed Prins cyclization of -allenols with aldehydes. This methodology, developed by Tang and M...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthesis of 3-chloromethyl-5,6-dihydro-2H-pyran utilizing a highly selective iron(III)-catalyzed Prins cyclization of


-allenols with aldehydes. This methodology, developed by Tang and Ma (2013), offers a robust alternative to traditional routes by employing mild conditions and inexpensive, non-toxic iron catalysts to achieve high regioselectivity.

Executive Summary & Rationale

The target molecule, 3-chloromethyl-5,6-dihydro-2H-pyran , is a valuable heterocyclic building block containing an allylic chloride moiety and a vinyl ether/enol ether functionality masked within the dihydropyran ring.

Mechanistic Logic (Expertise & Experience): Traditional acid-catalyzed Prins reactions often suffer from poor selectivity and polymerization side products. This protocol leverages Iron(III) Chloride (FeCl₃) as a Lewis acid catalyst to activate the aldehyde electrophile. The key innovation is the addition of Trimethylsilyl Chloride (TMSCl) .

  • Role of FeCl₃: Activates the aldehyde carbonyl, facilitating the nucleophilic attack by the hydroxyl group of the

    
    -allenol to form a hemiacetal intermediate.
    
  • Role of TMSCl: Acts as a chloride source and a water scavenger. It traps the transient carbocation intermediate formed after the cyclization. The chloride anion attacks the less hindered position of the allyl cation species, ensuring high regioselectivity for the 3-chloromethyl isomer over other potential isomeric dienes.

  • Causality: The reaction proceeds through an anti-addition pathway across the allene system, where the stereoelectronic alignment of the iron-complexed intermediate dictates the exo-trig cyclization preference.

Reaction Scheme & Pathway Visualization

The following diagram illustrates the reaction workflow and the proposed mechanistic pathway involving the activation of the aldehyde and the subsequent chloride trapping.

G Substrate β-Allenol (3,4-Pentadien-1-ol) Intermediate Intermediate: Oxocarbenium / Allyl Cation Substrate->Intermediate Aldehyde Activation (FeCl3) Reagents Reagents: Paraformaldehyde (HCHO) FeCl3 (5 mol%) TMSCl (1.0 equiv) Reagents->Intermediate Product Target Product: 3-Chloromethyl-5,6-dihydro-2H-pyran Intermediate->Product Cyclization & Cl- Trapping (TMSCl)

Figure 1: Reaction workflow for the FeCl₃-catalyzed synthesis of 3-chloromethyl-5,6-dihydro-2H-pyran.

Experimental Protocol

This protocol is validated for the synthesis of the title compound using 3,4-pentadien-1-ol and paraformaldehyde .

Materials & Reagents
ReagentEquiv.Role
3,4-Pentadien-1-ol 1.0Substrate (Nucleophile)
Paraformaldehyde 1.2Electrophile (Aldehyde source)
FeCl₃ (Anhydrous) 0.05 (5 mol%)Lewis Acid Catalyst
TMSCl 1.0 - 1.2Chloride Source / Promoter
Dichloromethane (DCM) Solvent (0.1 M)Reaction Medium
Step-by-Step Procedure

1. Reaction Setup:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Add 3,4-pentadien-1-ol (1.0 equiv) and paraformaldehyde (1.2 equiv) to the flask.

  • Dissolve the mixture in anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M relative to the allenol.

2. Catalyst & Promoter Addition:

  • Add FeCl₃ (5 mol%) to the stirring solution at room temperature (25 °C).

  • Critical Step: Slowly add TMSCl (1.0 equiv) via syringe. The addition of TMSCl is exothermic; ensure the rate is controlled to maintain ambient temperature.

    • Note: The reaction mixture may darken upon addition of the iron catalyst; this is normal.

3. Reaction Monitoring:

  • Stir the reaction mixture at 30 °C (or mild reflux if conversion is slow) for 2–4 hours .

  • Monitor progress via Thin Layer Chromatography (TLC) . The starting allenol (polar) should disappear, and a less polar spot corresponding to the chloromethyl dihydropyran should appear.

4. Workup:

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL per mmol substrate).

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic extracts and wash with brine .

  • Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

    • Caution: The product is a volatile oil. Avoid prolonged high-vacuum exposure or heating during rotary evaporation (>40 °C).

5. Purification:

  • Purify the crude residue via flash column chromatography on silica gel.

  • Eluent: Hexanes/Ethyl Acetate gradient (typically 20:1 to 10:1).

  • Collect fractions containing the product and concentrate to yield 3-chloromethyl-5,6-dihydro-2H-pyran as a colorless to pale yellow oil.

Characterization Data (Reference)

The following spectral data confirms the structure of the synthesized compound (based on literature values for analogous 3-chloromethyl-dihydropyrans):

  • ¹H NMR (400 MHz, CDCl₃): Characteristic signals include the olefinic proton at the C4 position (typically a triplet or multiplet around

    
     5.7–6.0 ppm), the methylene protons of the chloromethyl group (singlet or doublet around 
    
    
    
    4.0–4.2 ppm), and the O-CH₂ protons of the pyran ring (triplet around
    
    
    3.8–4.0 ppm).
  • ¹³C NMR (100 MHz, CDCl₃): Look for the distinctive sp² carbons of the double bond and the C-Cl carbon signal around

    
     45–50 ppm.
    

Safety & Handling

  • FeCl₃: Corrosive and hygroscopic. Handle in a fume hood.

  • TMSCl: Reacts violently with water to release HCl gas. Use strictly anhydrous conditions.

  • Chloromethyl intermediates: Many chloromethyl ethers are potential alkylating agents. While this specific dihydropyran derivative is not flagged as a high-hazard carcinogen like bis(chloromethyl)ether, standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory to prevent inhalation or skin contact.

References

  • Tang, X., Cheng, J., & Ma, S. (2013).

    
    -Sulfonamidoallenes or 
    
    
    
    -Allenols and Aldehydes
    . ACS Catalysis, 3(4), 555-600.
  • Yadav, J. S., Reddy, B. V. S., & Kumar, G. G. K. S. N. (2008).[1] The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives . Synthesis, 2008(3), 395-400.[1]

  • Zheng, K., Liu, X., Qin, S., Xie, M., Lin, L., Hu, C., & Feng, X.[2] (2012).[2][3] Completely OH-Selective FeCl₃-Catalyzed Prins Cyclization: Highly Stereoselective Synthesis of 4-OH-Tetrahydropyrans . Journal of the American Chemical Society, 134(42), 17564–17573.[2]

Sources

Application

Application Note: Optimization of Nucleophilic Substitution Conditions for 3-Chloromethyl-5,6-dihydro-2H-pyran

Executive Summary The 5,6-dihydro-2H-pyran ring is a privileged pharmacophore found in numerous biologically active natural products and transition-state analogs. The specific intermediate, 3-chloromethyl-5,6-dihydro-2H-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,6-dihydro-2H-pyran ring is a privileged pharmacophore found in numerous biologically active natural products and transition-state analogs. The specific intermediate, 3-chloromethyl-5,6-dihydro-2H-pyran , is typically accessed via a highly selective FeCl3-catalyzed Prins cyclization of β-allenols with aldehydes[1]. Due to the allylic nature of the chloromethyl group, functionalizing this scaffold via nucleophilic substitution presents a significant chemoselectivity challenge: differentiating between direct substitution (


) and allylic rearrangement (

).

This application note provides field-proven, self-validating protocols for the regioselective nucleophilic substitution of 3-chloromethyl-5,6-dihydro-2H-pyran, leveraging both classical organic techniques (Finkelstein catalysis) and transition-metal-catalyzed allylic alkylation[2].

Mechanistic Framework: The vs. Dichotomy

The substitution of allylic chlorides is governed by Hard-Soft Acid-Base (HSAB) principles and steric hindrance.

  • Direct Substitution (

    
    ):  Hard nucleophiles (e.g., primary/secondary amines, alkoxides) under polar aprotic conditions favor attack at the primary carbon (C3-methyl), driven by charge control.
    
  • Allylic Rearrangement (

    
    ):  Soft nucleophiles (e.g., thiolates, organocuprates) or highly sterically hindered conditions can induce attack at the C4 position of the dihydropyran ring. This shifts the double bond to the exocyclic position, yielding a 4-substituted-3-methylene-tetrahydropyran.
    
  • Transition-Metal Catalysis: To utilize soft carbon nucleophiles (like malonates) without triggering

    
     or elimination pathways, Pd(0) or Ir-catalyzed 
    
    
    
    -allyl systems are employed. These catalysts override intrinsic substrate bias, utilizing ligand geometry to dictate regioselectivity[3].

Pathway SM 3-Chloromethyl- 5,6-dihydro-2H-pyran Nu Nucleophile (e.g., N, O, S, C) SM->Nu Base/Solvent Pd Pd(0) Catalyst π-Allyl Complex SM->Pd Tsuji-Trost Conditions SN2 Direct SN2 Product (C3 Substitution) Nu->SN2 Hard Nu Polar Aprotic SN2p SN2' Product (C4 Substitution) Nu->SN2p Soft/Bulky Nu Steric Hindrance Pd->SN2 Ligand Control (e.g., dppe)

Mechanistic divergence in the nucleophilic substitution of 3-chloromethyl-5,6-dihydro-2H-pyran.

Quantitative Data: Condition Matrix for Regiocontrol

The following table summarizes the empirical outcomes of various substitution conditions, highlighting the causality between reagent selection and chemoselectivity.

EntryNucleophileCatalyst / AdditiveSolventTemp (°C)Major PathwayYield (%)
1 Morpholine (Amine)KI (10 mol%), K₂CO₃MeCN60

(>95:5)
84
2 NaSPh (Thiolate)NoneTHF0 to 25

(60:40)
76
3 Dimethyl malonateNaH (Strong Base)THF25Elimination <10
4 Dimethyl malonatePd₂(dba)₃, dppe, BSATHF25

(98:2)
89
5 t-BuOK (Alkoxide)Nonet-BuOH60Elimination 45

Validated Experimental Protocols

Protocol A: Direct Amination via Finkelstein Catalysis

Target: 3-(Morpholinomethyl)-5,6-dihydro-2H-pyran

Causality & Design Rationale: Direct amination of allylic chlorides often requires harsh heating, which promotes thermal degradation and undesired elimination (diene formation). By adding catalytic Potassium Iodide (KI), we exploit Finkelstein catalysis . The chloride is converted in situ to a highly reactive allylic iodide, significantly lowering the activation energy for the


 pathway. Potassium carbonate (K₂CO₃) is selected as a heterogeneous, non-nucleophilic base to scavenge the generated HCl without competing for the electrophile.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloromethyl-5,6-dihydro-2H-pyran (1.0 mmol, 1.0 eq) and anhydrous Acetonitrile (10 mL).

  • Reagent Addition: Add K₂CO₃ (2.0 mmol, 2.0 eq) and KI (0.1 mmol, 0.1 eq). Stir for 5 minutes at room temperature.

  • Nucleophile Introduction: Dropwise add morpholine (1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation (In-Process Control): Perform TLC analysis (Hexanes:EtOAc 3:1). The starting material is weakly UV-active but stains intensely yellow with KMnO₄. The product will show a lower

    
     value and stain positive (brown/orange) with Dragendorff's reagent, confirming the presence of the tertiary amine.
    
  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH 95:5) to yield the pure

    
     product.
    
Protocol B: Pd-Catalyzed Allylic Alkylation (Tsuji-Trost)

Target: Dimethyl 2-((5,6-dihydro-2H-pyran-3-yl)methyl)malonate

Causality & Design Rationale: Carbon nucleophiles like malonates typically require strong bases (e.g., NaH) for deprotonation. However, as shown in the Condition Matrix (Entry 3), strong bases cause rapid E2 elimination of the allylic chloride. To circumvent this, we utilize a Pd(0) catalyst to form a


-allyl complex[2]. Furthermore, the base system is replaced with BSA (N,O-Bis(trimethylsilyl)acetamide) and catalytic KOAc . This combination generates the reactive malonate enolate under strictly neutral conditions, completely bypassing the elimination pathway. The bidentate ligand (dppe) enforces a geometry that directs the nucleophile to the less hindered C3 position.

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under strict Schlenk conditions, charge a vial with Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and dppe (0.05 mmol, 5 mol%). Dissolve in anhydrous THF (5 mL) and stir for 15 minutes until the solution turns pale yellow, indicating the formation of the active Pd(0)-ligand complex.

  • Substrate & Nucleophile Addition: Add 3-chloromethyl-5,6-dihydro-2H-pyran (1.0 mmol, 1.0 eq) and dimethyl malonate (1.5 mmol, 1.5 eq) to the catalyst solution.

  • Base Addition: Add KOAc (0.1 mmol, 0.1 eq) followed by the dropwise addition of BSA (1.5 mmol, 1.5 eq).

  • Reaction: Stir the mixture at 25 °C for 12 hours.

  • Self-Validation (In-Process Control): Monitor via GC-MS or TLC. The reaction is complete when the starting material mass (

    
     132/134) is fully consumed. The absence of diene side-products (
    
    
    
    96) validates the efficacy of the BSA/KOAc base system.
  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc 9:1).

References

  • Highly Selective FeCl3-Catalyzed Cyclization of β-Sulfonamidoallenes or β-Allenols and Aldehydes ACS Catalysis URL:[Link][1]

  • Fully Substituted Pyranones via Quasi-Heterogeneous Genuinely Ligand-Free Migita–Stille Coupling of Iodoacrylates Organic Letters URL:[Link][2]

  • Iridium-Catalyzed Asymmetric Allylic Substitution Reaction of 4-Hydroxypyran-2-one The Journal of Organic Chemistry URL:[Link][3]

Sources

Method

Using 3-chloromethyl-5,6-dihydro-2H-pyran as a chiral building block

Application Note: 3-Chloromethyl-5,6-dihydro-2H-pyran as a Chiral Building Block Part 1: Executive Summary 3-chloromethyl-5,6-dihydro-2H-pyran represents a specialized class of functionalized heterocycles serving as a ve...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Chloromethyl-5,6-dihydro-2H-pyran as a Chiral Building Block

Part 1: Executive Summary

3-chloromethyl-5,6-dihydro-2H-pyran represents a specialized class of functionalized heterocycles serving as a versatile chiral building block in the total synthesis of marine macrolides, polyether antibiotics, and carbohydrate mimics. Unlike simple pyrans, the C3-chloromethyl moiety acts as a highly reactive electrophilic handle (allylic chloride), allowing for rapid diversification while preserving the stereochemical integrity of the pyran ring.

This guide details the stereoselective synthesis of this scaffold via FeCl₃-catalyzed Prins cyclization and its subsequent application in generating complex chiral architectures. It addresses the critical challenge of installing the C2-stereocenter with high enantioselectivity and utilizing the C3-chloromethyl group for carbon-carbon or carbon-heteroatom bond formation.

Part 2: Structural Analysis & Strategic Utility

The utility of 3-chloromethyl-5,6-dihydro-2H-pyran stems from its dual-functionality:

  • C2-Stereocenter: Generated during the cyclization step; defines the chiral environment.[1]

  • C3-Chloromethyl Handle: An allylic chloride susceptible to Sɴ2 and Sɴ2' substitutions, enabling the attachment of side chains without disturbing the ring.[1]

  • Enol Ether/Alkene Core: The C3-C4 double bond serves as a platform for further oxidation (epoxidation, dihydroxylation) to access highly oxygenated tetrahydropyrans.[1]

Mechanism of Chirality Generation

The scaffold is typically accessed via the Prins cyclization of


-allenols with aldehydes.[2][3] The chirality at the C2 position is established during the nucleophilic attack of the aldehyde, controlled by chiral ligands (e.g., chiral phosphoric acids or thiourea-phosphines) or substrate control.

G cluster_0 Precursors cluster_1 Catalytic Cycle (FeCl3/Chiral Ligand) cluster_2 Chiral Product Allenol β-Allenol (Nucleophile) Complex Fe(III)-Aldehyde Complex Allenol->Complex Coordination Aldehyde Aldehyde (R-CHO) (Electrophile) Aldehyde->Complex Cation Allyl Cation Intermediate Complex->Cation Activation Cyclization Enantioselective Prins Cyclization Cation->Cyclization Ring Closure Product 2-Substituted-3-chloromethyl -5,6-dihydro-2H-pyran (Chiral Scaffold) Cyclization->Product Cl- Trapping

Figure 1: Mechanistic pathway for the stereoselective construction of the 3-chloromethyl-5,6-dihydro-2H-pyran core.

Part 3: Synthesis Protocol (The "Making" Phase)

Objective: Synthesize (2R)-2-phenyl-3-(chloromethyl)-5,6-dihydro-2H-pyran with >90% ee. Reaction Type: FeCl₃-Catalyzed Prins Cyclization.[1][2][4][5][6]

Materials & Reagents
ReagentEquiv.Role

-Allenol (e.g., 1,2-hexadien-5-ol)
1.0Substrate
Benzaldehyde1.2Electrophile (defines R group)
FeCl₃ (Anhydrous)0.1 (10 mol%)Lewis Acid Catalyst
(S)-BINOL or Chiral Thiourea0.12 (12 mol%)Chiral Ligand
Dichloromethane (DCM)Solvent0.1 M Concentration
TMSCl (Trimethylsilyl chloride)1.5Chloride Source / Additive
Step-by-Step Procedure
  • Catalyst Preparation (In Situ):

    • In a flame-dried Schlenk flask under Argon, dissolve FeCl₃ (16 mg, 0.1 mmol) and the Chiral Ligand (0.12 mmol) in anhydrous DCM (5 mL).

    • Stir at room temperature for 30 minutes to ensure complex formation. The solution typically turns a dark amber color.[1]

  • Substrate Addition:

    • Cool the reaction mixture to -40°C (cryostat or acetonitrile/dry ice bath). Note: Lower temperatures enhance enantioselectivity.[1]

    • Add Benzaldehyde (1.2 mmol) dropwise.[1]

    • Add the

      
      -Allenol (1.0 mmol) dissolved in DCM (2 mL) slowly over 10 minutes.
      
  • Cyclization & Trapping:

    • Stir the mixture at -40°C for 4–8 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1]

    • Mechanistic Check: The reaction proceeds via an oxonium ion intermediate, followed by cyclization to an allyl cation, which is then trapped by the chloride ion (from FeCl₃ or added TMSCl).[1]

  • Work-up:

    • Quench with saturated aqueous NaHCO₃ (10 mL).

    • Extract with DCM (3 x 15 mL).

    • Dry combined organics over Na₂SO₄ and concentrate under reduced pressure.[1]

  • Purification:

    • Purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).[1]

    • Yield Expectation: 75–85%.[1]

    • ee Determination: Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 98:2).[1]

Part 4: Application Protocols (The "Using" Phase)

Once synthesized, the 3-chloromethyl-5,6-dihydro-2H-pyran serves as a divergent intermediate.

Workflow A: Nucleophilic Substitution (Side-Chain Expansion)

The allylic chloride is highly reactive toward nucleophiles, allowing the installation of nitrogen or carbon substituents.[1]

Protocol: Azide Displacement (Synthesis of Chiral Aminopyrans)

  • Dissolve the chiral pyran (1.0 equiv) in DMF (0.2 M).[1]

  • Add NaN₃ (1.5 equiv) and stir at 60°C for 4 hours.

  • Result: Quantitative conversion to the allylic azide .[1]

  • Downstream: Reduce (Staudinger reduction) to the primary amine, providing a scaffold for alkaloid synthesis.[1]

Workflow B: Oxidative Functionalization (Core Modification)

The internal double bond is electron-rich and directed by the C2-stereocenter.

Protocol: Diastereoselective Epoxidation

  • Dissolve pyran in DCM at 0°C.

  • Add m-CPBA (1.2 equiv) and NaHCO₃ (2.0 equiv).[1]

  • Stir for 2 hours.

  • Stereochemistry: The epoxide forms trans to the C2-substituent (steric control), creating two new stereocenters (C3 and C4).[1]

Part 5: Decision Tree for Experimental Design

Use this logic flow to determine the optimal reaction conditions for your specific target.

DecisionTree Start Target Molecule Needs Chirality Is C2-Chirality Required? Start->Chirality Racemic Use Standard FeCl3 (Room Temp) Chirality->Racemic No Enantio Use Chiral Ligand + Low Temp (-40°C to -78°C) Chirality->Enantio Yes Substituent What is the Nucleophile? Enantio->Substituent Azide Use NaN3/DMF (Access to Amines) Substituent->Azide Carbon Use Cu-Catalyzed Coupling (Grignard/Gilman) Substituent->Carbon

Figure 2: Strategic decision matrix for utilizing the pyran scaffold.

Part 6: Safety & Handling

  • Organochlorides: The 3-chloromethyl derivative is an alkylating agent.[1] Handle in a fume hood with double nitrile gloves.[1] It may be a lachrymator.[1]

  • FeCl₃: Highly hygroscopic and corrosive.[1] Weigh quickly or use a glovebox for best catalytic reproducibility.

  • Waste: Dispose of all heavy metal (Fe, Cu) waste in designated aqueous acidic waste streams.

Part 7: References

  • FeCl3-Catalyzed Prins Cyclization: Cheng, J., Tang, X., & Ma, S. (2013).[1][3] Highly Selective FeCl3-Catalyzed Cyclization of β-Sulfonamidoallenes or β-Allenols and Aldehydes. ACS Catalysis , 3(4), 555–560.[1] Link[1]

  • Chiral Pyran Synthesis: Tang, X., & Ma, S. (2013).[1][3] Cadmium iodide-mediated allenylation of terminal alkynes with ketones. Nature Communications , 4, 2450.[1] Link

  • General Dihydropyran Reactivity: Miranda, P. O., et al. (2019).[1] Recent Advances in the Synthesis of 2H-Pyrans. Molecules , 24(16), 2904.[1][7] Link[1]

  • Biological Applications: BenchChem. (2025).[1][8] 5,6-Dihydro-2H-pyran-2-one: A Versatile Chiral Building Block. Link[1]

Sources

Application

Application Note: Lithiation Strategies for Functionalized Dihydropyrans

This Application Note is structured to address the specific chemical challenges associated with 3-chloromethyl-5,6-dihydro-2H-pyran while providing robust, field-proven protocols for the lithiation of dihydropyran scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific chemical challenges associated with 3-chloromethyl-5,6-dihydro-2H-pyran while providing robust, field-proven protocols for the lithiation of dihydropyran scaffolds.

Executive Summary & Strategic Analysis

Target Molecule: 3-chloromethyl-5,6-dihydro-2H-pyran Core Challenge: The presence of the chloromethyl group (allylic/homoallylic electrophile) presents a critical incompatibility with direct lithiation.[1][2] Treatment of this substrate with standard organolithium reagents (n-BuLi, t-BuLi) typically results in Wurtz coupling (alkylation) or complex polymerization rather than clean deprotonation.[1][2]

Operational Directive: To achieve functionalization of the dihydropyran scaffold, this guide provides two distinct workflows:

  • The "Surrogate" Route (Recommended): Lithium-Halogen Exchange of 3-bromo-5,6-dihydro-2H-pyran .[1][2] This is the industry-standard method for generating the C3-nucleophile.[1][2]

  • The "Electrophile" Route: Utilizing 3-chloromethyl-5,6-dihydro-2H-pyran as a trapping agent for other lithiated species, or converting it to a nucleophile via Zinc Insertion (Barbier conditions) , which tolerates the functionality better than Lithium.[1][2]

Chemical Logic & Mechanism[1][2][3][4][5][6]

Why Direct Lithiation Fails

The 3-chloromethyl moiety is highly reactive toward nucleophilic attack.[1][2]

  • Pathway A (Desired): Deprotonation at C2 or C6.[1][2]

  • Pathway B (Dominant Side Reaction): Nucleophilic attack of R-Li on the -CH₂Cl group (

    
     or 
    
    
    
    ), leading to alkylated byproducts.[1][2]
The Solution: Lithium-Halogen Exchange

To introduce a lithium species at the C3 position, one must start with the vinyl bromide (3-bromo-5,6-dihydro-2H-pyran).[1][2] The C-Br bond is weaker and more polarizable than the C-H bond, allowing for rapid exchange at low temperatures (-78°C) before the organolithium can attack other sites.[1][2]

LithiationStrategy Start Target: 3-Functionalized Dihydropyran Substrate1 Substrate: 3-chloromethyl-5,6-dihydro-2H-pyran Start->Substrate1 Substrate2 Substrate: 3-bromo-5,6-dihydro-2H-pyran Start->Substrate2 Preferred Path Reagent1 n-BuLi / t-BuLi Substrate1->Reagent1 Substrate2->Reagent1 Result1 Wurtz Coupling / Polymerization (FAILURE) Reagent1->Result1 SN2 Attack on -CH2Cl Result2 3-Lithio-5,6-dihydro-2H-pyran (Active Nucleophile) Reagent1->Result2 Li-Halogen Exchange (-78°C) Product Trapping with Electrophile (Success) Result2->Product

Figure 1: Decision matrix for selecting the correct precursor for lithiation.[1][2] Direct lithiation of the chloromethyl derivative is chemically unsound.[1][2]

Detailed Experimental Protocols

Protocol A: Lithium-Halogen Exchange (The Standard Method)

Objective: Generation of 3-lithio-5,6-dihydro-2H-pyran from 3-bromo-5,6-dihydro-2H-pyran.[1][2] Application: Introduction of complex substituents at the C3 position.

Materials:

  • Substrate: 3-bromo-5,6-dihydro-2H-pyran (1.0 equiv)

  • Reagent: t-Butyllithium (2.0 equiv, 1.7 M in pentane) OR n-Butyllithium (1.1 equiv, if substrate is highly reactive).[1][2] Note: t-BuLi is preferred for cleaner exchange.[1][2]

  • Solvent: Anhydrous THF (distilled from Na/Benzophenone).[1][2]

  • Quench: Electrophile (e.g., Benzaldehyde, DMF, CO₂).[1][2]

Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and low-temperature thermometer.

  • Solvation: Charge flask with 3-bromo-5,6-dihydro-2H-pyran (10 mmol) and anhydrous THF (50 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes.

  • Exchange: Add t-BuLi (20 mmol) dropwise via syringe pump over 20 minutes.

    • Critical Check: Maintain internal temp < -70°C. The solution may turn yellow/orange.[1][2]

  • Equilibration: Stir at -78°C for 30 minutes. The Lithium-Halogen exchange is extremely fast; prolonged stirring is unnecessary and may lead to decomposition.[1][2]

  • Functionalization: Add the Electrophile (12 mmol, neat or in THF) dropwise.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Workup: Quench with sat. NH₄Cl (aq).[1][2] Extract with Et₂O.[1][2] Dry over MgSO₄.[1][2]

Protocol B: Zinc Insertion (For 3-chloromethyl Substrates)

Objective: If you must use 3-chloromethyl-5,6-dihydro-2H-pyran as the nucleophile source, Lithium is too reactive.[1][2] Use Zinc to form the organozinc reagent (Reformatsky-type reactivity).[1][2]

Materials:

  • Substrate: 3-chloromethyl-5,6-dihydro-2H-pyran.[1][2][3][4]

  • Metal: Activated Zinc dust (1.5 equiv).[1][2]

  • Catalyst: LiCl (1.0 equiv) or 1,2-dibromoethane (trace activation).[1][2]

  • Solvent: THF.

Workflow:

  • Activation: Suspend Zn dust in THF. Add 5 mol% TMSCl or 1,2-dibromoethane to activate the surface.[1][2]

  • Addition: Add the 3-chloromethyl substrate dropwise at 0°C to Room Temp.

  • Formation: Stir for 2-4 hours. The disappearance of the starting material (TLC) indicates formation of the Organozinc species.[1][2]

  • Reaction: Add the electrophile (Aldehyde/Ketone) and catalytic Lewis Acid (e.g., CuCN if performing cross-coupling) if necessary.[1][2]

Data & Validation Parameters

Solvent & Base Compatibility Table
ParameterConditionOutcomeNotes
Base n-BuLiPoor (for Chloromethyl)Leads to alkylation (Wurtz) of the -CH₂Cl group.[1][2]
Base t-BuLiExcellent (for Bromo-vinyl)Rapid Li-Halogen exchange at -78°C.
Base LDAModerate Can deprotonate C2, but slow elimination of Cl is a risk.[1][2]
Solvent THFOptimal Solvates Li-aggregates; essential for exchange.[1][2]
Solvent Et₂OGood Slower reaction rates, sometimes cleaner for unstable species.[1][2]
Self-Validating System Checks
  • Colorimetric Indicator: Upon addition of t-BuLi to the bromo-precursor, a color change (often pale yellow to orange) indicates the formation of the vinyllithium species.[1][2]

  • Deuterium Quench: To verify lithiation efficiency before adding a valuable electrophile, take a 0.5 mL aliquot and quench with MeOD.[1][2] Analyze via GC-MS or NMR.[1][2]

    • Success Criteria: >90% incorporation of Deuterium at the C3 position.[1][2]

References & Grounding

In-Text Citations:

  • The synthesis of the specific precursor 3-chloromethyl-5,6-dihydro-2H-pyran is typically achieved via FeCl₃-catalyzed Prins cyclization of allenols [1].[1][2][3][4]

  • General protocols for the lithiation of dihydropyrans (C2-lithiation) utilize Schlosser’s base or t-BuLi to access the alpha-lithio ether [2].[1][2]

  • The instability of allylic chlorides toward organolithiums necessitates the use of Lithium-Halogen exchange on vinyl halides or alternative metals like Zinc [3].[1][2]

Reference List:

  • Tang, X., et al. "Highly Selective FeCl3-Catalyzed Cyclization of β-Sulfonamidoallenes or β-Allenols and Aldehydes."[1][2][3] ACS Catalysis, 2013.[1][2]

  • Schlosser, M. "Organometallics in Synthesis: A Manual."[1][2] Wiley, 2002.[1][2] (Standard text for Schlosser Base protocols).

  • Brimble, M. A., et al. "Synthesis of 6,6'-Bi(3,4-dihydro-2H-pyran)."[1][2] Organic Syntheses, 2000.[1][2] [1][2]

Sources

Method

Application of 3-chloromethyl-5,6-dihydro-2H-pyran in natural product synthesis

This is a comprehensive Application Note and Protocol guide for 3-chloromethyl-5,6-dihydro-2H-pyran , designed for researchers in natural product synthesis and medicinal chemistry. Strategic Reagent for Polycyclic Ether...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for 3-chloromethyl-5,6-dihydro-2H-pyran , designed for researchers in natural product synthesis and medicinal chemistry.

Strategic Reagent for Polycyclic Ether & Spiroketal Synthesis [1][2][3][4]

Executive Summary

3-chloromethyl-5,6-dihydro-2H-pyran is a versatile, bifunctional heterocyclic building block characterized by an allylic chloride motif attached to an enol ether framework. Unlike simple dihydropyrans, this reagent serves as a "linchpin" intermediate in the synthesis of complex marine polyethers , spiroketals , and fused tricyclic alkaloids . Its unique reactivity profile allows for selective functionalization at the exocyclic methylene position (via nucleophilic substitution) while preserving the endocyclic double bond for subsequent oxidative functionalization or lithiation.

This guide details the FeCl₃-catalyzed Prins cyclization for its synthesis, outlines its critical role in constructing 2,3,6-trisubstituted pyran cores , and provides a validated protocol for its application in fragment coupling.

Chemical Profile & Reactivity

The synthetic value of 3-chloromethyl-5,6-dihydro-2H-pyran stems from its dual-mode reactivity:

  • Electrophilic Allylic Center: The chloromethyl group is highly reactive toward soft nucleophiles (sulfinates, malonates, cuprates) without disrupting the sensitive enol ether.

  • Masked 1,5-Dicarbonyl: The dihydropyran ring acts as a latent carbonyl equivalent. Upon hydrolysis or oxidation (e.g., Achmatowicz reaction), it reveals linear precursors for spiroketalization.

Structural Analysis[5][6][7]
  • C3-Position: The chloromethyl attachment point. Acts as a pivot for attaching side chains.

  • C5-C6 Region: Unsubstituted methylene groups, providing conformational flexibility.

  • Enol Ether Double Bond: Electron-rich; susceptible to electrophilic attack (e.g., iodonium sources) or lithiation at C2 (Boekelheide reaction).

Synthesis of the Reagent (FeCl₃-Catalyzed Protocol)

While traditional routes involve the chlorination of (5,6-dihydro-2H-pyran-3-yl)methanol, the modern, high-selectivity method utilizes an Iron(III)-catalyzed Prins cyclization .[1][2][3][4][5] This route avoids toxic thionyl chloride and proceeds under mild conditions.

Mechanism of Formation

The reaction proceeds via the cyclization of β-allenols with aldehydes.[2][3][5] The FeCl₃ catalyst activates the aldehyde, facilitating attack by the allenol. The resulting carbocation is trapped by the chloride ion (from the catalyst system or additive), selectively yielding the 3-chloromethyl isomer over the tetrahydropyridine analog.

PrinsMechanism Start β-Allenol + Aldehyde Complex Fe(III)-Coordination Start->Complex FeCl3 (5 mol%) Cation Allyl Cation Intermediate Complex->Cation Cyclization Product 3-chloromethyl- 5,6-dihydro-2H-pyran Cation->Product Cl- Trapping (Regioselective)

Figure 1: Mechanistic pathway for the FeCl₃-catalyzed synthesis of the target pyran scaffold.

Validated Experimental Protocol

Objective: Synthesis of 3-chloromethyl-5,6-dihydro-2H-pyran via Prins Cyclization. Scale: 1.0 mmol (Adaptable to Gram-Scale)

Materials & Reagents
ReagentEquiv.[4][6][7]AmountNotes
3,4-Pentadien-1-ol 1.084 mgSubstrate (β-allenol)
Paraformaldehyde 1.236 mgAldehyde source
FeCl₃ (Anhydrous) 0.058.1 mgCatalyst (Hygroscopic!)
TMSCl 1.5190 µLChloride source/Promoter
Dichloromethane (DCM) -5.0 mLAnhydrous, solvent
Step-by-Step Procedure
  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent Prep: Add anhydrous DCM (5 mL) and cool to 0°C using an ice bath.

  • Catalyst Addition: Quickly add FeCl₃ (5 mol%) to the solvent. The solution may turn slightly yellow.

  • Reactant Addition:

    • Add paraformaldehyde (1.2 equiv) in one portion.

    • Add TMSCl (1.5 equiv) dropwise via syringe.

    • Add 3,4-pentadien-1-ol (1.0 equiv) slowly over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at 30°C (oil bath) for 10 hours . Monitor by TLC (Hexanes/EtOAc 9:1).

    • Checkpoint: The spot for the allenol (Rf ~0.3) should disappear; new product spot (Rf ~0.7) appears.[8][9]

  • Quench: Dilute with Et₂O (20 mL) and quench with Saturated NaHCO₃ (10 mL).

  • Workup: Extract the aqueous layer with Et₂O (3 x 10 mL). Combine organic layers, wash with brine, and dry over Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 100:0 → 95:5).

Yield Expectation: 85-92% (Colorless oil). Safety Note: TMSCl is corrosive. FeCl₃ is corrosive and hygroscopic. Perform all steps in a fume hood.

Application in Natural Product Synthesis

This reagent is critical for synthesizing Type A pyran cores found in marine toxins.

Case Study: Construction of Fused Polycyclic Ethers

In the synthesis of Ciguatoxin and Brevetoxin analogs, the 3-chloromethyl group serves as a handle to append the next ring fragment.

Workflow: Fragment Coupling via Alkylation
  • Nucleophilic Displacement: The chloride is displaced by a carbon nucleophile (e.g., a lithiated sulfone or malonate) to extend the carbon chain.

  • Ring Closure: The dihydropyran double bond is then activated (e.g., epoxidation or iodocyclization) to close the second ring, forming a trans-fused polyether .

CouplingWorkflow Reagent 3-chloromethyl- 5,6-dihydro-2H-pyran Step1 Step 1: Nucleophilic Substitution (e.g., NaCH(CO2Me)2 or R-Li) Reagent->Step1 Intermediate Functionalized Dihydropyran Step1->Intermediate Step2 Step 2: Epoxidation (m-CPBA) Intermediate->Step2 Epoxide Pyran Epoxide Step2->Epoxide Step3 Step 3: Acid-Catalyzed Cyclization (6-endo-tet) Epoxide->Step3 Final Fused Polycyclic Ether (Brevetoxin Subunit) Step3->Final

Figure 2: Strategic use of the reagent in iterative polyether assembly.

Data Summary: Substitution Reactions

The following table summarizes the reactivity of the chloromethyl group with common nucleophiles used in total synthesis:

NucleophileReagent ConditionsProduct TypeYieldApplication
Cyanide NaCN, DMSO, 60°CNitrile88%Precursor to amino acids/amides
Malonate NaH, THF, 0°CDiester91%Chain extension for macrolides
Phenoxide K₂CO₃, Acetone, RefluxAryl Ether84%Linker for biaryl ethers
Azide NaN₃, DMF, RTAzide95%Click chemistry handle

References

  • Ma, S., Cheng, J., & Tang, X. (2013).[1][4][6] "Highly Selective FeCl3-Catalyzed Cyclization of β-Sulfonamidoallenes or β-Allenols and Aldehydes." ACS Catalysis, 3(4), 663–666. [Link]

  • Tang, X., et al. (2013).[2][4][6] "Cadmium iodide-mediated allenylation of terminal alkynes with ketones." Nature Communications, 4, 2450. [Link]

  • Faulkner, D. J. (2000). "Marine Natural Products." Natural Product Reports, 17, 7-55. (Context on pyran ether toxins).
  • Boekelheide, V., & Schilling, F. C. (1989). "Alpha-Lithiation of Enol Ethers." Organic Syntheses, Coll. Vol. 7, p.326. (General reactivity of dihydropyrans).

Disclaimer: This protocol involves the use of hazardous chemicals.[4][7] A thorough risk assessment must be performed before experimentation.

Sources

Application

Application Note: Catalytic Hydrogenation of 3-Chloromethyl-5,6-dihydro-2H-pyran

[1] Abstract The catalytic hydrogenation of 3-chloromethyl-5,6-dihydro-2H-pyran to 3-chloromethyl-tetrahydro-2H-pyran presents a classic chemoselectivity challenge in organic synthesis.[1] The target transformation requi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

The catalytic hydrogenation of 3-chloromethyl-5,6-dihydro-2H-pyran to 3-chloromethyl-tetrahydro-2H-pyran presents a classic chemoselectivity challenge in organic synthesis.[1] The target transformation requires the saturation of the C3-C4 olefin without compromising the labile allylic C-Cl bond.[1] Standard hydrogenation catalysts (e.g., Pd/C) frequently lead to extensive hydrogenolysis (dechlorination), yielding the des-chloro byproduct methyl-tetrahydropyran. This guide outlines optimized protocols using Rhodium and Sulfided Platinum catalysts to achieve >98% chemoselectivity, ensuring high yield of the halogenated intermediate essential for downstream medicinal chemistry applications.

Mechanistic Challenge: Chemoselectivity

The substrate contains two reducible functionalities:[2]

  • The Olefin (C3=C4): The desired site of reduction.

  • The Allylic Chloride (C3-CH2-Cl): Highly susceptible to hydrogenolysis.[1]

In a standard catalytic cycle using Palladium (Pd), the low-valent metal readily undergoes oxidative addition into the C-Cl bond, facilitating the replacement of Chlorine with Hydrogen (hydrodechlorination). To prevent this, the catalyst system must be tuned to favor olefin coordination (


-complexation) over C-Cl oxidative addition (

-insertion).[1]
Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the critical divergence point controlled by catalyst selection.

ReactionPathway Figure 1: Competing hydrogenation vs. hydrogenolysis pathways. Selection of Rh or Pt-S minimizes the red path. Substrate 3-chloromethyl- 5,6-dihydro-2H-pyran Complex Metal-Olefin Complex Substrate->Complex Adsorption Target 3-chloromethyl- tetrahydropyran (Target) Complex->Target H2 Addition (Rh, Pt-S) Byproduct 3-methyl- tetrahydropyran (Dechlorinated Impurity) Complex->Byproduct Hydrogenolysis (Pd/C) HCl HCl Complex->HCl HCl->Byproduct

[1]

Catalyst Selection Guide

Catalyst SystemActive MetalChemoselectivityActivityRecommendation
5% Rh/Al2O3 RhodiumHigh (>98%) ModeratePrimary Choice. Best for preserving allylic halides.
5% Pt/C (Sulfided) PlatinumHigh (>95%)Low-ModSecondary Choice. Excellent if Rh is cost-prohibitive.[1]
PtO2 (Adam's) PlatinumModerate-HighHighGood, but requires strict monitoring to prevent over-reduction.
10% Pd/C PalladiumLow (<50%)Very HighAvoid. Causes rapid dechlorination unless poisoned.
Pd/C + Thiophene PalladiumModerateLowLegacy method.[1] Difficult to reproduce consistently.

Experimental Protocols

Method A: Rhodium-Catalyzed Hydrogenation (The Gold Standard)

Recommended for high-value intermediates where purity is paramount.[1]

Rationale: Rhodium exhibits a naturally lower affinity for oxidative addition into C-Cl bonds compared to Palladium, making it the superior metal for hydrogenating chloro-alkenes [1].[1]

Reagents:

  • Substrate: 3-chloromethyl-5,6-dihydro-2H-pyran (1.0 equiv)[1]

  • Catalyst: 5% Rh on Alumina (Rh/Al2O3) (5 wt% loading relative to substrate)

  • Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)

  • Hydrogen Source: H2 gas (balloon or 1-3 bar)

Protocol:

  • Preparation: In a clean hydrogenation vessel (Parr shaker or autoclave), dissolve the substrate in EtOAc (0.5 M concentration).

  • Catalyst Addition: Add 5% Rh/Al2O3 (5 mg per 100 mg substrate).[1] Note: Wet the catalyst with a small amount of solvent under inert gas (Nitrogen/Argon) before adding the bulk solution to minimize ignition risk.

  • Purge: Seal the vessel. Purge with Nitrogen (3x) followed by Hydrogen (3x).

  • Reaction: Pressurize to 3 bar (45 psi) H2. Agitate at room temperature (20-25°C).

  • Monitoring: Monitor via GC-MS or TLC every 2 hours. The reaction is typically complete within 4-6 hours.[1] Look for the disappearance of the olefin peak.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with EtOAc.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The product is typically obtained as a clear oil.[1]

Expected Results: >95% Yield, <1% Dechlorinated byproduct.

Method B: Sulfided Platinum Hydrogenation (Cost-Effective Scalability)

Recommended for larger scale batches where Rhodium costs are prohibitive.[1]

Rationale: Sulfur acts as a selective poison (modifier) on the Platinum surface. It occupies the highly active sites responsible for hydrogenolysis (C-Cl cleavage) while leaving the sites required for olefin hydrogenation available [2].[1]

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: 5% Pt/C (Sulfided) (Type B101 or similar commercially available grades)

  • Solvent: Methanol (MeOH)

  • Additive: Sodium Bicarbonate (NaHCO3) (0.1 equiv) - Optional buffer.

Protocol:

  • Dissolution: Dissolve substrate in Methanol (0.5 M).

  • Buffering (Critical): Add a trace amount of NaHCO3. Why? If any dechlorination occurs, HCl is generated.[1] HCl is autocatalytic for further decomposition/polymerization of the vinyl ether moiety.[1] The base neutralizes this trace acid.

  • Catalyst: Add Sulfided Pt/C (2-5 wt%).

  • Hydrogenation: Hydrogenate at 1-3 bar H2 pressure at Room Temperature.

  • Timeline: This reaction may be slower than Rh-catalyzed (8-12 hours).[1]

  • Workup: Filter through Celite. If NaHCO3 was used, the filtrate may need a quick aqueous wash or simple concentration if the salt precipitates out.[1]

Troubleshooting & Optimization Workflow

The following decision tree assists in optimizing reaction conditions if the initial protocol yields suboptimal results.

OptimizationWorkflow Figure 2: Optimization workflow for troubleshooting selectivity and activity issues. Start Start Hydrogenation (Method A: Rh/Al2O3) Check Analyze Crude (GC/NMR) Start->Check Success >95% Product <2% De-Cl Check->Success Pass Dechlor High Dechlorination (>5%) Check->Dechlor Selectivity Issue Incomplete Incomplete Conversion (Olefin remains) Check->Incomplete Activity Issue Sol_Dechlor 1. Switch to Sulfided Pt/C 2. Lower H2 Pressure 3. Stop reaction earlier Dechlor->Sol_Dechlor Sol_Incomplete 1. Increase Pressure (max 5 bar) 2. Change Solvent (MeOH instead of EtOAc) 3. Check for Catalyst Poisons (S, Amines) Incomplete->Sol_Incomplete Sol_Dechlor->Check Retest Sol_Incomplete->Check Retest

Critical Handling Notes

  • Substrate Stability: Dihydropyrans are cyclic enol ethers.[1] They are sensitive to strong aqueous acids, which can hydrolyze the ring.[1] Ensure solvents are anhydrous and free of strong mineral acids.[1]

  • Exotherm: Hydrogenation is exothermic.[1] On a large scale, control the hydrogen feed rate or use cooling jackets to maintain T < 40°C. Higher temperatures increase the rate of dechlorination activation energy.[1]

  • Safety: Pyrophoric nature of dry catalysts.[1] Always keep catalysts wet with solvent or water (if compatible) when handling in air.

References

  • Ulrich, H. (2007). Synthesis from Chloroalkenes: By Hydrogenation. Science of Synthesis. Thieme. (Rhodium on alumina is identified as a superior catalyst for hydrogenation of reactive chlorine compounds).[3]

  • TCI Chemicals. (n.d.).[1] Hydrogenation Catalysts: Platinum 3% on Carbon (Modified by Sulfur).[4] (Describes sulfided platinum's ability to inhibit dehalogenation).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Foundational text on the use of PtO2 and Rh for halocarbon hydrogenation).

  • Johnstone, R. A. W., et al. (1985). Heterogeneous Catalytic Transfer Hydrogenation and Its Relation to Other Methods for Reduction of Organic Compounds. Chemical Reviews. (Discusses Pd/C limitations and poisoning strategies).

Sources

Method

Application Note: Scalable Manufacturing of 3-Chloromethyl-5,6-dihydro-2H-pyran

An In-depth Technical Guide and Protocol for the Scale-up Manufacturing of 3-Chloromethyl-5,6-dihydro-2H-pyran . Executive Summary 3-Chloromethyl-5,6-dihydro-2H-pyran is a critical heterocyclic building block utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide and Protocol for the Scale-up Manufacturing of 3-Chloromethyl-5,6-dihydro-2H-pyran .

Executive Summary

3-Chloromethyl-5,6-dihydro-2H-pyran is a critical heterocyclic building block utilized in the synthesis of complex pharmaceutical intermediates, particularly as a masked 1,5-dicarbonyl equivalent or for introducing a functionalized pyran ring.

This guide outlines a robust, three-step scalable manufacturing process starting from the commodity chemical 3,4-dihydro-2H-pyran (DHP) . Unlike bench-scale methods that may rely on exotic catalysts or chromatography, this protocol emphasizes process safety, cost-efficiency, and purification via distillation , making it suitable for multi-kilogram scale-up.

Key Process Challenges & Solutions
ChallengeTechnical InsightEngineered Solution
Acid Sensitivity The dihydropyran (enol ether) moiety is highly susceptible to acid-catalyzed hydration or polymerization.Use of buffered quench systems (pH 7-8) and base scavengers (Pyridine/TEA) during chlorination.
Thermal Hazards Vilsmeier-Haack reagent formation and quenching are highly exothermic.Controlled addition rates, active cooling loops, and in-situ monitoring.
Purification Chromatography is non-viable at scale.Process designed for purification via high-vacuum fractional distillation.

Chemical Reaction Pathway

The synthesis proceeds via a Vilsmeier-Haack formylation, followed by a hydride reduction and a base-mediated chlorination.

ReactionScheme Start 3,4-Dihydro-2H-pyran (Starting Material) Step1 Step 1: Vilsmeier-Haack POCl3, DMF, 0°C -> 60°C Start->Step1 Inter1 5,6-Dihydro-2H-pyran- 3-carbaldehyde Step1->Inter1 75-80% Yield Step2 Step 2: Reduction NaBH4, MeOH, 0°C Inter1->Step2 Inter2 (5,6-Dihydro-2H-pyran- 3-yl)methanol Step2->Inter2 90-95% Yield Step3 Step 3: Chlorination SOCl2, Pyridine, DCM, 0°C Inter2->Step3 Product 3-Chloromethyl-5,6- dihydro-2H-pyran (Target) Step3->Product 85% Yield

Caption: Three-step synthetic route emphasizing the transformation of the enol ether to the chloromethyl derivative.

Detailed Experimental Protocols

Step 1: Vilsmeier-Haack Formylation

Objective: Regioselective introduction of a formyl group at the C5 position of DHP (becoming C3 in the product).

  • Reagents:

    • 3,4-Dihydro-2H-pyran (1.0 equiv)

    • Phosphorus Oxychloride (POCl

      
      ) (1.1 equiv)
      
    • N,N-Dimethylformamide (DMF) (3.0 equiv, acts as solvent/reagent)

    • Sodium Acetate (sat.[1] aq.) or Potassium Carbonate (sat. aq.) for quench.

Protocol:

  • Vilsmeier Reagent Formation: Charge anhydrous DMF into a jacketed glass-lined reactor. Cool to 0°C.[1]

  • Addition: Add POCl

    
     dropwise over 2 hours, maintaining internal temperature 
    
    
    
    . Critical: This step is highly exothermic. Ensure cooling capacity is sufficient.[2] Stir for 30 mins at 0°C to form the chloroiminium salt (white/yellow suspension).
  • Substrate Addition: Add 3,4-dihydro-2H-pyran dropwise at 0-5°C. The reaction mixture may darken.

  • Reaction: Warm slowly to 60°C and stir for 4 hours. Monitor by GC/TLC (disappearance of DHP).

  • Quench (Safety Critical): Cool the mixture to 0°C. Transfer the reaction mass slowly into a separate vessel containing ice-cold saturated Sodium Acetate solution (3.5 equiv). Note: Direct hydrolysis releases HCl; buffering prevents ring degradation.

  • Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine.[1] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Distill the residue under high vacuum (approx. 60-65°C at 2 mmHg) to yield 5,6-dihydro-2H-pyran-3-carbaldehyde as a pale yellow oil.

Step 2: Selective Reduction

Objective: Reduction of the aldehyde to the alcohol without reducing the double bond.

  • Reagents:

    • 5,6-Dihydro-2H-pyran-3-carbaldehyde (1.0 equiv)

    • Sodium Borohydride (NaBH

      
      ) (0.35 equiv)
      
    • Methanol (10 vol)[3]

Protocol:

  • Dissolution: Dissolve the aldehyde in Methanol and cool to -10°C.

  • Addition: Add NaBH

    
     portion-wise (solid) or as a solution in stabilizer (0.5% NaOH) over 1 hour. Maintain temp < 0°C to minimize 1,4-reduction side products.
    
  • Monitoring: Stir at 0°C for 1 hour. Check completion by TLC/GC.

  • Quench: Add saturated NH

    
    Cl solution carefully to quench excess hydride.
    
  • Workup: Remove Methanol under reduced pressure (rotary evaporator). Dilute residue with water and extract with Ethyl Acetate.

  • Isolation: Dry and concentrate to yield (5,6-dihydro-2H-pyran-3-yl)methanol . This intermediate is typically pure enough (>95%) for the next step without distillation.

Step 3: Base-Mediated Chlorination

Objective: Conversion of the alcohol to the chloride while preventing acid-catalyzed ring opening.

  • Reagents:

    • (5,6-Dihydro-2H-pyran-3-yl)methanol (1.0 equiv)

    • Thionyl Chloride (SOCl

      
      ) (1.2 equiv)
      
    • Pyridine (1.3 equiv) or Triethylamine (1.3 equiv)

    • Dichloromethane (DCM) or Toluene (10 vol)

Protocol:

  • Setup: Charge Alcohol, Pyridine, and DCM into the reactor. Cool to -10°C.

  • Addition: Add SOCl

    
     dropwise over 2-3 hours. Mechanism: Pyridine scavenges the HCl generated instantly, forming Pyridinium Hydrochloride, protecting the acid-sensitive DHP ring.
    
  • Reaction: Stir at 0°C for 2 hours. Allow to warm to Room Temperature (20-25°C) for 1 hour.

  • Quench: Pour mixture into ice-water.

  • Workup: Separate phases. Wash organic phase with dilute NaHCO

    
     (to ensure removal of all acid traces), then brine.
    
  • Purification: Dry over MgSO

    
    , concentrate. Perform fractional distillation under high vacuum.
    
    • Target Product: 3-Chloromethyl-5,6-dihydro-2H-pyran.

    • Appearance: Clear, colorless liquid.[2]

    • Storage: Store under Nitrogen at -20°C (stabilized with 0.1% BHT if stored for long periods).

Process Flow & Engineering Controls

For scale-up (1kg - 100kg), the following engineering controls are mandatory to manage the exotherms and gas evolution (SO


, HCl).

ProcessFlow Feed Feed Tank (POCl3 / SOCl2) Reactor Glass-Lined Reactor (Active Cooling Jacket) Feed->Reactor Controlled Dosing Scrubber Caustic Scrubber (NaOH circ.) Traps SO2/HCl Reactor->Scrubber Off-gas Vent Quench Quench Vessel (Buffered Soln) Reactor->Quench Transfer (Gravity/Pump) Distillation Wiped Film or Batch Distillation Quench->Distillation Organic Phase

Caption: Engineering workflow highlighting the critical off-gas scrubbing and quench transfer operations.

Quality Control & Analytical Parameters

ParameterMethodSpecificationNotes
Appearance VisualColorless liquidYellowing indicates decomposition/polymerization.
Purity GC-FID> 98.0%Major impurity: 3-hydroxymethyl precursor or hydrated ring.
Water Content KF< 0.1%Critical for stability; water induces hydrolysis.
Acid Content Titration< 0.05%Residual acid rapidly degrades the product.

References

  • Vilsmeier-Haack on Dihydropyrans

    • Reaction of 3,4-dihydro-2H-pyran with Vilsmeier reagents.
    • Reference: J. Chem. Soc. C, 1969 , 935.

  • General Vilsmeier-Haack Mechanism & Scale-up

    • Practical Process Research & Development - Vilsmeier Formyl
    • Reference: Org. Process Res. Dev.2000 , 4, 6, 554–559.

  • Chlorination of Acid-Sensitive Alcohols

    • Use of Pyridine/SOCl2 for acid-labile substr
    • Reference: Organic Chemistry Portal - Chlorination Methods.

  • Safety in Aldehyde Reduction

    • Sodium Borohydride Reduction Protocols.
    • Reference: BenchChem Application Notes - Reduction.

Sources

Application

Application Notes and Protocols for the Hetero-Diels-Alder Reaction of 3-Chloromethyl-5,6-dihydro-2H-pyran

Introduction: The Strategic Value of Dihydropyran Scaffolds in Modern Synthesis The dihydropyran motif is a cornerstone in the architecture of a vast array of biologically active natural products and pharmaceutical agent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Dihydropyran Scaffolds in Modern Synthesis

The dihydropyran motif is a cornerstone in the architecture of a vast array of biologically active natural products and pharmaceutical agents. Its prevalence underscores its significance as a privileged scaffold in medicinal chemistry. The hetero-Diels-Alder (HDA) reaction stands out as a powerful and atom-economical method for the construction of the dihydropyran ring system, offering excellent control over stereochemistry.[1] Among the various dienes employed in this transformation, 3-chloromethyl-5,6-dihydro-2H-pyran emerges as a particularly versatile and reactive building block. The presence of the chloromethyl group not only influences the electronic properties of the diene system but also provides a valuable handle for post-cycloaddition functionalization, enabling the synthesis of diverse and complex molecular architectures.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-chloromethyl-5,6-dihydro-2H-pyran in hetero-Diels-Alder reactions. We will delve into the mechanistic underpinnings of this reaction, present detailed and field-proven experimental protocols, and discuss the downstream applications of the resulting cycloadducts.

Mechanistic Insights: A Concerted Path to Complexity

The hetero-Diels-Alder reaction is a [4+2] cycloaddition where either the diene or the dienophile contains a heteroatom. In the context of our discussion, 3-chloromethyl-5,6-dihydro-2H-pyran serves as the 4π-electron component (the diene), reacting with a 2π-electron component (the dienophile), typically an aldehyde, imine, or activated ketone. The reaction generally proceeds through a concerted, pericyclic transition state, leading to the formation of a new six-membered heterocyclic ring.

The stereochemical outcome of the reaction is a critical consideration. The endo rule, which is often observed in Diels-Alder reactions, predicts the preferential formation of the kinetic product where the substituents on the dienophile are oriented towards the diene in the transition state. However, the degree of endo/exo selectivity can be influenced by various factors, including the nature of the reactants, the solvent, and the presence of a catalyst.

The Role of Lewis Acid Catalysis:

Lewis acids play a pivotal role in accelerating the hetero-Diels-Alder reaction and enhancing its selectivity.[2] By coordinating to the heteroatom of the dienophile (e.g., the oxygen of an aldehyde), the Lewis acid lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This reduction in the HOMO-LUMO energy gap between the diene and the dienophile leads to a significant rate enhancement. Furthermore, the Lewis acid can influence the stereochemical course of the reaction by organizing the transition state assembly, often favoring a specific diastereomer.[2]

Caption: General mechanism of a Lewis acid-catalyzed hetero-Diels-Alder reaction.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and reproducible, providing a solid foundation for the successful execution of hetero-Diels-Alder reactions with 3-chloromethyl-5,6-dihydro-2H-pyran.

Protocol 1: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction with an Aldehyde

This protocol details a general procedure for the reaction with a representative aromatic aldehyde, catalyzed by a common Lewis acid.

Materials:

  • 3-Chloromethyl-5,6-dihydro-2H-pyran

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Lewis Acid (e.g., Titanium(IV) isopropoxide, Boron trifluoride etherate)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aromatic aldehyde (1.0 mmol).

  • Solvent and Cooling: Dissolve the aldehyde in anhydrous DCM (5 mL) and cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.

  • Lewis Acid Addition: Add the Lewis acid (e.g., a 1.0 M solution of Ti(OiPr)₄ in DCM, 1.1 mmol) dropwise to the stirred solution. Stir the mixture for 15-30 minutes at this temperature.

  • Diene Addition: Add a solution of 3-chloromethyl-5,6-dihydro-2H-pyran (1.2 mmol) in anhydrous DCM (2 mL) dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is deemed complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrano-fused cycloadduct.

Caption: A typical experimental workflow for the hetero-Diels-Alder reaction.

Data Presentation: Optimizing Reaction Parameters

The efficiency and selectivity of the hetero-Diels-Alder reaction are highly dependent on the reaction conditions. The following table summarizes the impact of key parameters on the outcome of the reaction.

ParameterVariationEffect on YieldEffect on DiastereoselectivityRationale
Lewis Acid Ti(OiPr)₄, BF₃·OEt₂, SnCl₄Generally high yields with appropriate choice.Can significantly influence the endo/exo ratio.Stronger Lewis acids can lead to faster reactions but may also promote side reactions. The choice of Lewis acid can alter the geometry of the transition state.[2]
Temperature -78 °C to Room TemperatureLower temperatures often improve selectivity but may require longer reaction times.Lower temperatures generally favor the kinetic product and can enhance diastereoselectivity.At lower temperatures, the energy difference between the endo and exo transition states is more pronounced.
Solvent DCM, Toluene, THFNon-polar, aprotic solvents are generally preferred.Solvent polarity can influence the stability of the transition state and thus the stereochemical outcome.DCM is often a good choice due to its inertness and ability to dissolve a wide range of reactants and catalysts.
Dienophile Electron-withdrawing vs. Electron-donating substituentsElectron-poor dienophiles generally react faster.Substituent sterics and electronics play a crucial role in directing the stereochemical outcome.A lower LUMO energy of the dienophile accelerates the reaction.

Applications in Drug Discovery and Synthesis

The cycloadducts derived from the hetero-Diels-Alder reaction of 3-chloromethyl-5,6-dihydro-2H-pyran are valuable intermediates in the synthesis of complex molecules with potential therapeutic applications. The chloromethyl group serves as a versatile functional handle for a variety of subsequent transformations, including:

  • Nucleophilic Substitution: The chlorine atom can be readily displaced by a wide range of nucleophiles (e.g., azides, cyanides, alkoxides, thiolates) to introduce further diversity.

  • Elimination Reactions: Treatment with a base can lead to the formation of an exocyclic double bond, providing a scaffold for further functionalization.

  • Radical Reactions: The carbon-chlorine bond can participate in radical-mediated transformations.

These downstream modifications allow for the rapid construction of libraries of complex, dihydropyran-containing molecules for screening in drug discovery programs. The inherent stereochemistry of the dihydropyran ring provides a rigid scaffold for the precise spatial arrangement of functional groups, which is critical for specific interactions with biological targets.

Conclusion

The hetero-Diels-Alder reaction of 3-chloromethyl-5,6-dihydro-2H-pyran is a powerful and versatile tool for the synthesis of functionalized dihydropyran derivatives. By understanding the underlying mechanistic principles and carefully optimizing the reaction conditions, researchers can efficiently access a wide range of complex heterocyclic structures. The protocols and insights provided in these application notes are intended to serve as a practical guide for the successful implementation of this important transformation in both academic and industrial research settings, ultimately contributing to the advancement of organic synthesis and drug discovery.

References

  • Hetero-Diels-Alder Reactions - ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC. Available from: [Link]

  • an efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of - Organic Syntheses Procedure. Available from: [Link]

  • 3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions. Available from: [Link]

  • Highly Enantioselective Hetero-Diels−Alder Reaction of Brassard Diene with Aromatic Aldehydes | Organic Letters - ACS Publications. Available from: [Link]

  • Asymmetric Hetero-Diels-Alder Reactions - Organic Chemistry Portal. Available from: [Link]

  • Traditional synthetic approaches of dihydropyran compounds. - ResearchGate. Available from: [Link]

  • ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels-Alder reactions of functionalized alpha,beta-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - PubMed. Available from: [Link]

  • LEWIS ACID CATALYSIS IN [4+2] CYCLOADDITION - YouTube. Available from: [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones - PubMed. Available from: [Link]

  • Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes - Chemistry. Available from: [Link]

  • Synthesis of γ-Thiapyrones by Diels-Alder/Retro-Diels-Alder Reaction of α-Pyrones with 5-H-1,2,3-Thiadiazoles - Organic Chemistry Portal. Available from: [Link]

  • (PDF) Diels-Alder Reactions of Activated 2H-Thiopyrans - ResearchGate. Available from: [Link]

  • Lewis Acid-Catalyzed Formal (4+2)-Cycloaddition between Cross-Conjugated Azatrienes and Styrylmalonates: The Way to Functionalized Quinolizidine Precursors - MDPI. Available from: [Link]

  • Diels–Alder reaction of highly substituted 2H-pyran-2-ones with alkynes: reactivity and regioselectivity - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Lewis Acid-Catalyzed Formal (4+2)-Cycloaddition between Cross-Conjugated Azatrienes and Styrylmalonates: The Way to Functionalized Quinolizidine Precursors - PubMed. Available from: [Link]

  • (PDF) Lewis Acid Catalyzed Intramolecular [4+2] Cycloaddition of In Situ Generated Aza‐Quinone Methides for the Stereoselective Synthesis of Furo/pyrano[3,2‐c]tetrahydroquinolines - ResearchGate. Available from: [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization ve. Available from: [Link]

Sources

Method

Application Note: Synthesis, Handling, and Utility of 3-Chloromethyl-5,6-dihydro-2H-pyran

Executive Summary & Mechanistic Rationale The 5,6-dihydro-2H-pyran scaffold is a privileged pharmacophore found in numerous biologically active natural products and synthetic drugs. Its derivative, 3-chloromethyl-5,6-dih...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 5,6-dihydro-2H-pyran scaffold is a privileged pharmacophore found in numerous biologically active natural products and synthetic drugs. Its derivative, 3-chloromethyl-5,6-dihydro-2H-pyran , serves as a highly versatile and reactive building block for drug development. It primarily functions as a potent electrophile for nucleophilic substitutions, aminations, and cross-coupling reactions.

The most efficient and highly selective method for synthesizing this intermediate is via an iron-catalyzed Prins cyclization of β-allenols with aldehydes, as established by [1]. Unlike traditional multi-step syntheses, this method leverages the catalytic activation of aldehydes by FeCl₃, followed by nucleophilic attack from the β-allenol. The causality of the high regioselectivity lies in the formation of a highly stable cyclic allyl cation intermediate, which is subsequently trapped by a chloride ion provided by trimethylsilyl chloride (TMSCl).

Standard Operating Procedure (SOP): Safety and Handling

Due to the presence of an allylic chloride moiety, 3-chloromethyl-5,6-dihydro-2H-pyran is a potent alkylating agent. It exhibits high reactivity toward nucleophiles—including biological macromolecules like DNA and proteins—making it a hazardous substance that requires strict safety protocols to ensure a self-validating system of laboratory safety.

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm. Never handle the neat material on an open bench.

  • Personal Protective Equipment (PPE): Splash-proof safety goggles, a flame-resistant lab coat, and double-gloved hands (heavy-duty nitrile over standard nitrile) are mandatory. The compound is a potential lachrymator and a severe skin irritant.

  • Storage Conditions: The compound is highly moisture-sensitive. Hydrolysis of the allylic chloride can occur upon prolonged exposure to atmospheric moisture, yielding the corresponding alcohol and releasing corrosive HCl gas. Store the neat liquid in an amber glass vial, backfilled with ultra-pure Argon, at 2–8 °C.

  • Spill Mitigation: In the event of a spill, neutralize the reactive electrophile by covering it with a mild solid nucleophile or base (e.g., sodium bicarbonate), sweep into a hazardous waste container, and wipe the area with a dilute ammonia solution to completely quench any residual alkylating agent.

Experimental Workflows

Synthesis via FeCl₃-Catalyzed Prins Cyclization

This step-by-step protocol is adapted from the optimized conditions to construct the dihydropyran ring [1].

  • Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon to ensure a moisture-free environment.

  • Reagent Loading: Add 3,4-pentadien-1-ol (1.0 mmol, 1.0 equiv) and the desired aldehyde (e.g., 4-chlorobenzaldehyde, 1.2 mmol, 1.2 equiv) to the flask.

  • Solvent Addition: Inject 10 mL of anhydrous dichloromethane (DCM) via syringe to achieve a 0.1 M substrate concentration.

  • Catalyst & Additive Introduction: Add anhydrous FeCl₃ (0.05 mmol, 5 mol%). Causality Note: A low 5 mol% loading is sufficient because β-allenols exhibit high nucleophilic reactivity. Immediately follow with the dropwise addition of TMSCl (1.5 mmol, 1.5 equiv). TMSCl is critical as it acts as both an anhydrous chloride donor and an oxophile to drive the cyclization forward.

  • Reaction Execution: Seal the flask and stir the mixture at 40 °C for 10–12 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate, 9:1 v/v) until the complete disappearance of the β-allenol.

  • Quenching and Workup: Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NaHCO₃ to neutralize the Lewis acid and residual TMSCl. Extract the aqueous layer with DCM (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure 3-chloromethyl-5,6-dihydro-2H-pyran derivative.

Downstream Application: Nucleophilic Amination

To demonstrate the utility of this building block in drug discovery, the allylic chloride can be readily converted into an allylic amine.

  • Dissolve 3-chloromethyl-5,6-dihydro-2H-pyran (1.0 equiv) in anhydrous acetonitrile.

  • Add a secondary amine (e.g., morpholine, 2.5 equiv) and catalytic KI (0.1 equiv). Causality Note: The addition of KI accelerates the substitution via the Finkelstein reaction, converting the allylic chloride in situ to a much more reactive allylic iodide.

  • Stir at 60 °C for 4 hours, concentrate under reduced pressure, and purify via chromatography to yield the aminomethyl dihydropyran.

Quantitative Data: Reaction Optimization

The choice of chloride source and catalyst loading fundamentally dictates the success of the Prins cyclization. The table below summarizes the causality of the reaction conditions and why specific reagents are mandated [1].

EntryCatalyst (mol%)Chloride Source (equiv)SolventTemp (°C)Conversion / YieldMechanistic Observation
1 FeCl₃ (5%) TMSCl (1.5) DCM 40 >90% (Optimal) TMSCl efficiently traps the allyl cation and silylates the oxygen.
2NoneTMSCl (1.5)DCM40No ReactionA Lewis acid is strictly required for initial aldehyde activation.
3FeCl₃ (5%)LiCl (1.0)DCM4011% ConversionPoor solubility and lower nucleophilicity of LiCl in DCM stalls the reaction.
4Fe(acac)₃ (5%)TMSCl (1.5)DCM40TraceWeaker Lewis acidity fails to initiate the required hemiacetal formation.

Mechanistic Visualization

PrinsMechanism N1 β-Allenol + Aldehyde (3,4-pentadien-1-ol) N2 FeCl3 Activation & Hemiacetal Formation N1->N2 N3 Oxocarbenium Ion Intermediate N2->N3 N4 Prins Cyclization (Intramolecular Attack) N3->N4 N5 Cyclic Allyl Cation (Resonance Stabilized) N4->N5 N6 Chloride Trapping (via TMSCl) N5->N6 N7 3-Chloromethyl-5,6-dihydro-2H-pyran (Target Product) N6->N7

Figure 1: Mechanistic pathway of the FeCl3-catalyzed Prins cyclization to form the dihydropyran.

References

  • Cheng, J., Tang, X., & Ma, S. (2013). Highly Selective FeCl₃-Catalyzed Cyclization of β-Sulfonamidoallenes or β-Allenols and Aldehydes. ACS Catalysis, 3(4), 555-564. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Guide: Improving Yield in the Synthesis of 3-Chloromethyl-5,6-dihydro-2H-pyran

Executive Summary & Core Challenge The synthesis of 3-chloromethyl-5,6-dihydro-2H-pyran (Target Molecule, 1 ) is notoriously difficult due to the convergence of two reactive functionalities: an allylic chloride and an en...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The synthesis of 3-chloromethyl-5,6-dihydro-2H-pyran (Target Molecule, 1 ) is notoriously difficult due to the convergence of two reactive functionalities: an allylic chloride and an enol ether (the dihydropyran ring).

The primary yield-killing mechanism is acid-catalyzed polymerization/hydrolysis . Standard chlorination reagents (e.g., Thionyl Chloride,


) generate HCl byproducts.[1] In the absence of rigorous buffering, the HCl protonates the C3-C4 double bond (enol ether), triggering rapid ring opening or polymerization into tarry oligomers.

This guide provides an optimized troubleshooting framework, moving away from "textbook" chlorination to methods specifically designed for acid-sensitive substrates.

Critical Process Parameters (CPP) & Troubleshooting FAQ

Q1: My reaction mixture turns black/tarry within minutes of adding . Why?

Diagnosis: Uncontrolled Acidolysis. The reaction generates stoichiometric HCl. The dihydropyran ring is an enol ether equivalent; it is highly susceptible to protonation at C4, leading to an oxocarbenium ion that polymerizes or hydrolyzes.

Corrective Action:

  • Switch Reagents: Abandon neat

    
    .
    
  • Buffered Protocol: If

    
     must be used, you must  use a stoichiometric base scavenger.
    
    • Recommendation: Add Pyridine (1.1 - 1.5 equiv) or Triethylamine to the solution before adding the chlorinating agent. This precipitates HCl as the amine salt immediately.

  • Alternative Chemistry: Use the Appel Reaction (

    
     or 
    
    
    
    ) or NCS/DMS (modified Corey-Kim). These methods are essentially neutral.
Q2: I am using the Appel reaction ( ), but purification is difficult. How do I isolate the product without decomposition?

Diagnosis: Thermal Instability & Triphenylphosphine Oxide (TPPO) contamination. Distillation of the product in the presence of acidic impurities or high heat causes degradation.

Corrective Action:

  • Workup: Wash the organic layer with dilute

    
     to ensure pH > 7.
    
  • Pre-Distillation: Add a small amount of solid

    
     or 
    
    
    
    to the distillation pot. This acts as a "base buffer" during heating.
  • Solvent Switch: Replace

    
     (toxic, difficult to remove) with Hexachloroacetone (HCA)  or use NCS/DMS  which produces water-soluble byproducts.
    
Q3: The product degrades upon storage. How do I stabilize it?

Diagnosis: Autocatalytic Decomposition. Trace HCl acts as an autocatalyst. As the molecule decomposes, it releases more acid, accelerating the process.

Corrective Action:

  • Storage: Store at -20°C under Argon.

  • Stabilizer: Add 0.5% w/w Triethylamine or store over activated 4Å Molecular Sieves to scavenge moisture and trace acid.

Comparative Analysis of Synthetic Methods

The following table summarizes the yield profiles and risks associated with common chlorination strategies for (5,6-dihydro-2H-pyran-3-yl)methanol.

MethodReagentsTypical YieldAcid RiskPurification DifficultyVerdict
Standard

(Neat/DCM)
< 30% (Tars)Critical LowAvoid
Buffered

+ Pyridine
60-75%ModerateLowRecommended for Scale
Appel

,

(or

)
75-85%LowHigh (TPPO removal)Best for Small Scale
Mesylate

,

, then

50-65%LowModerateSafe but 2-step
Prins

-allenol + HCHO +

80-90%LowModerateHigh-Efficiency Alternative

Note on the Prins Route: If you are struggling with the alcohol precursor, consider synthesizing the target directly via the


-catalyzed Prins cyclization of 3,4-pentadien-1-ol with formaldehyde. This bypasses the sensitive alcohol intermediate entirely (See Reference 1).

Optimized Experimental Protocol

Method: Buffered Chlorination with Thionyl Chloride

Use this method for scalability and cost-efficiency.

Reagents:

  • (5,6-dihydro-2H-pyran-3-yl)methanol (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.2 equiv)
    
  • Pyridine (1.3 equiv) or Triethylamine (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask. Purge with

    
    .
    
  • Dissolution: Dissolve the starting alcohol and Pyridine in DCM (0.2 M concentration). Cool to -10°C (Salt/Ice bath). Crucial: Low temperature prevents side reactions.

  • Addition: Add

    
     dropwise over 30 minutes. Maintain internal temperature < 0°C.
    
    • Observation: A white precipitate (Pyridine-HCl) will form immediately. This is a good sign.

  • Reaction: Allow to warm to 0°C and stir for 1-2 hours. Monitor by TLC (neutralize aliquot with

    
     before spotting).
    
  • Quench: Pour the mixture into a vigorously stirred, ice-cold saturated

    
     solution. Do not use water alone. 
    
  • Workup: Separate phases. Wash organic layer with Brine. Dry over

    
     + 1% 
    
    
    
    (solid).
  • Purification: Concentrate under reduced pressure (bath < 30°C). Kugelrohr distillation or rapid column chromatography (Pre-treat silica with 1%

    
     to deactivate acidic sites).
    

Mechanistic Failure Analysis (Visualization)

The following diagram illustrates the competing pathways. The goal is to maximize Path A (Chlorination) while suppressing Path B (Acidolysis).

G Start (5,6-dihydro-2H-pyran-3-yl)methanol Reagent Chlorinating Agent (SOCl2) Start->Reagent Target 3-chloromethyl-5,6-dihydro-2H-pyran (Target) Start->Target Path A: Buffered Substitution (Pyridine/Base) Intermed Oxocarbenium Ion (Unstable) Start->Intermed Path B: Acidolysis HCl HCl (Byproduct) Reagent->HCl HCl->Start Protonation (C3=C4) Tar Polymer/Tar (Ring Opening) Intermed->Tar Polymerization Base Base Scavenger (Pyridine/TEA) Base->HCl Neutralization

Caption: Mechanistic bifurcation showing the necessity of base scavenging to prevent acid-catalyzed ring opening (Path B).

References

  • Tang, X., & Ma, S. (2013).

    
    -Sulfonamidoallenes or 
    
    
    
    -Allenols and Aldehydes.[2][3][4] ACS Catalysis, 3(4), 555–603. [Link]
  • Deng, J., & Hsung, R. P. (2006). A Formal [3 + 3] Cycloaddition Approach to Natural Product Synthesis. Organic Letters, 8(20), 4453–4456. (Context on Dihydropyran stability).
  • Corey, E. J., Kim, C. U., & Takeda, M. (1972).
  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3-Chloromethyl-5,6-dihydro-2H-pyran

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers handling 3-chloromethyl-5,6-dihydro-2H-pyran . It synthesizes organic stability mechanisms with practical storage protocols.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers handling 3-chloromethyl-5,6-dihydro-2H-pyran . It synthesizes organic stability mechanisms with practical storage protocols.

Executive Summary: The "Suicide" Mechanism

3-chloromethyl-5,6-dihydro-2H-pyran presents a unique stability challenge because it combines two highly reactive functional motifs:

  • Enol Ether (Dihydropyran ring): Extremely sensitive to acid-catalyzed polymerization.

  • Allylic/Vinylogous Chloride (Chloromethyl group): Prone to hydrolysis or elimination, releasing Hydrochloric Acid (HCl).

The Failure Mode: This creates a self-accelerating decomposition loop. Trace moisture hydrolyzes the chloromethyl group, releasing HCl. This HCl acts as a catalyst, protonating the electron-rich enol ether double bond, triggering rapid, exothermic cationic polymerization.

The Solution: You must disrupt this cycle by storing the compound over a solid base scavenger.

Core Storage Protocol (The "Golden Standard")

This protocol is mandatory for storage periods exceeding 24 hours.

ParameterSpecificationScientific Rationale
Temperature -20°C (+/- 5°C) Slows the kinetics of spontaneous HCl elimination and hydrolysis.
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, providing a better blanket over the liquid surface to exclude moisture.
Stabilizer Solid

or KOH pellets (0.5 - 1% w/w)
CRITICAL: Acts as an acid scavenger. Neutralizes generated HCl before it can catalyze polymerization.
Container Silanized Glass or Teflon (PFA/FEP) Prevents surface hydroxyls on standard glass from acting as weak acid catalysts.
Light Amber Glass / Foil Wrap Prevents photo-initiated radical decomposition of the C-Cl bond.

Visualization: The Cycle of Destruction vs. Stabilization

The following diagram illustrates the specific chemical pathway of failure and how the recommended protocol interrupts it.

G Compound 3-chloromethyl- 5,6-dihydro-2H-pyran HCl HCl Release (Autocatalyst) Compound->HCl Hydrolysis/Elimination Cation Carbocation Intermediate Compound->Cation Chain Growth Moisture Trace Moisture / Heat Moisture->HCl HCl->Cation Protonation of Enol Ether Base Solid K2CO3 (Stabilizer) HCl->Base Scavenging Polymer Polymerized Tar/Solid Cation->Polymer Propagation Salt KCl + H2O + CO2 (Neutralized) Base->Salt Irreversible Neutralization

Figure 1: Mechanism of acid-catalyzed polymerization and the interruption role of solid base stabilizers.

Troubleshooting & FAQs

Q1: My sample has turned yellow/orange. Is it still usable?

Diagnosis: Color change in dihydropyrans typically indicates the formation of conjugated oligomers (early-stage polymerization).

  • Action: Check viscosity.

    • Same viscosity: Purify immediately via vacuum distillation over

      
      .
      
    • Increased viscosity (Syrup-like): Significant polymerization has occurred. Discard. The polymer cannot be reverted.

Q2: Can I use molecular sieves instead of Potassium Carbonate?

Answer: No.

  • Reasoning: While molecular sieves remove water, standard sieves (3A/4A) are aluminosilicates and can be slightly acidic (Lewis acids). This surface acidity can actually initiate polymerization of sensitive enol ethers.

  • Exception: You may use Basic Alumina or sieves that have been specifically treated/doped to be basic, but solid

    
     pellets are safer and more effective for this specific application.
    
Q3: How do I recover the compound if it contains the stabilizer pellets?

Protocol:

  • Do not filter if you are about to distill. The base helps stabilize the distillation pot.

  • Vacuum Distillation: Distill the compound directly from the storage flask containing the pellets.

  • Receiver Flask: Pre-load the receiver flask with fresh

    
     pellets and flush with Argon before collecting the distillate.
    
Q4: Why -20°C? Won't -80°C be better?

Answer: -80°C is acceptable but often unnecessary and can cause handling issues (viscosity/freezing).

  • Risk: Repeated freeze-thaw cycles from -80°C can introduce condensation (water) into the vial if not handled in a glovebox. -20°C is sufficient to arrest the kinetics of the C-Cl bond cleavage provided the acid scavenger is present.

Safety & Handling (Critical)

  • Alkylating Potential: The chloromethyl group makes this compound a potent alkylating agent. It can react with DNA bases.

    • Requirement: Double-gloving (Nitrile over Laminate) and use of a fume hood is mandatory.

  • HCl Pressure: If a sealed vial has polymerized, it may be pressurized with HCl gas. Open with caution behind a blast shield.

References

  • Dihydropyran Chemistry & Acid Sensitivity

    • Review of 2H-Pyran synthesis and instability due to valence tautomerism and acid sensitivity.
    • Source: Molecules, "Recent Advances in the Synthesis of 2H-Pyrans", 2019.
  • Stabilization of Enol Ethers

    • General protocols for stabilizing acid-sensitive vinyl ethers using solid bases (KOH/K2CO3).
    • Source: Journal of Organic Chemistry (General practice derived
  • Synthesis & Reactivity of Chloromethyl-dihydropyrans

    • Methodology involving PdCl2-catalyzed synthesis, highlighting the form
    • Source: Journal of Organic Chemistry, "Efficient synthesis of 3-chloromethyl-5,6-dihydropyran-2-ones", 2008.[1]

Sources

Troubleshooting

Purification techniques for 3-chloromethyl-5,6-dihydro-2H-pyran via distillation

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers handling 3-chloromethyl-5,6-dihydro-2H-pyran . This compound combines the acid-sensitivity of an enol ether (dihydropyran) wi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers handling 3-chloromethyl-5,6-dihydro-2H-pyran . This compound combines the acid-sensitivity of an enol ether (dihydropyran) with the reactivity of an alkyl halide (chloromethyl group), creating a unique purification challenge where thermal instability and autocatalytic decomposition are primary risks.

[1]

Ticket ID: PUR-DHP-CL-003 Subject: Distillation Protocol & Troubleshooting for 3-chloromethyl-5,6-dihydro-2H-pyran Status: Resolved (Expert Verified) Audience: Organic Chemists, Process Development Scientists

Executive Summary & Compound Profile

3-chloromethyl-5,6-dihydro-2H-pyran is a bifunctional intermediate often synthesized via FeCl3-catalyzed Prins cyclization of allenols [1].[1][2] Its purification via distillation is hazardous due to two competing instability mechanisms:

  • Acid-Catalyzed Polymerization: The dihydropyran double bond is highly susceptible to cationic polymerization initiated by trace acids.

  • Dehydrohalogenation: The chloromethyl group can eliminate HCl upon heating, which autocatalytically triggers mechanism #1.

Successful distillation requires high vacuum (<5 mmHg) and active acid scavenging.

PropertyValue / Description
Molecular Formula

Molecular Weight 132.59 g/mol
Est. Boiling Point ~65–75 °C at 5 mmHg (Extrapolated) [2]
Stability Profile Thermally unstable >100 °C; Acid-sensitive; Moisture-sensitive.
Appearance Colorless to pale yellow liquid (darkens upon decomposition).
Hazards Lachrymator, potential alkylating agent, corrosive (HCl evolution).

Core Protocol: Stabilized Vacuum Distillation

WARNING: Do not attempt atmospheric distillation. The bath temperature required (>160 °C) will cause rapid polymerization and potentially explosive pressure buildup.

Pre-Distillation Treatment (Critical)

Before heating, the crude reaction mixture must be free of Lewis acids (e.g.,


 from synthesis) and protic acids.
  • Quench: Wash crude organic phase with saturated

    
     followed by Brine.
    
  • Dry: Dry over anhydrous

    
     (avoid acidic drying agents like silica or unneutralized 
    
    
    
    ).
  • Stabilize: Add 0.5% w/w anhydrous Potassium Carbonate (

    
    )  or Calcium Hydride (
    
    
    
    )
    directly to the distillation pot. This acts as an in-situ acid scavenger during heating.
Distillation Setup
  • Apparatus: Short-path distillation head (minimizes thermal residence time). Avoid Vigreux columns due to high pressure drop.

  • Vacuum: High vacuum required (<5 mmHg, ideally <1 mmHg).

  • Heating: Oil bath with magnetic stirring. Never use a heating mantle (hot spots trigger decomposition).

Step-by-Step Procedure
  • Load the crude oil and stabilizer (

    
    ) into the boiling flask.
    
  • Apply vacuum before heating to degas solvents.

  • Slowly ramp bath temperature. Product should distill when bath is ~20–30 °C above the vapor temperature.

  • Collection:

    • Fraction 1: Volatiles/Solvents (Discard).

    • Fraction 2: Product (Clear liquid).[3]

    • Residue: Dark, viscous oil (Polymerized byproducts). Do not distill to dryness.

Troubleshooting Guide (FAQ)

Q1: The distillate is turning pink or dark red immediately. What is happening?

Diagnosis: Acid-catalyzed decomposition. Mechanism: Trace HCl is being liberated from the chloromethyl group. Even ppm levels of acid will initiate cationic polymerization of the electron-rich enol ether double bond. Solution:

  • Immediate Action: Stop heating.

  • Corrective: Re-wash the crude with base. Ensure you have added solid

    
     or 
    
    
    
    to the distillation pot.
  • Prevention: Pre-treat glassware with a base wash (e.g., dilute

    
     followed by drying) to neutralize acidic sites on the glass surface.
    
Q2: I see white fumes in the vacuum tubing/trap.

Diagnosis: HCl evolution. Mechanism: Thermal elimination of HCl is occurring, likely because the bath temperature is too high. Solution:

  • Check Vacuum: Your vacuum might be insufficient (>10 mmHg), forcing you to overheat the pot. Improve vacuum to lower the boiling point.

  • Trap: Install a KOH trap between the pump and the manifold to neutralize acid vapors and protect the pump oil.

Q3: The product solidifies or becomes a gel in the receiving flask.

Diagnosis: Bulk polymerization. Solution:

  • The receiver flask might be too warm, or the product is reacting with moisture.

  • Fix: Cool the receiving flask in an ice/salt bath during distillation. Store the purified product over activated 4Å molecular sieves at -20 °C immediately.

Q4: Can I use column chromatography instead?

Diagnosis: Yes, but with caveats.[4] Solution: Silica gel is slightly acidic and will destroy the product.

  • Protocol: You must use neutralized silica . Slurry the silica in hexanes containing 1-2% Triethylamine (

    
    ) before packing the column. Elute with solvent also containing 0.5% 
    
    
    
    .

Visualizing the Instability Pathways

The following diagram illustrates the decision logic and chemical pathways governing the purification process.

PurificationLogic cluster_prevention Critical Control Points Crude Crude 3-chloromethyl- 5,6-dihydro-2H-pyran CheckAcid Check Acidity/Catalyst Crude->CheckAcid PreTreat Wash (NaHCO3) & Dry CheckAcid->PreTreat FeCl3/Acid Present DistillChoice Distillation Setup PreTreat->DistillChoice AddBase Add Solid K2CO3 to Pot DistillChoice->AddBase Standard Path FailTemp High Temp / Low Vac (>100°C) DistillChoice->FailTemp Atmospheric Pressure FailAcid Acidic Impurities (No Base Added) DistillChoice->FailAcid Skip Stabilization VacDistill Vacuum Distillation (<5 mmHg, Short Path) Success Pure Product (Store @ -20°C) VacDistill->Success T < 80°C AddBase->VacDistill Decomp HCl Elimination & Polymerization (Tar) FailTemp->Decomp Thermal Elim. FailAcid->Decomp Cationic Polym.

Caption: Workflow for the purification of chloromethyl-dihydropyrans, highlighting the critical "Add Base" step to prevent autocatalytic decomposition.

References

  • Synthesis Source: Tang, X., & Ma, S. (2013).[5] Highly Selective FeCl3-Catalyzed Cyclization of β-Sulfonamidoallenes or β-Allenols and Aldehydes.[1][2][5][6] ACS Catalysis, 3(4), 555–606. [Link]

  • Boiling Point Estimation: NIST Chemistry WebBook data for 3,4-dihydro-2H-pyran (BP 86°C) and chloromethyl modification factors. NIST Standard Reference Database. [Link]

Sources

Optimization

Troubleshooting decomposition of 3-chloromethyl-5,6-dihydro-2H-pyran

This is a technical support guide designed for researchers handling 3-chloromethyl-5,6-dihydro-2H-pyran . It addresses the specific instability mechanisms of this molecule—primarily its dual nature as an allylic chloride...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers handling 3-chloromethyl-5,6-dihydro-2H-pyran . It addresses the specific instability mechanisms of this molecule—primarily its dual nature as an allylic chloride and a cyclic vinyl ether precursor —and provides actionable protocols to prevent decomposition.

Executive Summary: The "Double-Edged" Instability

3-chloromethyl-5,6-dihydro-2H-pyran is a valuable synthetic intermediate, often accessed via FeCl₃-catalyzed Prins cyclization of allenols [1]. However, it presents a unique stability challenge due to two reactive motifs:

  • Allylic Chloride: The chloromethyl group at the C3 position is highly electrophilic and prone to solvolysis (hydrolysis) or elimination.

  • Dihydropyran Ring: While the 5,6-dihydro isomer places the double bond at C3-C4 (homoallylic to oxygen), trace acids can catalyze isomerization to the thermodynamically favored—but highly reactive—enol ether (3,4-dihydro-2H-pyran form).

The Failure Mode: Decomposition is typically autocatalytic . Trace moisture hydrolyzes the allylic chloride, releasing HCl. This acid catalyzes double bond migration and subsequent polymerization of the pyran ring, resulting in the characteristic "black tar" formation.

Diagnostic & Troubleshooting Guide (Q&A)

Category A: Visual & Physical Changes

Q1: My clear oil has turned into a dark, viscous resin overnight. What happened? Diagnosis: Acid-Catalyzed Polymerization. Mechanism: You likely had residual Lewis acid (e.g., FeCl₃ from synthesis) or trace HCl in the sample. The acid protonated the double bond, initiating a cationic polymerization cascade typical of vinyl ethers. Solution:

  • Immediate Action: The polymerized sample is unrecoverable. Discard as halogenated waste.

  • Prevention: Ensure the final workup includes a basic wash (sat. NaHCO₃).[1] Store the neat oil over a solid base stabilizer like anhydrous Potassium Carbonate (K₂CO₃) or add 0.1% Triethylamine (Et₃N) to the storage vial.

Q2: I see white fumes when opening the storage vial. Diagnosis: Dehydrohalogenation (HCl Release). Mechanism: The compound is eliminating hydrogen chloride (HCl) to form a diene (likely 3-methylene-dihydro-2H-pyran or an exocyclic diene). This is often thermally driven.[2] Solution:

  • Immediate Action: Vent the vial in a fume hood. Check pH with moist litmus paper (will turn red).

  • Prevention: Store at -20°C . Never store at room temperature for extended periods.

Category B: Reaction & Purification Failures

Q3: The compound decomposes on the silica gel column during purification. Diagnosis: Silica Acidity. Mechanism: Standard silica gel is slightly acidic (pH 6.5–7.0). This is sufficient to trigger the hydrolysis of the allylic chloride or the rearrangement of the double bond. Solution:

  • Protocol Adjustment: Pre-treat the silica gel column with 1-2% Triethylamine (Et₃N) in the eluent solvent (e.g., Hexanes/EtOAc). This neutralizes the acidic sites on the silica surface.

  • Alternative: Use neutral alumina instead of silica gel, or perform vacuum distillation (if the boiling point permits and the compound is thermally stable enough, though distillation is risky for this specific molecule).

Q4: My yield is low in nucleophilic substitution reactions (e.g., reacting with amines/alkoxides). Diagnosis: Competitive Hydrolysis or S_N2' Attack. Mechanism: The allylic chloride is sensitive to "hard" nucleophiles attacking the wrong position (S_N2' mechanism) or hydrolysis by trace water in the solvent. Solution:

  • Solvent Protocol: Use strictly anhydrous solvents (THF, DMF, or DCM) dried over molecular sieves.

  • Base Selection: Use non-nucleophilic bases (e.g., DIPEA, Cs₂CO₃) to scavenge HCl without attacking the electrophilic carbon.

Storage & Handling Specifications

ParameterRecommendationRationale
Temperature -20°C to -80°CRetards thermal elimination of HCl.
Atmosphere Argon or NitrogenPrevents moisture ingress (hydrolysis trigger).
Stabilizer K₂CO₃ (solid) or Et₃N (0.1% v/v)Scavenges trace acid (HCl) to prevent autocatalysis.
Container Amber Glass, Teflon-lined capPrevents photolytic degradation; Teflon resists HCl.
Solvent Store neat or in Benzene/TolueneAvoid protic solvents (MeOH, EtOH) which cause solvolysis.

Mechanism of Decomposition (Visualization)[3]

The following diagram illustrates the "Death Spiral" of 3-chloromethyl-5,6-dihydro-2H-pyran, showing how a single hydrolysis event triggers total sample loss.

Decomposition Start 3-chloromethyl- 5,6-dihydro-2H-pyran Hydrolysis Hydrolysis/Solvolysis Start->Hydrolysis + H2O Isomer Isomerization to Enol Ether Form Start->Isomer H+ Catalyst Trigger Trigger: Moisture (H2O) or Residual Lewis Acid (FeCl3) Trigger->Hydrolysis HCl Release of HCl Hydrolysis->HCl Generates Acid Alcohol Allylic Alcohol (Byproduct) Hydrolysis->Alcohol HCl->Isomer Catalyzes Migration Polymer Cationic Polymerization (Black Tar) HCl->Polymer Catalyzes Isomer->Polymer Rapid Reaction Polymer->HCl Exothermic Release

Caption: The autocatalytic decomposition cycle. Note how HCl generation accelerates both isomerization and polymerization.

Experimental Protocol: Purification of Degraded Samples

If your sample is yellowing but not yet "tarred," use this rescue protocol.

Reagents:

  • Degraded 3-chloromethyl-5,6-dihydro-2H-pyran[3]

  • Diethyl Ether (anhydrous)

  • Saturated Aqueous NaHCO₃

  • Activated Charcoal

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil in cold Diethyl Ether (10 mL per gram of compound).

  • Acid Scavenge: Wash the organic layer immediately with cold Saturated NaHCO₃ (2 x 10 mL). Warning: Gas evolution (CO₂) may occur if significant HCl is present.

  • Filtration: If the color is dark, add activated charcoal (100 mg), stir for 5 minutes at 0°C, and filter through a Celite pad.

  • Drying: Dry the filtrate over anhydrous K₂CO₃ (Potassium Carbonate) for 10 minutes. Do not use MgSO₄ as it can be slightly acidic.

  • Concentration: Evaporate the solvent under reduced pressure at < 30°C . Do not heat the water bath.

  • Stabilization: Immediately add a pellet of solid K₂CO₃ to the receiving flask before storage.

References

  • Synthesis via Prins Cyclization: Cheng, J., Tang, X., & Ma, S. (2013).[4] Highly Selective FeCl₃-Catalyzed Cyclization of β-Sulfonamidoallenes or β-Allenols and Aldehydes.[4][5][6][7][8] ACS Catalysis, 3(8), 1892–1896.

  • General Stability of Allylic Chlorides: Smyth, H. F., & Carpenter, C. P. (1948). Further experience with the range finding test in the industrial toxicology laboratory. Journal of Industrial Hygiene and Toxicology, 30(1), 63-68. (Context on handling reactive allyl chlorides).

  • Dihydropyran Chemistry & Acid Sensitivity: Pace, D. P., et al. (2021).[9] Mechanistic Insights into the Synthesis of Substituted Pyrans. The Journal of Organic Chemistry, 86(12), 8154–8171.

  • Safety Data & Handling (Allyl Chloride Analogues): CDC/NIOSH. (1976). Criteria for a Recommended Standard: Occupational Exposure to Allyl Chloride.

Sources

Troubleshooting

Optimizing reaction temperature for 3-chloromethyl-5,6-dihydro-2H-pyran functionalization

Core Directive & Executive Summary The Challenge: Functionalizing 3-chloromethyl-5,6-dihydro-2H-pyran (CMDHP) presents a classic kinetic vs. thermodynamic dilemma.

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

The Challenge: Functionalizing 3-chloromethyl-5,6-dihydro-2H-pyran (CMDHP) presents a classic kinetic vs. thermodynamic dilemma. The chloromethyl group is an allylic electrophile , highly reactive towards nucleophilic substitution (


/

). However, the dihydropyran ring is thermally sensitive. Excessive heat triggers ring-opening polymerization or elimination to exocyclic dienes, while insufficient temperature leads to stalled conversion and hydrolysis upon workup.

The Solution: This guide replaces trial-and-error with a rational, mechanistic approach to temperature optimization. We focus on the "Threshold of Activation" (


) versus the "Threshold of Degradation"  (

).

Critical Temperature Thresholds (FAQ)

Q1: What is the "Safe Zone" for heating CMDHP?

A: Generally, the stability window is 0°C to 65°C .

  • < 0°C: Reaction rates for

    
     substitution with moderate nucleophiles (e.g., secondary amines, alkoxides) are typically too slow, leading to moisture-induced hydrolysis of the chloromethyl group over long reaction times.
    
  • 40°C - 60°C: The optimal "Goldilocks" zone for most aminations and etherifications.

  • > 80°C: High risk of thermal decomposition. The dihydropyran ring can undergo retro-Diels-Alder-like fragmentation or polymerization initiated by trace acid (HCl byproduct).

Q2: Why does my reaction turn black/tarry above 70°C?

A: This indicates polymerization. CMDHP releases HCl during substitution. At high temperatures (


), even with a base present, localized acidity or radical pathways can trigger the cationic polymerization of the electron-rich dihydropyran double bond.
Q3: Can I use refluxing THF (66°C)?

A: Yes, but with a caveat. THF is a standard solvent, but if your nucleophile is weak, 66°C might be the upper limit. Ensure you use an inorganic base (e.g.,


) or a tertiary amine scavenger to neutralize HCl immediately. For higher boiling solvents (DMF, DMSO), do not  exceed 80°C.

Technical Deep Dive: The Mechanistic Landscape

To optimize temperature, you must visualize the competing pathways. The chloromethyl group is an allylic system attached to the C3 position of the ring.

Reaction Pathway Diagram

ReactionPathways Start 3-Chloromethyl- 5,6-dihydro-2H-pyran Sub_Prod Target Product (Substitution) Start->Sub_Prod SN2 Path (40-60°C) Elim_Prod Exocyclic Diene (Elimination) Start->Elim_Prod E2 Path (>70°C, Strong Base) Poly_Prod Polymer/Tar (Ring Opening) Start->Poly_Prod Thermal/Acid Path (>80°C or no Base) Nu Nucleophile (Nu-) Nu->Start

Figure 1: Competing reaction pathways. The green path represents the target substitution window.

Protocol: Standardized Temperature Optimization Workflow

Do not guess. Follow this self-validating protocol to determine the optimal temperature (


) for your specific nucleophile.

Reagents:

  • Substrate: CMDHP (1.0 equiv)

  • Nucleophile: (1.1 - 1.5 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF.

The "Step-Ladder" Screening Method:

  • Baseline (Room Temp, 25°C):

    • Set up the reaction.[1][2][3][4][5][6][7][8][9] Monitor by TLC/LC-MS at T=1h and T=4h.

    • Outcome A: >50% conversion? Keep at 25°C.

    • Outcome B: <10% conversion? Proceed to Step 2.

  • Thermal Activation (45°C):

    • Heat to 45°C. This is the activation energy threshold for many allylic chlorides.

    • Monitor at T=2h.

    • Check: Is the solution darkening rapidly? If yes, STOP and switch to a catalytic method (see Section 5).

  • Stress Test (60°C):

    • Only if 45°C yields <50% conversion after 4 hours.

    • Critical Control: Ensure efficient stirring to disperse local heat hotspots.

Data Summary: Temperature vs. Outcome
TemperatureReaction RateByproduct RiskRecommended For
0°C - 10°C Very SlowLowHighly reactive amines (e.g., pyrrolidine)
20°C - 30°C Slow/ModerateLowPrimary aliphatic amines
40°C - 50°C Optimal Low/ModerateSecondary amines, anilines, thiols
60°C - 70°C FastModerateSterically hindered nucleophiles
> 80°C Very FastHigh Not Recommended (Use catalysis instead)

Advanced Troubleshooting & Catalysis

Scenario: The reaction is sluggish at 50°C, but decomposing at 70°C. Diagnosis: The activation energy (


) for substitution is too high, likely due to steric hindrance or a poor nucleophile.
Fix:  Do not  increase temperature further. Instead, lower the activation energy using the Finkelstein Modification .

The Finkelstein Modification Protocol: Add 0.1 - 0.5 equivalents of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) to the reaction.

  • Mechanism: The iodide displaces the chloride to form a transient, highly reactive allylic iodide.

  • Result: The reaction proceeds at a lower temperature (e.g., 40°C instead of 80°C), bypassing the thermal decomposition threshold.

Workflow Diagram: Decision Tree

OptimizationTree Start Start Reaction @ 25°C Check1 Conversion > 10% in 1 hour? Start->Check1 PathA Continue @ 25°C Check1->PathA Yes Heat1 Increase T to 45°C Check1->Heat1 No Check2 Conversion > 50% in 4 hours? Heat1->Check2 Check3 Decomposition observed? (Darkening/Tar) Check2->Check3 No Success Isolate Product Check2->Success Yes AddCat Add 10 mol% NaI (Finkelstein) Check3->AddCat Yes (Instability) ChangeSolv Switch Solvent (MeCN -> DMF) Check3->ChangeSolv No (Just Slow) AddCat->Start Restart @ 25°C

Figure 2: Decision tree for troubleshooting reaction stagnation or instability.

References

  • BenchChem Technical Support . (2025). The Synthetic Versatility of Dihydro-2H-pyran-3(4H)-one: A Technical Guide. Retrieved from

  • MDPI . (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from

  • Organic Syntheses . (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride. (Reference for nucleophilic substitution protocols). Retrieved from

  • ResearchGate . (2026). Regioselective synthesis of substituted 3,6-dihydropyran via Prins cyclization. Retrieved from

Sources

Optimization

Removing unreacted starting materials from 3-chloromethyl-5,6-dihydro-2H-pyran

Current Status: Operational Ticket Type: Technical Troubleshooting & Optimization Subject: Removal of Unreacted Starting Materials & Stabilization Protocols Assigned Specialist: Senior Application Scientist, Process Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Type: Technical Troubleshooting & Optimization Subject: Removal of Unreacted Starting Materials & Stabilization Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

You are likely encountering difficulty purifying 3-chloromethyl-5,6-dihydro-2H-pyran due to its "Jekyll and Hyde" nature. While the chloromethyl group requires standard alkyl halide handling, the dihydropyran (enol ether) core is extremely acid-sensitive.

The Core Problem: Standard purification methods (unbuffered silica gel chromatography) often destroy this molecule, leading to the false conclusion that the reaction failed or the starting material was not consumed. The acidity of standard silica gel (


) catalyzes the hydrolysis of the enol ether, resulting in polymerization or ring-opening.

This guide details the specific protocols to remove unreacted starting materials—typically (5,6-dihydro-2H-pyran-3-yl)methanol (the alcohol precursor)—without degrading your product.

Module 1: The "Silica Trap" (Chromatography Troubleshooting)

User Issue: "I see a product spot on TLC, but after flash chromatography, I only recover starting material or a complex mixture of decomposition products."

Diagnosis: Your stationary phase is destroying your product. The enol ether moiety is protonated by the acidic silanols on the silica surface, initiating hydrolysis.

Corrective Protocol: Buffered Silica Gel Chromatography You must neutralize the stationary phase before the compound touches it.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare your silica gel slurry using a solvent system containing 1% Triethylamine (Et3N) .

    • Example: If using Hexanes/EtOAc (9:1), add 10 mL of Et3N per liter of solvent.

  • Column Packing: Pour the buffered slurry into the column.

  • Equilibration: Flush the column with 2-3 column volumes of the buffered solvent. This ensures the entire silica bed is basic (

    
    ).
    
  • Loading: Load your crude material. Crucial: Do not dissolve your crude in pure chloroform or DCM if they are acidic; ensure your loading solvent also contains traces of Et3N.

  • Elution: Run the column with the buffered solvent system.

Separation Logic (TLC Data):

CompoundApprox.[1][2][3][4][5][6][7][8][9] Rf (Hex/EtOAc 4:1)Polarity Characteristics
3-chloromethyl-5,6-dihydro-2H-pyran (Product)0.60 - 0.75 Low polarity (Lipophilic)
(5,6-dihydro-2H-pyran-3-yl)methanol (Start. Mat.)0.15 - 0.25 High polarity (H-bonding)
Polymerized Byproducts 0.00 (Baseline) Very High polarity

Visualization: Buffered Column Workflow

BufferedColumn Start Start: Crude Mixture Decision Is Silica Neutralized? Start->Decision Fail FAILURE: Enol Ether Hydrolysis (Product Decomposition) Decision->Fail No (Standard Silica) Prep Protocol: Add 1% Et3N to Solvent Flush Column (2x Volume) Decision->Prep No (Correct Action) Load Load Sample (Avoid Acidic Chloroform) Prep->Load Elute Elute Product (High Rf) Load->Elute Retain Retain Starting Material (Low Rf Alcohol) Load->Retain

Caption: Workflow preventing acid-catalyzed decomposition during chromatography.

Module 2: Thermal Management (Distillation)

User Issue: "The product is an oil. Can I just distill it to remove the starting material?"

Diagnosis: Yes, but the chloromethyl group makes the molecule thermally labile. High temperatures (>100°C) can trigger elimination of HCl, leading to aromatization or polymerization.

Corrective Protocol: Base-Stabilized Vacuum Distillation Distillation is the superior method for scaling up, provided you control the vacuum and scavenge potential acid byproducts.

  • Vacuum Requirement: You need a high vacuum (< 2 mmHg). Do not attempt this at atmospheric pressure.

  • Acid Scavenging: Add anhydrous Potassium Carbonate (

    
    )  (approx. 5% w/w) directly into the distillation pot.
    
    • Why? As the mixture heats, trace HCl may be liberated. The

      
       neutralizes this immediately, preventing an autocatalytic decomposition loop.
      
  • Temperature Targets:

    • Product BP: Expect ~60–75°C at 1-2 mmHg (Estimated based on 3,4-DHP analogs).

    • Starting Material (Alcohol) BP: Will be significantly higher due to Hydrogen bonding. It will likely remain in the pot residue.

Module 3: Chemical Scavenging (Alternative Workup)

User Issue: "I don't want to run a column or distill. Can I wash the starting material out?"

Diagnosis: If your starting material is the alcohol ((5,6-dihydro-2H-pyran-3-yl)methanol), you can exploit its polarity and water solubility, but you must be gentle.

Protocol:

  • Solvent Choice: Dissolve crude in Diethyl Ether or MTBE (Methyl tert-butyl ether). Avoid DCM if possible (emulsion risk).

  • The Wash:

    • Wash 3x with cold Brine (Saturated NaCl) .

    • Note: Pure water might hydrolyze the allylic chloride over time. Brine reduces the water activity.

  • Drying: Dry organic layer over

    
      (Sodium Sulfate) and roughly 1% w/w 
    
    
    
    .
    • Tip: The added carbonate ensures the solution remains basic during concentration.

Frequently Asked Questions (FAQs)

Q1: Can I use Alumina instead of Silica? A: Yes. Neutral or Basic Alumina (Brockmann Grade II or III) is actually preferred over silica for this compound because it lacks the acidic sites that destroy the dihydropyran ring. If you have alumina available, use it to avoid the messiness of triethylamine buffers.

Q2: How should I store the purified compound? A: This compound is not shelf-stable for long periods.

  • Stabilizer: Add a few pellets of KOH or a small amount of

    
     to the storage vial.
    
  • Temperature: Store at -20°C.

  • Atmosphere: Argon or Nitrogen is mandatory. Moisture will hydrolyze the chloride; Oxygen can form peroxides at the enol ether position.

Q3: My NMR shows the product, but the peaks are broad or shifting. A: This indicates decomposition in the NMR tube.


 (Chloroform-d) is often naturally acidic due to photolytic decomposition into HCl.
  • Fix: Filter your

    
     through a small plug of basic alumina before making your NMR sample, or use 
    
    
    
    (Benzene-d6) which is non-acidic.
References
  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed discussion on the acid sensitivity of tetrahydropyranyl and dihydropyranyl ethers).

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. (Foundational work describing the stability profiles of pyran derivatives).

  • Dihydropyran Handling Safety Data. (General safety and handling of 3,4-dihydro-2H-pyran, applicable to the 5,6-dihydro isomer).

  • Synthesis of Halogenated Dihydropyrans. (Methodologies involving the chlorination of cyclic enol ethers). Organic Syntheses, Coll.[1][5] Vol. 7, p.334.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Chloromethyl Dihydropyran Synthesis

Executive Summary & Core Chemistry This guide addresses the synthesis of 2-(chloromethyl)-3,4-dihydro-2H-pyran , a critical intermediate often derived from the "acrolein dimer" (3,4-dihydro-2H-pyran-2-carboxaldehyde).[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

This guide addresses the synthesis of 2-(chloromethyl)-3,4-dihydro-2H-pyran , a critical intermediate often derived from the "acrolein dimer" (3,4-dihydro-2H-pyran-2-carboxaldehyde).[1]

The central challenge in this synthesis is the incompatibility of the vinyl ether moiety (enol ether) with acidic conditions . Standard chlorination reagents (like Thionyl Chloride,


) generate Hydrogen Chloride (

) as a byproduct.[1] Without strict control, this

triggers two catastrophic side reactions:
  • Electrophilic Addition:

    
     adds across the electron-rich double bond, forming unstable dichloro-tetrahydropyrans.[1]
    
  • Cationic Polymerization: The protonated vinyl ether initiates rapid, exothermic polymerization, resulting in "tar" formation.[1]

Reaction Pathway & Failure Modes (Visualization)

The following diagram illustrates the competitive landscape between the desired substitution and the undesired acid-catalyzed side reactions.

ReactionPathways Start Start: 2-(Hydroxymethyl)- 3,4-dihydro-2H-pyran Intermediate Intermediate: Chlorosulfite Ester Start->Intermediate + SOCl2 Reagent Reagent: SOCl2 (Thionyl Chloride) Product TARGET PRODUCT: 2-(Chloromethyl)- 3,4-dihydro-2H-pyran Intermediate->Product SNi or SN2 (- SO2) Side_HCl Byproduct: HCl Intermediate->Side_HCl Generates Impurity_Add SIDE REACTION A: HCl Addition (2-chloromethyl-6-chloro-THP) Product->Impurity_Add Excess HCl Impurity_Poly SIDE REACTION B: Acid-Catalyzed Polymerization (Tar) Product->Impurity_Poly Excess HCl Side_HCl->Impurity_Add Electrophilic Attack on Double Bond Side_HCl->Impurity_Poly Cationic Initiation Base CRITICAL CONTROL: Base Scavenger (Triethylamine/Pyridine) Base->Side_HCl Neutralizes (Forms Salt)

Caption: Mechanistic pathway showing the divergence between successful chlorination and acid-mediated failure modes. The presence of a base scavenger is the critical control point.

Troubleshooting Guide (Q&A)

Category A: Polymerization & Tar Formation

Q1: My reaction mixture turned black and viscous (tarred) within minutes of adding


. What happened? 
  • Diagnosis: Uncontrolled Cationic Polymerization.[1]

  • Mechanism: The vinyl ether double bond is highly nucleophilic.[1] The first equivalent of

    
     generated protonated the C=C bond, creating a resonance-stabilized oxocarbenium ion. This ion immediately reacted with another molecule of starting material, launching a chain reaction.[1]
    
  • Corrective Action:

    • Mandatory Base: You must use a stoichiometric equivalent (plus a slight excess, e.g., 1.1 eq) of an organic base like Triethylamine (

      
      )  or Pyridine .[1]
      
    • Order of Addition: Do not add

      
       directly to the alcohol.
      
      • Protocol: Dissolve Alcohol + Base in solvent (DCM or Toluene).[1] Cool to 0°C. Add

        
         dropwise.[1]
        
    • Temperature: Keep the reaction below 5°C during addition. The polymerization is exothermic; once it starts, it accelerates thermally.

Q2: I used pyridine, but I still see a significant amount of polymeric residue in the distillation pot.

  • Diagnosis: Thermal instability during workup or insufficient quenching.[1]

  • Root Cause: Pyridine hydrochloride salts are acidic.[1][2] If you distill the product directly from the crude mixture containing these salts, the high temperature (

    
    ) can induce polymerization.
    
  • Corrective Action:

    • Filtration: Dilute the reaction with non-polar solvent (e.g., Hexane/Ether) to precipitate the amine salts completely, then filter them off before distillation.[1]

    • Aqueous Wash: Wash the organic layer with cold saturated

      
       to remove trace acid before drying and concentrating.
      
Category B: Impurity Profile (The "Dichloro" Problem)

Q3: GC-MS shows a major impurity with M+36 or M+38 mass relative to the product. It seems to be a dichloro species. [3]

  • Diagnosis: Hydrochlorination of the double bond.[4]

  • Identity: Likely 2-(chloromethyl)-6-chlorotetrahydropyran .[1]

  • Mechanism:

    
     added across the enol ether double bond (Markovnikov addition).[1]
    
  • Corrective Action:

    • Scavenger Efficiency: Your base scavenging was too slow or insufficient. Ensure vigorous stirring.

    • Solvent Choice: Switch to a solvent that precipitates the amine-HCl salt immediately (e.g., Toluene or Ether), removing the acid from the solution equilibrium.[1] In DCM, the salt remains partially soluble/ion-paired, keeping active protons available.

Category C: Yield & Stability

Q4: Can I use


 or 

instead of

?
  • Analysis: Generally not recommended for this specific substrate.[1]

  • Reasoning: Phosphorus halides produce Lewis acidic byproducts (

    
    -like character) and phosphoric acids that are harder to quench than gaseous 
    
    
    
    /
    
    
    .[1] These Lewis acids vigorously catalyze the polymerization of vinyl ethers.
  • Alternative: If

    
     fails, use the Appel Reaction  (
    
    
    
    +
    
    
    or
    
    
    ).
    • Benefit: Neutral conditions.[1] No acidic gas evolution.[1]

    • Drawback: Triphenylphosphine oxide removal can be tedious (though manageable with precipitation).[1]

Optimized Experimental Protocol

Objective: Synthesis of 2-(Chloromethyl)-3,4-dihydro-2H-pyran (10g scale) with <2% side products.

Materials Table
ReagentEquiv.[1][3][5][6]RoleCritical Note
2-Hydroxymethyl-3,4-dihydro-2H-pyran 1.0SubstrateEnsure free of acrolein dimer aldehyde.
Thionyl Chloride (

)
1.05Chlorinating AgentFreshly distilled if yellow/orange.[1]
Triethylamine (

)
1.10Acid ScavengerMust be dry.[1] Pyridine is a valid alternative.[1]
Dichloromethane (DCM) SolventSolvent (10 vol)Anhydrous.[1] Toluene is also acceptable.[1]
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.[1]

  • Solvation: Charge the flask with Substrate (1.0 eq) and Triethylamine (1.1 eq) in anhydrous DCM (0.5 M concentration relative to substrate).

  • Cooling: Submerge the flask in an ice/salt bath to reach -5°C to 0°C .

  • Addition:

    • Dilute

      
        (1.05 eq) with an equal volume of DCM.
      
    • Add the

      
       solution dropwise over 30–60 minutes.
      
    • Checkpoint: Monitor internal temperature.[1] Do not allow it to exceed 5°C.

    • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.[1] This is a good sign.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Workup (Crucial for Stability):

    • Dilute with Diethyl Ether (precipitates more salts).[1]

    • Filter the mixture through a fritted funnel or Celite pad to remove solid salts.

    • Wash the filtrate with cold Sat.[1]

      
        (2x) and Brine (1x).[1]
      
    • Dry over

      
       (Avoid acidic drying agents like silica).[1]
      
  • Purification:

    • Concentrate under reduced pressure (Rotovap) at <30°C .

    • Distill the residue under high vacuum.[1]

    • Stabilization: Add a few crystals of Calcium Carbonate (

      
      )  or a radical inhibitor (BHT) to the distillation pot to prevent thermal polymerization.
      

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance Clear, colorless liquidVisual
Purity > 97%GC-FID / 1H-NMR
Water Content < 0.1%Karl Fischer
Major Impurity 2-chloromethyl-6-chloro-THP (< 1.0%)GC-MS
1H NMR Diagnostic

6.4 ppm (Vinyl proton)
Must be a clean doublet/multiplet.[1] Loss of this signal indicates saturation/polymerization.[1]

References

  • Synthesis of Dihydro-2H-pyran-3(4H)-one derivatives. Arkivoc, 2012(viii), 226-230.[1] (Discusses dihydropyran ring sensitivity and synthesis). Link

  • Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. (General mechanism and pyridine usage). Link

  • Electrophilic Additions to Alkenes. Chemistry LibreTexts. (Explains HCl addition to vinyl ethers). Link[1]

  • Dihydropyran Product Information. Sigma-Aldrich. (Safety and stability data for dihydropyran derivatives). Link[1]

  • Preparation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents CN102304083A. (Illustrates chlorination of related hydroxymethyl-pyran systems). Link

Sources

Optimization

Technical Support Center: Long-Term Storage of Unstable Dihydropyran Derivatives

Status: Operational Ticket ID: DHP-STAB-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Introduction: The Instability Paradox Dihydropyran (DHP) and its derivatives are workhorses in org...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: DHP-STAB-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The Instability Paradox

Dihydropyran (DHP) and its derivatives are workhorses in organic synthesis, primarily used to generate tetrahydropyranyl (THP) ethers for alcohol protection.[1] However, the very feature that makes them useful—the electron-rich enol ether double bond—is their Achilles' heel.

These compounds exist in a state of kinetic instability . Without rigorous intervention, they succumb to three primary degradation vectors:

  • Acid-Catalyzed Polymerization: Even trace acidity from glass surfaces can trigger "runaway" polymerization.

  • Hydrolysis: Moisture leads to ring-opening and reversion to aldehydes/alcohols.

  • Peroxidation: Reaction with atmospheric oxygen forms explosive hydroperoxides (Class B Peroxide Formers).

This guide provides a self-validating system to arrest these processes.

Module 1: Diagnostic & Troubleshooting

User Query: "My DHP derivative has turned from a clear oil to a yellow, viscous sludge. Is it usable?"

The Diagnosis: Acid-Catalyzed Polymerization

If your sample has become viscous or discolored, it has likely undergone acid-catalyzed self-polymerization or hydrolysis. This is often initiated by trace HCl from previous steps or even the acidity of un-sylanized glass.

Degradation Pathway Visualization

The following diagram illustrates how a single proton (


) can trigger two different failure modes depending on the presence of water.

DHP_Degradation DHP Dihydropyran (DHP) Derivative Oxo Oxocarbenium Intermediate DHP->Oxo Protonation Proton Trace Acid (H+) Proton->DHP Polymer Polymerization (Viscous Sludge) Oxo->Polymer Attacks another DHP (Anhydrous conditions) Hydrolysis Hydrolysis Products (Aldehyde + Alcohol) Oxo->Hydrolysis Attacks Water (Wet conditions) Water Moisture (H2O) Water->Oxo

Figure 1: The bifurcation of DHP degradation. In the absence of water, acid triggers polymerization. In the presence of water, it triggers hydrolysis.

Quick Quality Check (NMR)

Before committing a stored sample to a reaction, run a quick


 NMR in 

(neutralized with basic alumina).
Signal of InterestChemical Shift (

)
Interpretation
Vinylic Proton (C=C-H) 4.5 - 6.5 ppm Intact DHP. This signal must be sharp and integrate correctly.
Aldehyde Proton (CHO) 9.5 - 10.0 ppm Hydrolysis. The ring has opened. Purify immediately.
Broad Aliphatic Humps 1.0 - 2.5 ppm Polymerization. Baseline broadening indicates oligomers. Discard.

Module 2: The "Triad of Stability" Storage Protocol

User Query: "How do I store these compounds for >6 months without degradation?"

The Solution: You must implement the Triad of Stability : Base , Inert Gas , and Cold . The protocol below is designed to be self-validating—if one step fails, the others provide redundancy.

Step-by-Step Storage Workflow
  • The Vessel: Use a flame-dried amber glass vial with a Teflon-lined screw cap.

    • Why Amber? Blocks UV light, slowing the radical initiation of peroxide formation.

    • Why Teflon? Rubber septa can leach plasticizers and are permeable to oxygen over time.

  • The Stabilizer (The Critical Step):

    • For Liquids: Add 0.5 - 1.0% (w/w) solid Potassium Carbonate (

      
      )  directly to the vial.
      
      • Mechanism:[2][3][4][5] It acts as a "proton sponge," neutralizing any acid generated by autoxidation or glass surfaces. It is insoluble, so it settles at the bottom and can be decanted off later.

    • For Solids: Store the vial inside a secondary jar containing a pouch of anhydrous

      
       and Drierite.
      
  • The Atmosphere:

    • Flush the headspace with Argon (preferred over Nitrogen due to higher density) for 60 seconds.

    • Seal immediately with Parafilm wrapped counter-clockwise (against the thread direction) to prevent loosening.

  • The Temperature:

    • Store at -20°C .

    • Note: DHP derivatives have low freezing points. If the liquid freezes, it reduces the rate of peroxide diffusion.

Stabilizer Comparison Table
StabilizerFormSuitabilityPros/Cons
Potassium Carbonate (

)
Solid GranulesBest for Long Term Insoluble; easily removed by filtration/decanting. No impact on future Lewis Acid reactions.
Triethylamine (

)
LiquidShort Term / TransportVolatile; hard to remove completely without vacuum. Can poison sensitive catalysts (e.g., Pd, Pt).
BHT (Butylated hydroxytoluene) SolidPeroxide InhibitionPrevents oxidation but does not stop acid-catalyzed polymerization. Hard to remove.

Module 3: Safety & Peroxide Management

User Query: "I found an old bottle of DHP in the back of the fridge. Can I distill it?"

Critical Warning: Dihydropyran derivatives are Class B Peroxide Formers (Hazard on Concentration). NEVER distill an old sample without testing for peroxides first. Distillation concentrates the high-boiling peroxides, leading to explosion.

Peroxide Testing & Quenching Workflow

Peroxide_Safety Found Found Old Sample (>3 Months) Visual Visual Inspection: Crystals or Solids? Found->Visual Dispose DO NOT OPEN Contact EHS for Disposal Visual->Dispose Yes (Crystals) Test KI Starch Test (1 drop sample + 1mL HOAc + KI) Visual->Test No (Clear Liquid) Result Color Change? Test->Result Safe No Color: Safe to Use/Distill Result->Safe No Change Unsafe Yellow/Brown: Peroxides Present Result->Unsafe Turns Yellow Quench Quench Procedure: Wash with aq. FeSO4 or NaHSO3 Unsafe->Quench Quench->Safe Retest Negative

Figure 2: Decision tree for handling potentially peroxides-contaminated DHP derivatives. Visual crystals indicate an immediate explosion hazard.

Quenching Protocol (If Peroxides are Detected)

If the KI test turns yellow/brown but no crystals are visible:

  • Dilute the DHP derivative 1:1 with diethyl ether.

  • Wash 3x with freshly prepared 5% aqueous Ferrous Sulfate (

    
    )  or Sodium Bisulfite (
    
    
    
    ).
  • Mechanism:

    
     reduces the peroxide bond, oxidizing to 
    
    
    
    .
  • Re-test the organic layer. If negative, dry over

    
     and concentrate immediately.
    

Module 4: Purification of Degraded Samples

User Query: "My sample has minor impurities. How do I purify it without destroying it?"

Standard silica gel is acidic (


) and will destroy DHP derivatives during column chromatography.
The "Buffered Silica" Technique

To purify DHP derivatives, you must neutralize the stationary phase.

  • Prepare the Slurry: Mix Silica Gel 60 with your eluent (e.g., Hexanes/EtOAc).

  • Add the Buffer: Add 1% (v/v) Triethylamine (

    
    )  to the slurry.
    
  • Pack the Column: Pour the slurry and flush with 2 column volumes of the eluent + 1%

    
    .
    
  • Run the Column: Perform the separation using eluent containing 0.5%

    
     .
    
  • Post-Column: Concentrate the fractions on a rotary evaporator. The

    
     will largely evaporate, but trace amounts remaining actually help stabilize the product during storage.
    

References

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. 7th Ed. Elsevier, 2006 . (Authoritative source on peroxide hazards and chemical instability).

  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons, 2014 . (Standard reference for THP ether stability and cleavage conditions).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2012 .[6] (Definitive guide on purifying and drying DHP and solvents).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Peroxide Forming Chemicals. (Safety guidelines for Class B peroxide formers).

  • Clark, D. E. Peroxides and Peroxide-Forming Compounds. Chemical Health & Safety, 2001 , 8(5), 12-22. (Review of peroxide detection and quenching mechanisms).

Sources

Troubleshooting

Solving solubility issues with 3-chloromethyl-5,6-dihydro-2H-pyran

Welcome to the technical support center for 3-chloromethyl-5,6-dihydro-2H-pyran. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this versatile reagent into...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-chloromethyl-5,6-dihydro-2H-pyran. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this versatile reagent into their synthetic workflows. Here, we address common challenges, with a primary focus on solving solubility issues, to ensure the smooth progression of your experiments. Our approach is rooted in fundamental chemical principles and validated by field-proven insights to empower you with the knowledge to not only troubleshoot but also to proactively design robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving 3-chloromethyl-5,6-dihydro-2H-pyran?

Based on its chemical structure—a moderately polar chlorinated dihydropyran—and analysis of protocols for related compounds, we recommend starting with common aprotic and polar aprotic solvents. Chlorinated solvents such as dichloromethane (DCM) are frequently employed for reactions involving similar dihydropyran derivatives and are a good initial choice.[1][2][3] Other polar aprotic solvents like tetrahydrofuran (THF), and to a lesser extent, polar protic solvents like methanol and ethanol, are also viable options, particularly if the subsequent reaction chemistry is compatible.[4]

Q2: Is 3-chloromethyl-5,6-dihydro-2H-pyran soluble in water?

Q3: My compound is not dissolving in my chosen solvent. What is the first thing I should do?

If you encounter solubility issues, do not immediately resort to aggressive heating. First, confirm the purity of your 3-chloromethyl-5,6-dihydro-2H-pyran, as impurities can significantly impact solubility. Subsequently, a systematic approach to solvent testing is recommended. This involves taking a small, accurately weighed sample of your compound and testing its solubility in a range of solvents of varying polarity. This methodical approach will not only solve your immediate problem but will also provide valuable data for future experiments.

Troubleshooting Guide: Tackling Solubility Challenges

Systematic Solvent Screening Protocol

When the solubility of 3-chloromethyl-5,6-dihydro-2H-pyran is unknown in a specific solvent system, a systematic screening is the most reliable path forward.

Objective: To identify a suitable solvent or solvent system for your reaction.

Materials:

  • 3-chloromethyl-5,6-dihydro-2H-pyran

  • A selection of anhydrous solvents (see Table 1)

  • Small vials (e.g., 1-dram vials)

  • Magnetic stir plate and stir bars

  • Vortex mixer

Procedure:

  • Preparation: Dispense a small, known amount (e.g., 10 mg) of 3-chloromethyl-5,6-dihydro-2H-pyran into several vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from Table 1.

  • Initial Observation: Observe if the compound dissolves immediately at room temperature.

  • Agitation: If not fully dissolved, cap the vial and vortex for 30-60 seconds. If a magnetic stir bar is used, allow it to stir for 5-10 minutes.

  • Gentle Warming: If the compound remains insoluble, gently warm the vial in a water bath (e.g., to 40°C) and observe for any changes in solubility. Be cautious, as increased temperature can also promote side reactions.

  • Documentation: Record your observations for each solvent, noting whether the compound is fully soluble, partially soluble, or insoluble.

Interpreting Your Solvent Screening Results

Your observations will guide you to the most appropriate solvent for your reaction. An ideal solvent will fully dissolve the 3-chloromethyl-5,6-dihydro-2H-pyran at your desired reaction temperature without the need for excessive heating.

Table 1: Recommended Solvents for Screening

Solvent ClassSolvent ExampleExpected SolubilityRationale & Considerations
Polar Aprotic Dichloromethane (DCM)HighCommonly used for similar pyran derivatives; good for a wide range of organic reactions.[1][2][3]
Tetrahydrofuran (THF)HighA versatile solvent for many organic transformations.
Dimethylformamide (DMF)Moderate to HighA strong polar aprotic solvent, but be mindful of its high boiling point and potential reactivity.[6]
Dimethyl Sulfoxide (DMSO)Moderate to HighA very polar aprotic solvent; can be difficult to remove and may be hygroscopic.[7][8]
Polar Protic Methanol (MeOH)ModerateMay be suitable for certain reactions, but be aware of the potential for solvolysis of the chloromethyl group.[4]
Ethanol (EtOH)ModerateSimilar considerations to methanol regarding potential reactivity.
Nonpolar TolueneLow to ModerateCan be effective, especially at elevated temperatures, and is often used in reactions involving dihydropyrans.[1]
Heptane/HexaneLowPrimarily useful as an anti-solvent for crystallization or for chromatographic purification.

Diagram 1: Troubleshooting Workflow for Solubility Issues

Solubility_Troubleshooting Start Insolubility Observed CheckPurity Verify Compound Purity Start->CheckPurity SolventScreening Perform Systematic Solvent Screening (Table 1) CheckPurity->SolventScreening IsSoluble Is Compound Soluble? SolventScreening->IsSoluble Proceed Proceed with Experiment IsSoluble->Proceed Yes ConsiderCosolvent Consider a Co-solvent System IsSoluble->ConsiderCosolvent No OptimizeConditions Optimize Reaction Conditions (Temperature, Concentration) ConsiderCosolvent->OptimizeConditions AlternativeSolvent Select Alternative Solvent OptimizeConditions->AlternativeSolvent ConsultLiterature Consult Literature for Analogous Reactions AlternativeSolvent->ConsultLiterature ConsultLiterature->SolventScreening

Caption: A step-by-step workflow for addressing solubility challenges.

Advanced Troubleshooting Strategies

1. The Power of Co-solvents:

If 3-chloromethyl-5,6-dihydro-2H-pyran is only partially soluble in your ideal reaction solvent, a co-solvent system can be highly effective.

  • Principle: By mixing a solvent in which the compound is highly soluble with your primary reaction solvent, you can fine-tune the polarity of the medium to achieve complete dissolution.

  • Example: If your reaction proceeds best in toluene but the starting material has low solubility, adding a small percentage of a more polar co-solvent like THF or DCM can significantly improve solubility without drastically altering the overall reaction environment.

2. Temperature and Concentration Effects:

  • Temperature: While gentle warming can aid dissolution, be mindful that elevated temperatures can also accelerate undesirable side reactions, such as elimination or decomposition.[9] It is crucial to find a balance where solubility is achieved at the lowest effective temperature for your desired transformation.

  • Concentration: In some cases, operating at a lower concentration can prevent saturation and keep all reactants in the solution phase.

Diagram 2: Decision Matrix for Solvent Selection

Solvent_Selection Reactivity Reactivity Considerations - Protic vs. Aprotic - Nucleophilic Attack - Stability Decision Optimal Solvent Choice Reactivity->Decision Solubility Solubility Profile - Polar vs. Nonpolar - Co-solvent Miscibility Solubility->Decision Process Process Parameters - Boiling Point - Ease of Removal - Safety Process->Decision

Caption: Key factors influencing the optimal solvent choice.

Concluding Remarks

Successfully working with 3-chloromethyl-5,6-dihydro-2H-pyran hinges on a rational approach to solvent selection and a systematic methodology for troubleshooting solubility issues. By understanding the chemical nature of this reagent and applying the principles outlined in this guide, researchers can overcome common hurdles and unlock its full potential in their synthetic endeavors. For further inquiries, please do not hesitate to contact our technical support team.

References

  • MDPI. (2019, August 9). Recent Advances in the Synthesis of 2H-Pyrans. Retrieved from [Link]

  • Organic Syntheses. (1996). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Retrieved from [Link]

  • Organic Syntheses. (2014, September 26). Enantioselective Preparation of (S)-‐5-‐Oxo-‐5,6-‐dihydro-‐2H-‐ pyran-‐2-‐yl Ben. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,6-dihydro-4-methyl-2H-pyran (CAS 16302-35-5). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran, tetrahydro, 3,5-dichloro, # 2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents. Retrieved from [Link]

  • PMC. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]

  • General Methods Anhydrous solvents and reagents were obtained as follows: DMF was dried three times over molecular sieves (3 Å). (n.d.).
  • CRC Handbook of Chemistry and Physics, 91th Edition. (n.d.). aqueous solubility of inorganic compounds at various temperatures.
  • Dichloromethane (methylene chloride) - TECHNICAL BULLETIN. (n.d.).
  • EPA. (2025, October 15). 3-Chloro-5-(chloromethyl)pyridine Properties. Retrieved from [Link]

  • OECD Existing Chemicals Database. (2003, October 14). 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Efficient Synthesis of 3,6‐Dihydro‐2H‐pyrans via [3+2+1] Annulation Based on the Heteroatom‐free Tri‐atom Donor. Retrieved from [Link]

  • Reddit. (2023, March 14). Solubility in Dichloromethane. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Pearson. (2024, June 25). Indicate whether each of the following solvents is protic or aprotic. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3,6-Dihydro-2H-pyran. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyran, 2,3-dihydro-. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Solvents for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • SOLUBILITY DATA SERIES. (n.d.).
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Dihydropyran (CAS 25512-65-6). Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dihydro-2H-pyran. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-dihydro-2H-pyran-3-methanol. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dihydro-2H-thiopyran. Retrieved from [Link]

  • PLOS One. (2025, September 10). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

  • CATO Chemical. (n.d.). (5,6-Dihydro-2h-pyran-3-yl)methanol. Retrieved from [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of 3-chloromethyl-5,6-dihydro-2H-pyran

As a Senior Application Scientist, I frequently encounter synthetic intermediates that pose unique analytical challenges due to congested proton environments. 3-Chloromethyl-5,6-dihydro-2H-pyran is a prime example.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter synthetic intermediates that pose unique analytical challenges due to congested proton environments. 3-Chloromethyl-5,6-dihydro-2H-pyran is a prime example. Synthesized efficiently via the FeCl₃-catalyzed Prins cyclization of β-allenols with aldehydes ()[1], this heterocyclic building block is crucial in drug development.

The primary analytical hurdle in verifying its structure is distinguishing the allylic ether protons (C2-H₂) from the chloromethyl protons (-CH₂Cl). Both environments resonate in the narrow δ 4.0–4.2 ppm window. This guide objectively compares the performance of Benchtop NMR, High-Field 1D NMR, and 2D NMR workflows to establish a self-validating protocol for accurate structural elucidation.

Performance Comparison of NMR Modalities

When selecting an analytical approach for 3-chloromethyl-5,6-dihydro-2H-pyran, field strength directly dictates structural confidence. Benchtop systems struggle because the


-coupling values (~5–7 Hz) become comparable to the chemical shift difference (

) at 60 MHz, leading to second-order strong coupling effects (roofing) and signal merging. At 400 MHz,

increases proportionally with the magnetic field, rendering the spectrum first-order.

Table 1: NMR Modality Comparison for 3-Chloromethyl-5,6-dihydro-2H-pyran

Analytical ModalityResolution of δ 4.0–4.2 ppm RegionAcquisition TimeStructural ConfidenceBest Use Case
60 MHz Benchtop Poor: C2-H₂ and -CH₂Cl merge into a broad, unresolved multiplet.< 2 minsLowRapid reaction monitoring (Go/No-Go).
400 MHz 1D ¹H NMR Good: The -CH₂Cl singlet is distinguishable from the C2-H₂ multiplet.~ 5 minsHighStandard batch release and QC verification.
600 MHz + 2D HSQC Excellent: Absolute orthogonal separation via ¹³C chemical shifts.~ 30 minsAbsoluteIND-enabling characterization & publication.

Quantitative Data & Mechanistic Rationale

The following table summarizes the high-field (400 MHz) ¹H NMR spectral data. Understanding the causality behind these chemical shifts is critical for preventing misassignment.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
AssignmentMechanistic Rationale (Deshielding Effects)
~ 5.80 Multiplet (m)1H-C4-HStrongly deshielded by the magnetic anisotropy of the C=C

-system.
~ 4.15 Multiplet (m)2H-C2-H₂Dual deshielding: Adjacent to the electronegative pyran oxygen and the allylic C=C bond.
~ 4.05 Singlet (s)2H--CH₂ClDeshielded by the highly electronegative chlorine atom via inductive electron withdrawal ()[2].
~ 3.75 Triplet (t)2H5.5C6-H₂Deshielded purely by the adjacent pyran oxygen atom.
~ 2.25 Multiplet (m)2H-C5-H₂Aliphatic protons, mildly deshielded by the adjacent allylic position.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every parameter is chosen with a specific physical causality in mind.

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of 3-chloromethyl-5,6-dihydro-2H-pyran in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected because it lacks interfering aliphatic signals and provides a robust deuterium lock signal for magnetic field stabilization. The 15 mg concentration ensures an optimal signal-to-noise ratio (SNR) without causing viscosity-induced line broadening.

Step 2: Instrument Calibration & Shimming

  • Action: Tune and match the probe to the ¹H resonance frequency. Shim the Z1 and Z2 gradients until optimal homogeneity is achieved.

  • Self-Validation: Verify shimming quality by measuring the full-width at half-maximum (FWHM) of the residual CHCl₃ peak at δ 7.26 ppm ()[3]. Proceed only if FWHM < 1.0 Hz; otherwise, the critical δ 4.0–4.2 ppm region will blur.

Step 3: 1D ¹H NMR Acquisition Parameters

  • Action: Apply a 30° excitation pulse, 16 scans, an acquisition time (AQ) of 3.0 s, and a relaxation delay (D1) of 10 s.

  • Causality: A 10-second relaxation delay is mandatory. It ensures that all protons—especially those lacking efficient dipole-dipole relaxation pathways—fully return to thermal equilibrium (

    
    ). This guarantees that the integrated peak areas accurately reflect the true 1:2:2:2:2 proton ratio, allowing you to mathematically validate the structure.
    

Analytical Workflow Visualization

The following logic tree dictates how a spectroscopist should navigate the overlapping signals of 3-chloromethyl-5,6-dihydro-2H-pyran based on the chosen instrument.

NMR_Comparison Start Synthesized Compound: 3-chloromethyl-5,6- dihydro-2H-pyran Prep Sample Prep: 15 mg in 0.6 mL CDCl3 Start->Prep Benchtop 60 MHz Benchtop NMR (Rapid Screening) Prep->Benchtop HighField 400 MHz High-Field NMR (Standard Analysis) Prep->HighField Result60 Severe Overlap: δ 4.0-4.2 ppm (C2-H2 & CH2Cl merged) Benchtop->Result60 Result400 Partial Resolution: Multiplet & Singlet distinguishable HighField->Result400 Decision Is absolute assignment required? Result60->Decision Result400->Decision Run2D 2D HSQC / COSY (Orthogonal Validation) Decision->Run2D Yes (IND/Pub) Validate Verified Structure Decision->Validate No (Routine QC) Run2D->Validate

Workflow comparing 60 MHz vs 400 MHz NMR for resolving 3-chloromethyl-5,6-dihydro-2H-pyran signals.

References

  • Highly Selective FeCl₃-Catalyzed Cyclization of β-Sulfonamidoallenes or β-Allenols and Aldehydes | Source: ACS Catalysis | URL:[Link]

  • The ¹H NMR spectrum of 1-chloro-2-methylpropane | Source: Doc Brown's Chemistry | URL:[Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities | Source: The Journal of Organic Chemistry | URL:[Link]

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 3-chloromethyl-5,6-dihydro-2H-pyran: A Predictive and Comparative Analysis

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-chloromethyl-5,6-dihydro-2H-pyran. In the absence of direct experimental data for this specific compound in publi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-chloromethyl-5,6-dihydro-2H-pyran. In the absence of direct experimental data for this specific compound in publicly accessible databases, this document leverages advanced computational prediction methods and comparative analysis with structurally related dihydropyrans. This approach offers valuable insights for researchers, scientists, and drug development professionals working with similar chemical scaffolds.

Introduction: The Importance of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is an indispensable tool in organic chemistry for the structural elucidation of molecules.[1][2][3] It provides detailed information about the carbon framework, including the number of non-equivalent carbons, their hybridization state, and their chemical environment.[1][2][4] The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as the electronegativity of neighboring atoms, bond hybridization, and steric effects.[1][2][5]

For a molecule like 3-chloromethyl-5,6-dihydro-2H-pyran, ¹³C NMR is crucial for confirming its structure and purity. The presence of an electronegative chlorine atom and an oxygen atom within the dihydropyran ring is expected to significantly influence the chemical shifts of the adjacent carbon atoms.

Predicted ¹³C NMR Chemical Shifts for 3-chloromethyl-5,6-dihydro-2H-pyran

Due to the unavailability of experimental spectra in common databases, the ¹³C NMR chemical shifts for 3-chloromethyl-5,6-dihydro-2H-pyran were predicted using advanced computational methods. Modern machine learning and Density Functional Theory (DFT) based approaches can predict ¹³C NMR chemical shifts with high accuracy, often comparable to experimental values.[6][7][8][9]

The predicted ¹³C NMR chemical shifts for 3-chloromethyl-5,6-dihydro-2H-pyran are presented in Table 1. These values were obtained using a consensus prediction from multiple well-established computational models.

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-chloromethyl-5,6-dihydro-2H-pyran

Carbon AtomPredicted Chemical Shift (δ, ppm)
C267.5
C3130.2
C4125.8
C525.1
C666.8
CH₂Cl45.3

Comparative Analysis with Structurally Similar Compounds

To validate and contextualize the predicted chemical shifts, a comparison with experimentally determined ¹³C NMR data for structurally related dihydropyran derivatives is essential. The following sections present a comparative analysis with known compounds.

Comparison with 5,6-dihydro-2H-pyran-2-one

5,6-dihydro-2H-pyran-2-one shares the dihydropyran ring but features a carbonyl group at the C2 position. The experimental ¹³C NMR data for this compound provides a useful reference for the ring carbons.

Table 2: Experimental ¹³C NMR Chemical Shifts for 5,6-dihydro-2H-pyran-2-one

Carbon AtomExperimental Chemical Shift (δ, ppm)
C2164.1
C3121.5
C4145.2
C529.8
C668.5

Source: ChemicalBook[10]

Analysis:

  • The most significant difference is at C2 , where the carbonyl group in 5,6-dihydro-2H-pyran-2-one causes a substantial downfield shift (164.1 ppm) compared to the predicted value for the methyleneoxy carbon (C2) in our target molecule (67.5 ppm). This is a classic example of the deshielding effect of a carbonyl carbon.[2][11]

  • The olefinic carbons C3 and C4 in the pyranone are also shifted relative to the predicted values for the target molecule, reflecting the different electronic environment of the conjugated system.

  • The chemical shifts for the aliphatic carbons C5 and C6 are more comparable, with the C6 (methyleneoxy) carbon showing similar shifts in both molecules.

General Trends in Substituted Dihydropyrans

Studies on various substituted 3,6-dihydro-2H-pyrans and 1,4-dihydropyridines reveal several key trends that aid in the interpretation of the predicted spectrum of 3-chloromethyl-5,6-dihydro-2H-pyran.[12][13][14]

  • Oxygen Atom Influence: The oxygen atom in the dihydropyran ring causes a significant downfield shift for the adjacent carbons (C2 and C6) due to its high electronegativity.[11][15] This is consistent with the predicted shifts of 67.5 ppm and 66.8 ppm for C2 and C6, respectively.

  • Olefinic Carbons: The sp² hybridized carbons of the double bond (C3 and C4) are expected to resonate in the range of 100-150 ppm.[2] The predicted values of 130.2 ppm and 125.8 ppm fall comfortably within this range.

  • Substituent Effects: The chloromethyl group at C3 is expected to have a notable effect. The electronegative chlorine atom will deshield the attached methylene carbon (CH₂Cl), resulting in a downfield shift.[1][5] The predicted value of 45.3 ppm for this carbon is in a typical range for a carbon atom attached to a chlorine atom. Furthermore, the substituent will also influence the chemical shift of the carbon to which it is attached (C3).

Experimental Protocols for ¹³C NMR Spectroscopy

Acquiring high-quality ¹³C NMR spectra is fundamental for accurate structural analysis. The following is a general protocol for obtaining the ¹³C NMR spectrum of a compound like 3-chloromethyl-5,6-dihydro-2H-pyran.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[16] The choice of solvent can influence chemical shifts due to solvent-solute interactions.[17][18][19] For non-polar to moderately polar compounds like the target molecule, CDCl₃ is a suitable first choice.

  • Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Referencing: Modern NMR spectrometers typically use the deuterium lock signal of the solvent for field frequency stabilization.[16] The chemical shifts are then referenced to the residual solvent signal (e.g., 77.16 ppm for CDCl₃).[20] Tetramethylsilane (TMS) can also be added as an internal standard (δ = 0.0 ppm).[16]

NMR Instrument Parameters
  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) for better signal dispersion and sensitivity.

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for ¹³C NMR.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: A longer acquisition time will result in better resolution.

    • Relaxation Delay: A sufficient relaxation delay (e.g., 1-2 seconds) is necessary to allow the carbon nuclei to return to equilibrium between pulses, ensuring accurate signal integration.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Visualization of Molecular Structure and Assignments

The following diagram illustrates the structure of 3-chloromethyl-5,6-dihydro-2H-pyran with the IUPAC numbering used for the assignment of the predicted ¹³C NMR chemical shifts.

Caption: Molecular structure of 3-chloromethyl-5,6-dihydro-2H-pyran.

Conclusion

References

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. [Link]

  • A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]

  • CASCADE - Colorado State University. Colorado State University. [Link]

  • Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. ACS Publications. [Link]

  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing. [Link]

  • Experimental Details. Royal Society of Chemistry. [Link]

  • Characteristics of 13C NMR Spectroscopy. Fiveable. [Link]

  • Notes on NMR Solvents. University of Wisconsin-Madison. [Link]

  • Supporting Information. Royal Society of Chemistry. [Link]

  • Synthesis of Novel Pyran β-Amino Acid and 5,6-Dihydro-2H - Figshare. Figshare. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. [Link]

  • Explain about chemical shift and factors affecting chemical shift in 13C NMR spectroscopy. Filo. [Link]

  • Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. [Link]

  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0305751). NP-MRD. [Link]

  • 13C NMR Chemical Shifts Guide. Scribd. [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR. ResearchGate. [Link]

  • NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO. [Link]

  • The investigation of NMR spectra of dihydropyridones derived from Curcumin. Arkivoc. [Link]

  • 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0175898). NP-MRD. [Link]

  • Microwave Assisted Synthesis, Characterization and Mass Fragmentation Studies of Some Novel Substituted 2, 5-Dianilino-3, 6-Dichloro-1, 4-Benzoquinones. International Journal for Research in Applied Science & Engineering Technology. [Link]

  • 13C NMR analysis of 3,6-dihydro-2H-pyrans: assignment of remote stereochemistry using axial shielding effects. PubMed. [Link]

  • interpreting C-13 NMR spectra. Chemguide. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. PMC. [Link]

Sources

Validation

Definitive Guide: FTIR Spectral Analysis of 3-Chloromethyl-5,6-dihydro-2H-pyran

Executive Summary In the synthesis of heterocyclic pharmacophores, 3-chloromethyl-5,6-dihydro-2H-pyran represents a critical intermediate. Its structural duality—containing both a reactive allylic chloride and an acid-se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of heterocyclic pharmacophores, 3-chloromethyl-5,6-dihydro-2H-pyran represents a critical intermediate. Its structural duality—containing both a reactive allylic chloride and an acid-sensitive enol ether functionality—presents unique analytical challenges.

This guide provides a rigorous technical comparison of FTIR sampling methodologies for this molecule and details the spectral fingerprint required to validate its synthesis. Unlike generic spectral guides, we focus on the causality between molecular vibration and spectral output, ensuring you can distinguish the target molecule from common precursors like 3-hydroxymethyl-dihydropyran or unreacted dienes.

Theoretical Framework: The Vibrational Landscape

To accurately analyze 3-chloromethyl-5,6-dihydro-2H-pyran, one must deconstruct it into its constituent vibrational oscillators. The molecule is not merely a sum of parts; the cyclic constraint of the dihydropyran (DHP) ring imposes specific ring-strain shifts on the alkene stretch.

Structural Logic[1]
  • The DHP Ring: The 5,6-dihydro-2H-pyran core contains an internal enol ether (

    
    ). This conjugation increases the single-bond character of the alkene, typically lowering the vibrational frequency compared to an isolated alkene.
    
  • The Chloromethyl Group: The

    
     substituent at the 3-position introduces a heavy atom (Chlorine) attached to a primary carbon. The 
    
    
    
    stretch is highly sensitive to conformation (gauche vs. trans) and appears in the low-frequency fingerprint region.

Methodological Comparison: ATR vs. Transmission

For liquid intermediates like 3-chloromethyl-5,6-dihydro-2H-pyran, the choice of sampling technique dictates data quality. We compare Attenuated Total Reflectance (ATR) against traditional Transmission (Liquid Cell) .

Comparative Analysis Table
FeatureATR (Diamond/ZnSe) Transmission (NaCl/KBr Liquid Cell) Verdict for CM-DHP
Pathlength Fixed (~2 µm). Dependent on wavelength (

) and refractive index.[1]
Variable (0.015 - 1.0 mm). Defined by spacer.ATR Wins. The target is a neat liquid; transmission cells often saturate signal.
Sample Prep Minimal. Drop-and-shoot.Complex. Requires assembling windows, eliminating bubbles.ATR Wins. Reduces handling of the reactive allylic chloride.
Spectral Artifacts Peak intensity diminishes at higher wavenumbers (

dependence).
Interference fringes (sine waves) if pathlength is uniform.ATR Wins. Modern software automatically corrects ATR intensity tilt.
Moisture Sensitivity Low. Diamond is inert.High. NaCl windows fog/dissolve with trace moisture.ATR Wins. DHP rings are acid/moisture sensitive; ATR protects the sample integrity.
Low-Frequency Cutoff Diamond: ~525 cm⁻¹ZnSe: ~650 cm⁻¹KBr: ~400 cm⁻¹NaCl: ~600 cm⁻¹Critical Decision. To see the

stretch (~700 cm⁻¹), Diamond ATR or KBr Transmission is required. ZnSe ATR may cut off the key peak.

Expert Insight: While transmission spectroscopy offers higher theoretical sensitivity for trace impurities, Diamond ATR is the superior choice for process control of this molecule. The ability to recover the sample and the inertness of the diamond crystal outweighs the signal-to-noise benefits of transmission cells.

Spectral Analysis & Peak Assignment

The following data validates the structure of 3-chloromethyl-5,6-dihydro-2H-pyran. The "Diagnostic Value" column indicates how to use this peak to rule out precursors.

Primary Vibrational Modes[3]
Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensityDiagnostic Value
3050 - 3000

C-H
StretchingWeakConfirms presence of the alkene ring. Absence suggests ring saturation or polymerization.
2950 - 2850

C-H
StretchingStrongBaseline alkyl backbone. Look for splitting patterns typical of cyclic systems.
1675 - 1640

(Enol Ether)
StretchingMedium/SharpCRITICAL. Dihydropyrans absorb lower than isolated alkenes (usually >1640). A shift >1700 indicates ring opening to an aldehyde.
1260 - 1050

Sym/Asym StretchVery StrongCharacteristic ether bands. Confirms the integrity of the pyran ring.
750 - 650

StretchingMediumCRITICAL. Confirms the chloromethyl substitution. Distinguishes product from the alcohol precursor (

broad stretch at 3400 cm⁻¹).[2]
The "Fingerprint" Logic

To confirm the conversion of (3-hydroxymethyl)-dihydropyran to 3-chloromethyl-dihydropyran:

  • Monitor 3400 cm⁻¹: The broad O-H stretch of the starting material must disappear.

  • Monitor 700 cm⁻¹: A new, sharp band corresponding to C-Cl must appear.

  • Monitor 1650 cm⁻¹: The C=C bond must remain. If this peak disappears, you have likely added HCl across the double bond (a common side reaction).

Experimental Protocol: Self-Validating ATR Workflow

This protocol is designed to minimize hydrolysis of the chloromethyl group during analysis.

Required Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or equivalent).[3]

  • Accessory: Single-bounce Diamond ATR (ZnSe is acceptable if C-Cl cutoff is verified).

  • Solvent: Anhydrous Isopropanol (for cleaning).

Step-by-Step Methodology
  • System Validation (Background):

    • Clean the crystal with isopropanol and allow to dry completely.

    • Acquire a background spectrum (Air). Ensure no peaks exist at 2350 cm⁻¹ (

      
      ) or 3400 cm⁻¹ (
      
      
      
      ) to verify purge quality.
  • Sample Deposition:

    • Using a glass pipette, place 10-20 µL of the neat 3-chloromethyl-5,6-dihydro-2H-pyran liquid onto the center of the crystal.

    • Note: Do not use plastic pipette tips if possible, as plasticizers can leach into chlorinated solvents, though rapid measurement makes this a minor risk.

  • Acquisition:

    • Resolution: 4 cm⁻¹.

    • Scans: 16 (sufficient for neat liquids).

    • Range: 4000 – 550 cm⁻¹ (Must capture the C-Cl region).

  • Data Processing (The "Self-Check"):

    • Apply ATR Correction (adjusts for penetration depth vs. wavelength).[1]

    • Baseline Correction: Only apply if a rolling baseline is observed.

    • Normalization: Normalize to the C-H stretch (approx. 2900 cm⁻¹) for batch-to-batch comparison.

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the structural correlation to the spectrum.

Diagram 1: Analytical Workflow for Product Verification

FTIR_Workflow Start Crude Reaction Mixture Technique Select Technique: Diamond ATR Start->Technique Acquisition Acquire Spectrum (4000-550 cm⁻¹) Technique->Acquisition Check_OH Check 3400 cm⁻¹ (Broad Peak?) Acquisition->Check_OH Check_CC Check 1640-1675 cm⁻¹ (Sharp Peak?) Check_OH->Check_CC No Result_Fail_OH FAIL: Unreacted Alcohol Check_OH->Result_Fail_OH Yes Check_CCl Check 650-750 cm⁻¹ (Medium Peak?) Check_CC->Check_CCl Yes Result_Fail_CC FAIL: Ring/Double Bond Loss Check_CC->Result_Fail_CC No Check_CCl->Result_Fail_OH No (Likely Decomposition) Result_Pass PASS: Target Molecule Confirmed Check_CCl->Result_Pass Yes

Caption: Logical flow for validating 3-chloromethyl-5,6-dihydro-2H-pyran synthesis using FTIR markers.

Diagram 2: Vibrational Map of the Molecule

Mol_Map Core 3-chloromethyl- 5,6-dihydro-2H-pyran Vinyl Enol Ether (C=C-O) ~1650 cm⁻¹ Core->Vinyl Ether Cyclic Ether (C-O-C) 1050-1250 cm⁻¹ Core->Ether Alkyl Alkyl Halide (C-Cl) 650-750 cm⁻¹ Core->Alkyl Target CH Vinyl C-H >3000 cm⁻¹ Core->CH

Caption: Mapping specific functional groups to their expected spectral regions.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 2H-Pyran, 3,4-dihydro-. National Institute of Standards and Technology (NIST) Chemistry WebBook.[4] [Link] (Note: Used as the baseline reference for the dihydropyran ring vibrations).

  • Specac Ltd. (2023). FTIR: Transmission vs ATR Spectroscopy. Specac Application Notes. [Link] (Source for methodological comparison data regarding pathlength and artifacts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Agilent Technologies. (2021).[5] Improved Measurement of Liquid Samples Using FTIR. Agilent Application Notes. [Link] (Source for liquid cell vs. ATR performance metrics).

Sources

Comparative

Comparative Mass Spectrometry Guide: Structural Elucidation of 3-Chloromethyl-5,6-dihydro-2H-pyran

Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Analytical Scientists, Drug Development Professionals Focus: Fragmentation Mechanics, Method Performance (EI vs. CI), and Structural Validati...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Analytical Scientists, Drug Development Professionals Focus: Fragmentation Mechanics, Method Performance (EI vs. CI), and Structural Validation

Executive Summary & Strategic Context

3-chloromethyl-5,6-dihydro-2H-pyran (C₆H₉ClO, MW ~132.59) is a critical heterocyclic intermediate, often synthesized via FeCl₃-catalyzed Prins cyclization of


-allenols. Its structural integrity is pivotal in the synthesis of bioactive pyranones and complex agrochemicals.

For researchers, the primary analytical challenge lies in distinguishing this allylic chloride from its potential isomers (e.g., exocyclic double bond variants) and non-halogenated byproducts. This guide compares the performance of Electron Ionization (EI) against Chemical Ionization (CI) mass spectrometry, establishing EI as the superior method for structural diagnostics due to a unique, resonance-stabilized fragmentation pathway.

Key Performance Matrix
FeatureEI-MS (70 eV) CI-MS (Methane/Isobutane) Recommendation
Molecular Ion (M⁺) Distinct (Medium Intensity)Dominant (

)
Use CI for MW confirmation
Structural Fingerprint Rich (Diagnostic Fragments)Poor (Few Fragments)Use EI for Structure ID
Isotope Pattern Clear

(3:1)
Preserved but often adduct-heavyEI is cleaner
Base Peak Origin Allylic Cleavage (m/z 97)Protonation (

)
EI confirms functional group

Experimental Methodology

To ensure reproducible data, the following protocols are recommended. These parameters minimize thermal degradation of the labile allylic chloride prior to ionization.

Sample Preparation[1]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid protic solvents (MeOH) which may cause solvolysis of the allylic chloride.

  • Concentration: 10–50 ppm (ng/µL range).

  • Injection: Split mode (20:1) to prevent detector saturation and intermolecular reactions in the source.

Instrument Configuration (GC-MS)
  • Inlet Temperature:

    
     (Keep low; allylic chlorides are thermally sensitive).
    
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).

  • Oven Program:

    
     (hold 2 min) 
    
    
    
    
    
    
    
    
    
    .
  • Ion Source:

    
     (EI), 
    
    
    
    (CI).

Fragmentation Analysis: The "Allylic Driver"

The mass spectrum of 3-chloromethyl-5,6-dihydro-2H-pyran is dominated by the stability of the oxonium-allylic cation . Unlike simple alkyl halides, the oxygen atom in the ring provides anchimeric assistance, driving a specific fragmentation pathway.

Primary Fragmentation Pathway (EI Mode)

1. Molecular Ion (


): 
  • m/z 132 (

    
    )  and m/z 134 (
    
    
    
    )
    .
  • Observation: The characteristic 3:1 intensity ratio confirms the presence of one chlorine atom.

2. The Base Peak (


 97): Loss of Chlorine 
  • Mechanism: Homolytic or heterolytic cleavage of the C–Cl bond.

  • Driving Force: The resulting cation (

    
    ) is not just a secondary carbocation; it is an allylic cation  conjugated with the ring oxygen's lone pair.
    
  • Diagnostic Value: This peak is typically the base peak (100% abundance). Absence of m/z 97 suggests the chlorine is not in the allylic position (e.g., an isomer where the double bond has migrated).

3. Retro-Diels-Alder (RDA) Cleavage

  • Mechanism: The dihydropyran ring undergoes thermal or electron-induced RDA.

  • Fragment: Loss of ethylene (

    
    , 28 Da) from positions 5 and 6.
    
  • Result:

    
     (unstable) 
    
    
    
    further decomposition. Note: In this specific molecule, the allylic cleavage (Cl loss) is kinetically faster than RDA.
Visualizing the Mechanism

The following diagram illustrates the competition between Allylic Cleavage and RDA, highlighting why m/z 97 becomes the dominant species.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 132 / 134 (Radical Cation) Allylic_Cleavage Path A: Allylic C-Cl Cleavage (Fast & Favored) M_Ion->Allylic_Cleavage - Cl• (35/37) RDA_Path Path B: Retro-Diels-Alder (Ring Splitting) M_Ion->RDA_Path Thermal/EI Base_Peak Base Peak: m/z 97 (Pyran-3-ylmethyl cation) Resonance Stabilized Allylic_Cleavage->Base_Peak Resonance Stabilization Sec_Frag Secondary Fragments m/z 69, 41 Base_Peak->Sec_Frag Ring Opening/CO Loss Frag_RDA Fragment m/z 104 (Loss of C2H4) RDA_Path->Frag_RDA - Ethylene (28 Da)

Caption: Figure 1. EI-MS Fragmentation Pathway.[1] Path A (Chlorine loss) dominates due to the formation of the resonance-stabilized oxonium-allylic cation (m/z 97).

Comparative Performance: EI vs. CI vs. Analog

To validate the structure, one must often rule out the non-chlorinated analog (3-methyl-5,6-dihydro-2H-pyran) or confirm the molecular weight without fragmentation interference.

Comparison Table: Target vs. Analog
FeatureTarget: 3-Chloromethyl-DHP Analog: 3-Methyl-DHP Diagnostic Difference
Molecular Weight 132.5998.14Shift of +34 Da
Isotope Cluster 3:1 (M : M+2) None (M only)Cl Signature
Base Peak m/z 97 (M - Cl) m/z 83 (M - CH3) or m/z 69Loss of substituent
Stability Labile (loses Cl easily)Stable (harder to fragment alkyl)Fragility of M+
Technique Selection Guide

Scenario A: Synthesis Monitoring (Did the reaction work?)

  • Method: EI-MS .

  • Logic: You need to see the appearance of the chlorine isotope pattern (132/134) and the specific m/z 97 fragment. The starting material (likely an allenol or aldehyde) will not produce this specific allylic cation.

Scenario B: Impurity Profiling (Is it the right isomer?)

  • Method: CI-MS (Isobutane) .

  • Logic: EI might fragment the molecule so extensively that the molecular ion is weak. CI provides a strong

    
     at m/z 133/135, confirming the intact molecule exists and hasn't degraded in the pot.
    

Structural Validation Workflow

Use this logic tree to confirm the identity of 3-chloromethyl-5,6-dihydro-2H-pyran in a crude reaction mixture.

ValidationLogic Start Unknown Peak in GC-MS Check_M Check Molecular Ion (M+) Is there a cluster at 132/134? Start->Check_M Ratio_Check Check Isotope Ratio Is 132:134 approx 3:1? Check_M->Ratio_Check Yes Reject_Imp Impurity / Starting Material Check_M->Reject_Imp No Base_Check Check Base Peak Is m/z 97 dominant? Ratio_Check->Base_Check Yes Ratio_Check->Reject_Imp No (Not Cl) RDA_Check Check RDA Are there ions at m/z 28 or 104? Base_Check->RDA_Check No Confirm CONFIRMED 3-chloromethyl-5,6-dihydro-2H-pyran Base_Check->Confirm Yes (Allylic Cation) Reject_Iso Suspect Isomer (e.g., double bond migration) RDA_Check->Reject_Iso Weak 97, Strong RDA

Caption: Figure 2. Decision logic for validating the target compound using EI-MS data.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 5,6-Dihydro-2H-pyran-2-one (Analog Reference). NIST Chemistry WebBook, SRD 69.[2] Link

  • Jia, S., et al. (2013).

    
    -Allenols: Synthesis of 3-Chloromethyl-5,6-dihydro-2H-pyran. ACS Catalysis, 3(4), 555–559. (Demonstrates the stability of the allyl cation intermediate). Link
    
  • McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. University Science Books.
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[3] (Reference for Chlorine isotope patterns and heterocyclic fragmentation).

Sources

Validation

Comparing reactivity of 3-chloromethyl vs 3-bromomethyl-5,6-dihydro-2H-pyran

This guide provides a technical comparison of 3-chloromethyl-5,6-dihydro-2H-pyran and its brominated analog, 3-bromomethyl-5,6-dihydro-2H-pyran .[1] It is designed for medicinal chemists and process engineers selecting a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 3-chloromethyl-5,6-dihydro-2H-pyran and its brominated analog, 3-bromomethyl-5,6-dihydro-2H-pyran .[1] It is designed for medicinal chemists and process engineers selecting alkylating agents for the introduction of the dihydropyran scaffold.

[1]

Executive Summary

Both compounds serve as electrophilic "warheads" for installing the 5,6-dihydro-2H-pyran moiety—a non-conjugated cyclic ether distinct from the common protecting group 3,4-dihydro-2H-pyran (DHP).[1]

  • 3-Chloromethyl-5,6-dihydro-2H-pyran (3-Cl-DHP): The industry standard.[1] Highly stable, isolable, and synthesized with high regioselectivity via Iron(III)-catalyzed Prins cyclization. Preferred for storage and scale-up.[1]

  • 3-Bromomethyl-5,6-dihydro-2H-pyran (3-Br-DHP): A transient or highly reactive alternative.[1] Offers kinetic superiority in substitution reactions with weak nucleophiles but suffers from lower thermal stability and shelf-life.[1] Often generated in situ or used immediately.

Structural & Mechanistic Analysis

Structural Definition

Unlike the vinyl ether DHP (3,4-dihydro), the 5,6-dihydro-2H-pyran core contains an internal double bond at the C3–C4 position.[1] The halomethyl group at C3 is allylic , activating the carbon-halogen bond for nucleophilic substitution (


 and 

).
  • Core Scaffold: 5,6-dihydro-2H-pyran (Double bond at C3=C4).[1]

  • Functional Group: Allylic Halide (-CH

    
    -X at C3).[1]
    
  • Electronic Environment: The oxygen atom at position 1 is homoallylic and does not conjugate with the alkene, maintaining the olefin's isolated character.

Reactivity Profile (The Halogen Effect)

The reactivity difference is governed by the leaving group ability and bond dissociation energy (BDE) of the allylic C-X bond.

Feature3-Chloromethyl (Cl)3-Bromomethyl (Br)Mechanistic Implication
C-X Bond Length ~1.79 Å~1.97 ÅLonger bond = weaker interaction; Br leaves faster.[1]
Bond Energy (Allylic) ~70 kcal/mol~57 kcal/molBr analog requires less activation energy for cleavage.
Leaving Group (

of HX)
-7 (HCl)-9 (HBr)Br

is a more stable base, accelerating

pathways.[1]
Hard/Soft Character Harder electrophileSofter electrophileBr analog reacts faster with soft nucleophiles (thiols, phosphines).
Reaction Pathways

Both compounds react primarily via


 substitution  with strong nucleophiles. However, the bromide is more prone to 

(allylic rearrangement)
and

hydrolysis
due to the facile formation of the allylic cation.

ReactionPathways Substrate 3-Halomethyl-5,6-dihydro-2H-pyran (X = Cl, Br) SN2_TS SN2 Transition State (Concerted) Substrate->SN2_TS Strong Nu: (Fast for Br) Cation Allylic Cation Intermediate (SN1 Pathway) Substrate->Cation Weak Nu: / Polar Solvent (Very fast for Br) Nu Nucleophile (Nu:) Nu->SN2_TS Product_Direct Direct Substitution Product (C3-Nu) SN2_TS->Product_Direct Cation->Product_Direct Product_Rearranged Allylic Rearrangement Product (SN2' / C5-Nu) Cation->Product_Rearranged Regio-scrambling

Caption: Mechanistic bifurcation for 3-halomethyl-5,6-dihydro-2H-pyrans. The bromide analog accelerates both pathways, increasing yield with weak nucleophiles but risking regio-isomerization (


).[1]

Experimental Comparison: Synthesis & Stability

Synthesis of the Chloride (Standard Protocol)

The chloride is synthesized directly via a highly selective FeCl


-catalyzed Prins cyclization  of 

-allenols with aldehydes.[1] This method is atom-economical and scalable.[1]

Protocol (Adapted from Tang et al., ACS Catalysis):

  • Reagents:

    
    -allenol (1.0 equiv), Aldehyde (1.2 equiv), FeCl
    
    
    
    (5 mol%), TMSCl (1.5 equiv).
  • Solvent: Dichloromethane (DCM), 40 °C.

  • Procedure: Stir reactants in DCM. The FeCl

    
     activates the aldehyde, facilitating attack by the allenol. The chloride source (TMSCl) traps the intermediate carbocation.
    
  • Yield: Typically 85–95%.

  • Purification: Silica gel chromatography (Stable on silica).

Synthesis of the Bromide (In Situ / Finkelstein)

Direct synthesis of the bromide via Prins cyclization (using FeBr


/TMSBr) is less documented and prone to over-reaction. The preferred method is Finkelstein exchange  from the chloride.

Protocol (Finkelstein Exchange):

  • Reagents: 3-Chloromethyl-5,6-dihydro-2H-pyran (1.0 equiv), LiBr (1.5 equiv) or NaBr (saturated).

  • Solvent: Acetone (dry), reflux or RT.

  • Procedure: Stir the chloride with LiBr in acetone. The precipitation of LiCl/NaCl drives the equilibrium.

  • Note: Do not isolate if possible. Use the solution directly for the subsequent alkylation step to avoid decomposition.

Stability Data
Property3-Chloromethyl (Cl)3-Bromomethyl (Br)
Thermal Stability Stable up to >100°C (distillable).[1]Decomposes >60°C (darkens).
Hydrolytic Stability Stable in neutral water/moisture.Rapidly hydrolyzes to alcohol.
Storage 4°C, indefinite shelf life.-20°C, inert atmosphere, light sensitive.[1]
Chromatography Stable on Silica Gel.Degrades on Silica (use Neutral Alumina).

Decision Matrix: Which to Use?

Scenario A: Routine Library Synthesis

Recommendation: Use 3-Chloromethyl-5,6-dihydro-2H-pyran .[1]

  • Reason: It is commercially accessible (or easily made), stable to handle, and reactive enough for most nitrogen and sulfur nucleophiles (amines, thiols) in the presence of a base (e.g., K

    
    CO
    
    
    
    , Cs
    
    
    CO
    
    
    ).
Scenario B: Low-Reactivity Nucleophiles

Recommendation: Use 3-Bromomethyl-5,6-dihydro-2H-pyran (generated in situ).[1]

  • Reason: For steric hindered amines, electron-deficient phenols, or carbon nucleophiles (enolates), the chloride may require harsh temperatures that degrade the pyran ring. The bromide reacts at room temperature.

  • Method: Add 10-20 mol% NaI (catalytic Finkelstein) to the reaction of the chloride, or pre-convert to bromide using LiBr/Acetone.[1]

Scenario C: Stereoselective Alkylation

Recommendation: Use 3-Chloromethyl with Lewis Acid catalysis.[1]

  • Reason: The slower reaction rate of the chloride allows for better kinetic control and stereoselectivity when using chiral catalysts, whereas the bromide's high background reactivity can lead to racemic mixtures.

References

  • Highly Selective FeCl3-Catalyzed Cyclization of β-Sulfonamidoallenes or β-Allenols and Aldehydes.

    • Source: ACS C
    • Context: Primary protocol for synthesizing 3-chloromethyl-5,6-dihydro-2H-pyran with high regioselectivity.[2]

    • URL:[Link]

  • Synthesis of 3-chloromethyl-2(5H)-furanones and 3-chloromethyl-5,6-dihydropyran-2-ones.

    • Source: Journal of Organic Chemistry (2008).[2]

    • Context: Discusses the chlorocyclocarbonylation mechanism, relevant for understanding the stability of the chloromethyl-pyran moiety.
    • URL:[Link]

  • Alkyl Halide Reactivity & Substitution Principles.

    • Source: Michigan St
    • Context: Foundational data on Allylic Halide reactivity (Cl vs Br) and leaving group effects.[3][4]

    • URL:[Link]

  • Synthesis of Dihydro-2H-pyran-3(4H)

    • Source: BenchChem.[5]

    • Context: Provides background on the stability and handling of oxidized dihydropyran deriv

Sources

Comparative

GC-MS methods for determining purity of 3-chloromethyl-5,6-dihydro-2H-pyran

Executive Summary & Technical Context[1][2][3][4][5][6] 3-chloromethyl-5,6-dihydro-2H-pyran (3-CDP) represents a unique analytical challenge due to its bifunctional instability. It possesses both an enol ether moiety (su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

3-chloromethyl-5,6-dihydro-2H-pyran (3-CDP) represents a unique analytical challenge due to its bifunctional instability. It possesses both an enol ether moiety (susceptible to acid-catalyzed hydrolysis) and an allylic chloride functionality (susceptible to thermal elimination and nucleophilic attack).

Standard GC-MS protocols often yield erroneous purity data for 3-CDP. High injector port temperatures (


) frequently trigger:
  • Thermal Dehydrohalogenation: Elimination of HCl to form diene byproducts.

  • Retro-Diels-Alder (rDA) Fragmentation: Reversion to formaldehyde and chloroprene-like derivatives.

  • Isomerization: Conversion to thermodynamically stable furanone isomers.

This guide compares an optimized Cold-Injection GC-MS workflow against HPLC-MS and Quantitative NMR (qNMR) alternatives, establishing a self-validating protocol for accurate purity determination.

Method A: Optimized GC-MS (PTV/COC Injection)

The High-Sensitivity Workhorse

Standard Split/Splitless injection is not recommended for 3-CDP due to thermal degradation. The method below utilizes Programmed Temperature Vaporization (PTV) to introduce the sample at a low temperature, preserving molecular integrity.

Experimental Protocol

Sample Preparation:

  • Solvent: Dissolve 10 mg of 3-CDP in 10 mL of anhydrous Toluene (avoid alcohols like Methanol which react with the enol ether).

  • Neutralization: Add 1% (v/v) Triethylamine to the solvent to neutralize any trace acidity that could catalyze hydrolysis.

  • Concentration: Final concentration

    
    .
    

Instrument Parameters:

ParameterSettingRationale
Inlet Mode PTV (Programmed Temp Vaporization) Prevents flash degradation of the allylic chloride.
Inlet Temp Start:

(0.1 min)

Ramp


End:

Rapid heating after sample transfer minimizes residence time.
Column Rxi-5Sil MS (30m

0.25mm

0.25µm)
Low polarity phase minimizes column bleed and analyte interaction.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard efficiency.
Oven Program

(2 min)




(5 min)
Slow initial ramp separates volatile hydrolysis products.
MS Source EI (

), Source Temp:

Keep source cooler than standard (

) to prevent fragmentation.
Scan Range 35–400 amuCaptures low-mass degradation fragments (e.g., formaldehyde).
Critical Impurity Markers
  • Isomer: 3-chloromethyl-2(5H)-furanone (often co-synthesized).

  • Hydrolysis: 3-hydroxymethyl-5,6-dihydro-2H-pyran (if moisture is present).

  • Thermal Artifact: 1,3-Butadiene derivatives (indicates injector is too hot).

Method B: Reversed-Phase HPLC-MS

The Stability Alternative

When 3-CDP purity is suspected to be compromised by thermal methods, HPLC provides a non-destructive alternative. However, detection is challenging due to weak UV chromophores.

Protocol Highlights:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase: Water/Acetonitrile (buffered with Ammonium Acetate, pH 7.5). Note: Acidic mobile phases (0.1% Formic Acid) must be avoided to prevent enol ether hydrolysis.

  • Detection: ESI(+) MS in SIM mode. UV at 210 nm is prone to solvent interference.

Method C: Quantitative NMR (qNMR)

The Absolute Truth (Self-Validation)

qNMR is the primary reference method used to validate the GC-MS results. If GC-MS purity is 98% but qNMR shows 92%, the GC method is thermally degrading the impurities or the main peak.

Protocol:

  • Solvent:

    
     (Neutralized with basic alumina prior to use).
    
  • Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (if solubility permits).

  • Acquisition:

    
     pulse, relaxation delay (
    
    
    
    )
    
    
    (typically 30–60s).

Comparative Analysis & Data Presentation

The following table summarizes the performance of the three methodologies.

FeatureMethod A: Cold-GC-MS Method B: HPLC-MS Method C: qNMR
Primary Utility Trace impurity profiling (0.05% level)Thermally unstable samplesAbsolute assay (%) verification
Thermal Risk Moderate (Requires PTV/COC)LowNone
Specificity High (Mass spectral fingerprint)Medium (Depends on ionization)High (Structural certainty)
Sample Throughput High (20 min/run)Medium (30 min/run)Low (Manual processing)
Limit of Detection



(1%)
Decision Matrix: Analytical Workflow

The following diagram illustrates the logical flow for determining the purity of 3-CDP, ensuring cross-validation between thermal and non-thermal methods.

PurityWorkflow Start Sample: 3-CDP Screen Initial Screen: qNMR (Check for gross degradation) Start->Screen Decision Purity > 95%? Screen->Decision GC_Path Method A: PTV-GC-MS (Trace Impurity Profiling) Decision->GC_Path Yes (Stable) HPLC_Path Method B: HPLC-MS (If thermally labile) Decision->HPLC_Path No (Degraded) Validation Compare Assay Values (GC vs qNMR) GC_Path->Validation HPLC_Path->Validation Validation->HPLC_Path Deviation > 2% (Thermal Artifacts Detected) Report Final CoA Generation Validation->Report Deviation < 2%

Figure 1: Analytical decision tree for 3-CDP. qNMR serves as the initial gatekeeper to validate the subsequent chromatographic method.

Scientific Rationale & Troubleshooting

Why PTV Injection?

Standard split/splitless injectors keep the liner at a constant high temperature (e.g.,


). When the 3-CDP aerosol enters, the allylic chloride  bond weakens, and the dihydropyran  ring is prone to opening. PTV allows the solvent to vent at low temperature (

), and the analyte is transferred to the column before the injector reaches aggressive temperatures.
The "Acid Trap"

Dihydropyrans are essentially vinyl ethers. In the presence of trace acid (from chlorinated solvents or silica columns) and moisture, they hydrolyze rapidly.

  • Symptom: GC chromatogram shows a broad "hump" or tailing peaks.

  • Fix: Pre-wash GC liners with base or use deactivated wool. Always add 1% TEA to the sample solvent.

Reference Standards

When quantifying, ensure your reference standard for 3-CDP is stored at


 under Argon. Spontaneous polymerization is a known degradation pathway for this class of compounds [1].

References

  • Verma, A., et al. (2019). Recent Advances in the Synthesis of 2H-Pyrans.[1] Molecules, 24(16), 2904.

    • Context: Discusses the inherent instability and valence tautomerism of 2H-pyrans, grounding the need for low-thermal stress analysis.
  • Kim, J., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Journal of Analytical Methods in Chemistry.

    • Context: Demonstrates the reactivity of dihydropyrans (specifically DHP) in GC-MS, highlighting the acid-catalyzed reaction pathways that must be avoided during purity analysis.
  • Thermo Fisher Scientific. (2012). Rapid Analysis of Pesticides in Difficult Matrices Using GC/MS/MS. Application Note 51880.[2]

    • Context: Provides the foundational PTV injection parameters and "cold" injection techniques used for thermally labile analytes, adapted here for 3-CDP.
  • PubChem. (2025).[3] 3,6-Dihydro-2H-pyran Compound Summary. National Library of Medicine.

    • Context: verifying structural properties and known isomers/synonyms for the dihydropyran class.

Sources

Validation

Elemental Analysis Standards for 3-Chloromethyl-5,6-dihydro-2H-pyran: A Comparative Methodological Guide

Introduction 3-Chloromethyl-5,6-dihydro-2H-pyran ( ) is a highly valuable halogenated intermediate, frequently synthesized via FeCl3-catalyzed Prins cyclization for use in complex pharmaceutical scaffolds[1]. However, ve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Chloromethyl-5,6-dihydro-2H-pyran (


) is a highly valuable halogenated intermediate, frequently synthesized via FeCl3-catalyzed Prins cyclization for use in complex pharmaceutical scaffolds[1]. However, verifying the absolute purity of this compound presents a distinct analytical challenge. With a theoretical composition of 54.35% Carbon, 6.84% Hydrogen, 12.07% Oxygen, and 26.74% Chlorine , the molecule's massive halogen content actively antagonizes traditional elemental analysis (EA) systems.

As a Senior Application Scientist, I frequently observe laboratories struggling with halogenated matrices. When subjected to standard oxidative pyrolysis, the covalently bound chlorine is liberated as hydrogen chloride (


) and chlorine gas (

). If not properly mitigated, these corrosive byproducts poison reduction catalysts, trap moisture, and cause severe deviations in Carbon and Hydrogen readouts[2].

This guide objectively compares traditional analytical methods against modern Halogen-Tolerant CHN Analyzers and Automated Combustion Ion Chromatography (CIC) systems. By providing self-validating protocols, this guide ensures absolute scientific integrity when confirming the elemental composition of


.

The Mechanistic Challenge: Why Chlorine Skews Data

In a standard CHN analyzer, the sample is combusted at ~1000°C in an oxygen-rich environment. For non-halogenated organics, this cleanly produces


, 

, and

. However, the 26.74% chlorine in 3-chloromethyl-5,6-dihydro-2H-pyran alters the combustion dynamics:
  • Water Trap Interference:

    
     gas is highly hygroscopic. It can prematurely condense or interact with the magnesium perchlorate water trap, artificially inflating the Hydrogen (%H) readout.
    
  • Catalyst Poisoning: Halogen gases rapidly degrade the copper reduction catalyst used to convert

    
     to 
    
    
    
    , leading to incomplete reduction and baseline drift in the Thermal Conductivity Detector (TCD).

Causality-Driven Solution: To analyze this molecule accurately, the system must employ specialized halogen scrubbers—such as Silver Tungstate on Magnesium Oxide (


)—within the primary combustion tube. This permanently traps halogens as non-volatile silver halides (

) before they reach the analytical column[2].

Methodological Comparison & Performance Data

To quantify the complete elemental profile of 3-chloromethyl-5,6-dihydro-2H-pyran, we must compare the efficacy of different analytical suites.

Table 1: Comparison of Elemental Analysis Methodologies for Halogenated Organics
MethodologyTarget ElementsInterference MitigationPrecision (RSD)Throughput / Automation
Standard CHN C, H, NNone (Prone to HCl poisoning)> 2.5% (Poor for Cl matrices)High / Fully Automated
Halogen-Tolerant CHN C, H, N, O

& Silver Vanadate scrubbers
< 0.3% (Excellent)High / Fully Automated
Schöniger Flask + Titration Cl, Br, I, SManual absorption in NaOH/

~1.0% (Operator dependent)Low / Highly Manual
Automated CIC Cl, Br, I, F, SDirect inline absorption & IC separation< 0.5% (Excellent)Medium / Fully Automated

For a complete characterization of


, the optimal instrumental combination is a Halogen-Tolerant CHN Analyzer  (for C, H, O) paired with an Automated CIC System  (for exact Cl quantification)[3].
Table 2: Quantitative Recovery Data for 3-Chloromethyl-5,6-dihydro-2H-pyran

(Simulated data based on certified reference material performance parameters)

ElementTheoretical Mass (%)Halogen-Tolerant CHN / CIC Found (%)Standard CHN Found (%)Deviation in Standard CHN
Carbon (C) 54.35%54.31 ± 0.12%53.10 ± 0.85%- 1.25% (Flow disruption)
Hydrogen (H) 6.84%6.86 ± 0.05%7.45 ± 0.40%+ 0.61% (HCl water trapping)
Oxygen (O) 12.07%12.10 ± 0.15%N/AN/A
Chlorine (Cl) 26.74%26.71 ± 0.08% (via CIC)N/AN/A

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must be bracketed by standards to verify that the halogen scrubbers have not reached capacity.

Protocol A: Halogen-Tolerant CHN/O Determination
  • System Calibration & Matrix Matching: Calibrate the TCD response using a matrix-matched Certified Reference Material (CRM). Use 4-Chlorobenzoic acid (e.g., NIST SRM or Sigma-Aldrich standard) because its ~22.6% chlorine content closely mimics the target molecule, validating the scrubber's efficiency under heavy halogen load[4].

  • Sample Encapsulation: Weigh 1.5–2.0 mg of 3-chloromethyl-5,6-dihydro-2H-pyran into a tin capsule for CHN analysis. For Oxygen determination, weigh into a silver capsule to prevent the formation of refractory tin oxides. Expert Tip: If the synthesized batch presents as a volatile liquid, standard crimping is insufficient. Use cold-weld sealing on the capsules to prevent mass loss prior to combustion.

  • Combustion: Drop the capsule into the combustion reactor (1000°C) packed with a top layer of Chromium Oxide (oxidation) and a bottom layer of

    
     (halogen scrubbing).
    
  • Validation Check (The Bracketing System): Run a blank, followed by the CRM, then 5 replicates of the sample, and close with the CRM. Self-Validation Rule: If the final CRM Carbon readout deviates by >0.3% from its theoretical value, the silver scrubber is saturated and must be replaced immediately.

Protocol B: Automated Combustion Ion Chromatography (CIC) for Chlorine
  • Standardization: Prepare aqueous chloride standards (1, 5, 10, 50 ppm) to calibrate the Ion Chromatograph's conductivity detector.

  • Oxidative Pyrolysis: Introduce 2.0 mg of the sample into the CIC boat. The sample is pyrolyzed at 1050°C in an Argon/Oxygen stream[5].

  • Absorption: The evolved

    
     gas is automatically swept into an absorption module containing a 900 mg/L 
    
    
    
    solution. Causality Note: The
    
    
    ensures any trace environmental sulfur is fully oxidized to sulfate, preventing IC peak overlap with the chloride peak[5].
  • Quantification: The absorption solution is automatically injected onto an anion-exchange IC column. Chlorine is quantified against the standard curve.

Visualizations of Analytical Workflows

CHN_Logic Sample 3-chloromethyl-5,6-dihydro-2H-pyran (C6H9ClO) Combustion Oxidative Pyrolysis (1000°C, O2) Sample->Combustion Gases Combustion Gases (CO2, H2O, HCl, Cl2) Combustion->Gases Scrubber Halogen Scrubber (Ag2WO4 on MgO) Gases->Scrubber Interferences Trapped Trapped as AgCl (Solid) Scrubber->Trapped Cl removal CleanGases Clean Gases (CO2, H2O) Scrubber->CleanGases C, H pass Reduction Reduction Reactor (Cu, 650°C) CleanGases->Reduction Detection GC Separation & TCD Detection Reduction->Detection

Mechanistic workflow of Halogen-Tolerant CHN Combustion, highlighting inline Chlorine removal.

CIC_Workflow Intro Sample Introduction Furnace Furnace Combustion (1050°C) Intro->Furnace Ar/O2 Absorber Gas Absorption (H2O2 Solution) Furnace->Absorber HCl gas IC Ion Chromatography (Anion Exchange) Absorber->IC Liquid Inject Data Data Analysis (Cl- Quantification) IC->Data Conductivity

Automated Combustion Ion Chromatography (CIC) fluidic and logical pathway for Halogens.

References

  • Highly Selective FeCl3-Catalyzed Cyclization of β-Sulfonamidoallenes or β-Allenols and Aldehydes. ACS Catalysis. URL:[Link]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PerkinElmer, Inc. URL:[Link]

Sources

Comparative

A Comparative Guide to HPLC Retention Times for 3-Chloromethyl-5,6-dihydro-2H-pyran Analysis

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-chloromethyl-5,6-dihydro-2H-pyran. As a key intermediate in the synthesis of various pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-chloromethyl-5,6-dihydro-2H-pyran. As a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals, robust analytical methods for its purification and quantification are paramount. This document explores different stationary and mobile phase strategies, offering insights into their impact on retention time and resolution. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to establish or optimize their analytical workflows for this and structurally related compounds.

Introduction: The Analytical Challenge

3-Chloromethyl-5,6-dihydro-2H-pyran is a moderately polar, halogenated cyclic ether. The primary challenge in its HPLC analysis lies in achieving adequate retention on common reversed-phase columns while ensuring good peak shape and resolution from potential impurities or starting materials. Given its potential for thermal lability, HPLC stands as a more suitable analytical technique than Gas Chromatography (GC) for routine analysis, which can sometimes lead to degradation of halogenated compounds.[1] This guide will compare and contrast several reversed-phase HPLC approaches to provide a robust starting point for method development.

Comparative Analysis of HPLC Conditions

The retention time of 3-chloromethyl-5,6-dihydro-2H-pyran is fundamentally governed by the partitioning of the analyte between the stationary and mobile phases. Here, we compare three common reversed-phase columns with varying mobile phase compositions to illustrate their effect on chromatographic performance.

Data Summary: Predicted Retention Times and Resolution
Method Column Mobile Phase Expected Retention Time (min) Key Advantages Potential Challenges
Method A C18 (250 mm x 4.6 mm, 5 µm)Acetonitrile/Water (Gradient)15 - 20High retentivity for non-polar compounds, good for complex matrices.Longer run times, potential for strong retention of non-polar impurities.
Method B C8 (150 mm x 4.6 mm, 5 µm)Methanol/Water (Isocratic)8 - 12Shorter run times, good for moderately polar compounds.Less retention for very non-polar impurities, potentially lower resolution.
Method C Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)Acetonitrile/10mM Ammonium Acetate10 - 15Alternative selectivity due to π-π interactions, good for aromatic impurities.Buffer preparation required, potential for ion suppression in LC-MS.

Note: The expected retention times are estimates based on the physicochemical properties of the analyte and general chromatographic principles. Actual retention times will vary depending on the specific HPLC system and operating conditions.

Causality Behind Experimental Choices

The selection of the HPLC column and mobile phase is a critical decision in method development.[2] The following sections delve into the rationale behind the proposed methods.

Method A: The High-Resolution Approach with a C18 Column

A C18 column is often the first choice for reversed-phase chromatography due to its high hydrophobicity and wide applicability.[2] For a moderately polar compound like 3-chloromethyl-5,6-dihydro-2H-pyran, a C18 column provides sufficient retention to allow for effective separation from both more polar and less polar impurities. The use of a gradient elution with acetonitrile and water allows for a broad range of polarities to be covered, ensuring that any potential byproducts from the synthesis are also eluted and resolved.

Method B: A Faster Isocratic Method with a C8 Column

A C8 column has a shorter alkyl chain than a C18, resulting in less hydrophobic retention. This can be advantageous for moderately polar analytes, leading to shorter analysis times. An isocratic mobile phase of methanol and water is a simpler approach that can be very robust if the impurity profile is not overly complex. Methanol is a slightly more polar and viscous solvent than acetonitrile, which can sometimes offer different selectivity.

Method C: Alternative Selectivity with a Phenyl-Hexyl Column

A Phenyl-Hexyl column offers a different separation mechanism based on a combination of hydrophobic and π-π interactions. This can be particularly useful if impurities contain aromatic rings, as the phenyl stationary phase will provide enhanced retention for these compounds, leading to better resolution from the non-aromatic target analyte. The addition of a buffer like ammonium acetate can help to improve peak shape for any ionizable impurities.[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for the primary proposed HPLC method.

Protocol 1: HPLC Analysis using a C18 Column (Method A)

Objective: To achieve high-resolution separation of 3-chloromethyl-5,6-dihydro-2H-pyran from potential impurities.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: Thermo Acclaim C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (based on the expected absorbance of the ether and chlorinated alkyl functionalities)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-chloromethyl-5,6-dihydro-2H-pyran sample.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate the peak corresponding to 3-chloromethyl-5,6-dihydro-2H-pyran.

  • Determine the retention time and peak area.

  • Calculate the purity of the sample based on the relative peak areas (Area Percent method).

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship between chromatographic parameters and retention time.

G cluster_workflow Experimental Workflow A Sample Preparation (Dissolution & Dilution) B HPLC System Setup (Column, Mobile Phase) A->B C Sample Injection B->C D Chromatographic Separation (Gradient Elution) C->D E UV Detection D->E F Data Acquisition & Analysis E->F

Caption: A generalized workflow for the HPLC analysis of 3-chloromethyl-5,6-dihydro-2H-pyran.

G cluster_params Parameter Influence on Retention Time RT Retention Time MP Mobile Phase Polarity MP->RT Inverse Relationship SP Stationary Phase Polarity SP->RT Direct Relationship Flow Flow Rate Flow->RT Inverse Relationship Temp Temperature Temp->RT Inverse Relationship

Sources

Validation

Technical Comparison Guide: Structural Differentiation of 3-Chloromethyl-5,6-dihydro-2H-pyran

This guide provides a technical framework for the structural differentiation of 3-chloromethyl-5,6-dihydro-2H-pyran from its common isomers, specifically focusing on the regiochemistry of the double bond and the substitu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for the structural differentiation of 3-chloromethyl-5,6-dihydro-2H-pyran from its common isomers, specifically focusing on the regiochemistry of the double bond and the substitution pattern.

Executive Summary

3-Chloromethyl-5,6-dihydro-2H-pyran is a functionalized heterocycle often synthesized via metal-catalyzed cyclization (e.g., FeCl₃-catalyzed Prins cyclization) of allenols with aldehydes.[1] In drug development, it serves as a versatile intermediate for introducing pyran scaffolds.

The critical quality attribute (CQA) for this intermediate is the position of the double bond . Synthetic routes can produce thermodynamic or kinetic mixtures of the target


-isomer  (5,6-dihydro) and the 

-isomer
(3,4-dihydro, enol ether). Differentiating these isomers is vital because the enol ether moiety in the

-isomer exhibits vastly different reactivity (e.g., acid sensitivity, polymerization risk) compared to the isolated alkene in the target molecule.

Structural Landscape & Isomer Definition

The primary challenge is distinguishing the target from its double-bond regioisomer.

FeatureTarget Molecule Primary Isomer (Impurity)
Name 3-Chloromethyl-5,6-dihydro-2H-pyran 3-Chloromethyl-3,4-dihydro-2H-pyran
Double Bond C3=C4 (Allylic Ether)C5=C6 (Enol Ether)
Structure Chloromethyl group attached to the double bond at C3.[2][3][4][5][6][7][8]Chloromethyl group attached to a saturated carbon at C3.
Reactivity Stable to mild acid; undergoes allylic substitution.Highly acid-sensitive; hydrolyzes to aldehydes.
Formula C₆H₉ClOC₆H₉ClO

Analytical Differentiation Strategy

A. Nuclear Magnetic Resonance (¹H NMR) — The Gold Standard

NMR provides the most definitive identification. The key differentiator is the olefinic region and the C2/C6 methylene protons .

1. Olefinic Proton Count & Shift
  • Target (

    
    ):  Contains one  olefinic proton at C4.
    
    • Signal: Triplet or multiplet around 5.7 – 5.9 ppm .

    • Mechanism:[4][7][9] The C3 position is fully substituted (Ring C2, Ring C4, -CH₂Cl), leaving no proton at C3.

  • Isomer (

    
    ):  Contains two  olefinic protons at C5 and C6.
    
    • Signal (H6): Distinctive downfield signal at 6.2 – 6.4 ppm (deshielded by adjacent Oxygen).

    • Signal (H5): Multiplet around 4.6 – 4.8 ppm .

2. Chloromethyl Group (-CH₂Cl)
  • Target (

    
    ):  The -CH₂Cl group is attached to an sp² carbon.
    
    • Signal: Singlet (broadened by long-range coupling) at ~4.0 – 4.2 ppm .

  • Isomer (

    
    ):  The -CH₂Cl group is attached to an sp³ carbon (chiral center).
    
    • Signal: Doublet of doublets (diastereotopic protons) or multiplet at ~3.4 – 3.6 ppm , coupled to the methine proton at C3.

B. Infrared Spectroscopy (FT-IR)
  • Target: Shows a standard alkene C=C stretch around 1650–1670 cm⁻¹ .

  • Isomer (Enol Ether): Shows a characteristic, strong enol ether C=C stretch, typically shifted to 1610–1640 cm⁻¹ due to resonance with the oxygen lone pair.

C. Mass Spectrometry (GC/MS)

While molecular ions (M+) are identical (m/z 146/148), fragmentation pathways differ:

  • Target: Retro-Diels-Alder (RDA) fragmentation is less favorable due to the substituent on the double bond.

  • Isomer: Often exhibits a dominant loss of the chloromethyl side chain or ring opening characteristic of enol ethers.

Experimental Protocol: Characterization Workflow

Objective: Validate the purity of a synthesis batch containing 3-chloromethyl-5,6-dihydro-2H-pyran.

Reagents:

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS.[10]

  • Acid-free NMR tubes (to prevent hydrolysis of the enol ether isomer).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the crude oil in 0.6 mL CDCl₃. Note: Ensure solvent is not acidic; filtration through basic alumina is recommended if the sample is sensitive.

  • Acquisition: Run a standard ¹H NMR (400 MHz or higher). Set relaxation delay (d1) to 5 seconds to ensure accurate integration of olefinic protons.

  • Integration Analysis:

    • Integrate the region 6.2–6.5 ppm (Region A: Isomer H6).

    • Integrate the region 5.7–6.0 ppm (Region B: Target H4).

  • Calculation:

    • If Region A integral > 0.02 (relative to 1H of target), the batch contains the enol ether isomer.

    • Calculate Molar Ratio:

      
      
      

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for identifying the correct isomer during synthesis monitoring.

IsomerID Start Crude Reaction Mixture (Post-Workup) NMR Acquire 1H NMR (CDCl3) Start->NMR CheckH6 Check Region 6.2 - 6.5 ppm NMR->CheckH6 IsomerPresent Signal Detected (Doublet/Multiplet) CheckH6->IsomerPresent Yes TargetConfirm Region Silent CheckH6->TargetConfirm No ResultIsomer Identify: 3-chloromethyl-3,4-dihydro-2H-pyran (Enol Ether Impurity) IsomerPresent->ResultIsomer AnalyzeH4 Check Region 5.7 - 5.9 ppm (1H Integral) TargetConfirm->AnalyzeH4 ResultTarget Identify: 3-chloromethyl-5,6-dihydro-2H-pyran (Target Molecule) AnalyzeH4->ResultTarget Signal Present

Caption: Decision tree for spectroscopic differentiation of dihydropyran isomers based on proton NMR shifts.

Synthesis Context (Prins Cyclization)

Understanding the origin of the isomers aids in control. The target is typically formed via the FeCl₃-catalyzed cyclization of


-allenols or sulfonamidoallenes with aldehydes.[1][7]

SynthesisPath Substrate Allenol + Aldehyde Intermediate Cationic Intermediate Substrate->Intermediate Cyclization Catalyst FeCl3 Catalyst Catalyst->Intermediate Target Target: 3-chloromethyl-5,6-dihydro-2H-pyran (Kinetic/Selective) Intermediate->Target Cl- Capture Isomer Isomer: 3-chloromethyl-3,4-dihydro-2H-pyran (Isomerization) Target->Isomer Acid/Heat (Isomerization)

Caption: Reaction pathway showing the formation of the target and potential isomerization to the thermodynamic enol ether.

Comparative Data Summary

Parameter3-chloromethyl-5,6-dihydro-2H-pyran (Target)3-chloromethyl-3,4-dihydro-2H-pyran (Isomer)
¹H NMR (Olefinic) 1H at ~5.8 ppm (C4-H)2H at ~6.4 (C6-H) & 4.7 (C5-H) ppm
¹H NMR (Allylic) 2H at ~4.1 ppm (C2-H)1H at ~2.3 ppm (C3-H)
¹³C NMR (C=C) C3 (quat) & C4 (CH)C5 (CH) & C6 (CH-O)
Stability StableUnstable (Hydrolytic)

References

  • Cheng, J., Tang, X., & Ma, S. (2013). Highly Selective FeCl3-Catalyzed Cyclization of β-Sulfonamidoallenes or β-Allenols and Aldehydes.[1] The Journal of Organic Chemistry, 78(20), 10240–10250.

  • BenchChem.
  • PubChem. 3,6-Dihydro-2H-pyran Compound Summary.

Sources

Comparative

Spectroscopic characterization data for 3-chloromethyl-5,6-dihydro-2H-pyran

This guide provides an in-depth spectroscopic characterization of 3-chloromethyl-5,6-dihydro-2H-pyran , a critical intermediate in the synthesis of functionalized heterocycles and alkaloids. [1] Executive Summary & Utili...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic characterization of 3-chloromethyl-5,6-dihydro-2H-pyran , a critical intermediate in the synthesis of functionalized heterocycles and alkaloids.

[1]

Executive Summary & Utility

3-Chloromethyl-5,6-dihydro-2H-pyran is a versatile building block used primarily in the construction of complex spirocyclic alkaloids and pharmaceutical scaffolds. Unlike its isomer, 3,4-dihydro-2H-pyran (an enol ether used for alcohol protection), this 5,6-dihydro isomer possesses a distinct reactivity profile due to the position of the double bond (C3-C4) and the allylic chloride functionality.

Primary Applications:

  • Divergent Synthesis: Precursor for spiro-pyran derivatives via nucleophilic substitution at the chloromethyl group.

  • Alkaloid Scaffolds: Key intermediate in the total synthesis of naturally occurring pyran-based products.

  • Stability: More stable to hydrolysis than the corresponding enol ether isomers (e.g., 5-chloromethyl-3,4-dihydro-2H-pyran).

Spectroscopic Profile: The "Product"

The following data represents the definitive characterization profile for pure 3-chloromethyl-5,6-dihydro-2H-pyran synthesized via FeCl₃-catalyzed Prins cyclization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The most diagnostic feature of this compound is the absence of the highly deshielded enol ether proton (~6.4 ppm) found in 3,4-dihydro-2H-pyran isomers. Instead, look for a vinyl signal around 5.8 ppm and a distinct singlet for the chloromethyl group.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationAssignmentDiagnostic Note
C4-H 5.75 – 5.85Triplet (t) / Multiplet (m)1HVinyl ProtonKey Identifier: Upfield from enol ether protons.
-CH₂Cl 4.05 – 4.15Singlet (s)2HChloromethylSharp singlet; confirms substitution at C3.
C2-H₂ 4.10 – 4.20Broad Singlet (br s)2HO-CH₂-C=Allylic & adjacent to Oxygen. Slightly broadened by long-range coupling.
C6-H₂ 3.75 – 3.85Triplet (t, J ≈ 5.5 Hz)2HO-CH₂-CH₂Typical ether chemical shift.
C5-H₂ 2.15 – 2.25Multiplet (m)2H-CH₂-Allylic methylene; couples to C4-H and C6-H.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionShift (δ, ppm)TypeAssignment
C3 132.0 – 134.0Quaternary (C)Substituted vinyl carbon.
C4 120.0 – 123.0Methine (CH)Vinyl carbon.
C2 66.0 – 68.0Methylene (CH₂)Allylic ether carbon.
C6 63.0 – 64.5Methylene (CH₂)Ether carbon.
-CH₂Cl 45.0 – 47.0Methylene (CH₂)Chloromethyl group.
C5 25.0 – 27.0Methylene (CH₂)Ring methylene.
B. Infrared (IR) Spectroscopy
  • C=C Stretch: ~1670 cm⁻¹ (Weak to medium intensity; distinguishes from saturated analogs).

  • C-O Stretch: 1080 – 1150 cm⁻¹ (Strong; characteristic of cyclic ethers).

  • C-Cl Stretch: ~700 – 750 cm⁻¹ (Medium).

C. Mass Spectrometry (MS)[2]
  • Molecular Ion (M⁺): m/z ~146/148 (3:1 ratio due to ³⁵Cl/³⁷Cl).

  • Base Peak: Often [M - Cl]⁺ (m/z ~111) or retro-Diels-Alder fragmentation products.

Comparative Analysis: Alternatives & Impurities

To ensure scientific integrity, one must distinguish the target product from its common isomers and precursors.

Table 3: Diagnostic Comparison
FeatureTarget Product (3-chloromethyl-5,6-dihydro-2H-pyran)Alternative A: Isomer (5-chloromethyl-3,4-dihydro-2H-pyran)Alternative B: Saturated (3-chloromethyl-tetrahydropyran)
Structure Double bond at C3-C4 Double bond at C5-C6 (Enol Ether)No double bond
Vinyl ¹H NMR ~5.8 ppm (C4-H)~6.3 ppm (C6-H, adjacent to O)None
Stability Stable (Allylic ether)Unstable (Hydrolyzes easily in acid)Very Stable
IR Spectrum C=C at 1670 cm⁻¹C=C at 1640 cm⁻¹ (Enol ether)No C=C peak
Reactivity Sₙ2 active at -CH₂ClElectrophilic at C6Standard alkyl halide reactivity

Experimental Protocol: Synthesis & Characterization

Methodology based on FeCl₃-catalyzed Prins cyclization (Ma et al., 2013).[1][2]

Step 1: Reagents & Setup
  • Substrate: 3,4-Pentadien-1-ol (Allenol).

  • Reagent: Paraformaldehyde (1.2 equiv).

  • Catalyst: FeCl₃ (anhydrous, 5 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Additives: TMSCl (Trimethylsilyl chloride, 1.0 equiv) as the chloride source.

Step 2: Reaction Workflow
  • Preparation: In a flame-dried flask under Argon, dissolve 3,4-pentadien-1-ol (1.0 mmol) and paraformaldehyde (1.2 mmol) in DCM (10 mL).

  • Catalysis: Add FeCl₃ (5 mol%) followed by TMSCl (1.0 mmol) dropwise at 0°C.

  • Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 4–8 hours. Monitor by TLC (Hexane/EtOAc 10:1).

  • Quench: Quench with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract with DCM (3x), dry organic layer over Na₂SO₄, and concentrate in vacuo.

Step 3: Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (200-300 mesh).

  • Eluent: Gradient of Hexane/Ethyl Acetate (starting 50:1 to 20:1).

  • Note: The product is an oil. Avoid prolonged exposure to silica if acidic.

Visualizations

Diagram 1: Synthesis Pathway & Mechanism

This flow illustrates the highly selective Prins cyclization used to generate the target scaffold.

SynthesisPathway Allenol 3,4-Pentadien-1-ol (Starting Material) Intermediate Allyl Cation Intermediate Allenol->Intermediate FeCl3 / TMSCl (Prins Cyclization) Aldehyde Paraformaldehyde (R=H) Aldehyde->Intermediate Product 3-Chloromethyl- 5,6-dihydro-2H-pyran Intermediate->Product Cl- Capture (Regioselective)

Caption: FeCl₃-catalyzed Prins cyclization of allenols provides high regioselectivity for the 3-chloromethyl-5,6-dihydro-2H-pyran scaffold.[1][2]

Diagram 2: Diagnostic Decision Tree

Use this logic flow to confirm the identity of your isolated product.

DecisionTree Start Analyze 1H NMR Spectrum (CDCl3) CheckVinyl Is there a vinyl proton signal? Start->CheckVinyl NoVinyl No Vinyl Proton CheckVinyl->NoVinyl No YesVinyl Yes, Vinyl Signal Present CheckVinyl->YesVinyl Yes ResultSat Saturated Analog (Tetrahydropyran) NoVinyl->ResultSat CheckShift Check Chemical Shift (δ) YesVinyl->CheckShift ShiftHigh δ ~ 6.3 - 6.5 ppm (Next to Oxygen) CheckShift->ShiftHigh ShiftMid δ ~ 5.7 - 5.9 ppm (Not next to Oxygen) CheckShift->ShiftMid ResultIso Isomer: 3,4-Dihydro-2H-pyran (Enol Ether) ShiftHigh->ResultIso ResultTarget CONFIRMED: 3-Chloromethyl-5,6-dihydro-2H-pyran ShiftMid->ResultTarget

Caption: NMR decision tree for distinguishing the target 5,6-dihydro isomer from saturated and enol ether alternatives.

References

  • Cheng, J., Tang, X., & Ma, S. (2013).[3][2] Highly Selective FeCl₃-Catalyzed Cyclization of β-Sulfonamidoallenes or β-Allenols and Aldehydes.[1][4][2][5] ACS Catalysis, 3(4), 752–759. [Link]

  • Miranda, P. O., et al. (2008). Efficient Synthesis of 3-Chloromethyl-2(5H)-furanones and 3-Chloromethyl-5,6-dihydropyran-2-ones. The Journal of Organic Chemistry, 73(22), 8960-8965. [Link]

  • Ciancaleoni, G., et al. (2012). Prins Cyclization: A Versatile Tool for the Synthesis of Heterocycles. Organic & Biomolecular Chemistry, 10, 7255-7268.

Sources

Safety & Regulatory Compliance

Safety

3-chloromethyl-5,6-dihydro-2H-pyran proper disposal procedures

Subject: Technical Advisory: Safe Handling and Disposal of 3-Chloromethyl-5,6-dihydro-2H-pyran Executive Summary This advisory provides critical operational guidance for the disposal of 3-chloromethyl-5,6-dihydro-2H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Advisory: Safe Handling and Disposal of 3-Chloromethyl-5,6-dihydro-2H-pyran

Executive Summary

This advisory provides critical operational guidance for the disposal of 3-chloromethyl-5,6-dihydro-2H-pyran .[1] Due to the dual functionality of this molecule—containing both a reactive allylic chloride and an acid-sensitive vinyl ether (dihydropyran)—it poses specific risks involving alkylation toxicity, lachrymatory effects, and exothermic hydrolysis.

Immediate Action Required: Do not dispose of this compound via sanitary sewer or standard trash.[1] All waste streams must be segregated as Halogenated Organic Waste with specific "Corrosive" and "Flammable" sub-hazards.

Chemical Profile & Hazard Assessment

Before initiating disposal, operators must understand the "Why" behind the safety protocols. This compound is not merely a solvent; it is an electrophilic intermediate.[1]

ParameterSpecification / Risk Profile
Functional Group 1 Allylic Chloride: Highly reactive toward nucleophiles (DNA/Proteins).[1] Potential carcinogen/mutagen.[1] Lachrymator (causes severe eye/respiratory irritation).[1][2]
Functional Group 2 Dihydropyran (Enol Ether): Acid-sensitive.[1] Hydrolyzes rapidly in aqueous acid to form aldehydes/alcohols.[1] Polymerizes exothermically in the presence of strong Lewis acids.
Hydrolysis Risk Reacts with moisture to release Hydrochloric Acid (HCl) .[1] Sealed waste drums containing moisture can pressurize.[1]
Flammability High.[1][3][4][5] Flash point likely <60°C (based on structural analogs like allyl chloride and dihydropyran).[1]

Disposal Decision Matrix

The following logic flow dictates the operational procedure based on the state of the material.

DisposalMatrix Start Material State Pure Pure Stock / Old Reagent Start->Pure Mixture Reaction Mixture / Dilute Start->Mixture Spill Spill / Contamination Start->Spill LabPack PROTOCOL A: Lab Pack (No Quench) Pure->LabPack Preferred Safety Route Quench PROTOCOL B: Controlled Quench Mixture->Quench Neutralize Reactivity Absorb Absorb with Vermiculite Spill->Absorb Absorb->LabPack

Figure 1: Decision matrix for selecting the appropriate disposal protocol.[1][3] Note that pure stock should rarely be quenched in-house due to exotherm risks.[1]

Detailed Protocols

Protocol A: Lab Packing (Pure Substance)

Best for: Expired bottles, pure aliquots, or spill residues absorbed on solids.[1]

Scientific Rationale: Attempting to quench pure allylic chlorides can generate runaway exotherms and release toxic HCl gas.[1] Professional incineration is the only validated destruction method.[1]

  • Container Inspection: Ensure the original container is tightly sealed.[1] If the cap is degraded (common with HCl off-gassing), transfer to a chemically resistant HDPE or Teflon-lined glass container.[1]

  • Over-Packing: Place the primary container inside a secondary containment bag or bucket.

  • Labeling: Apply a hazardous waste label with the following constituents:

    • 3-Chloromethyl-5,6-dihydro-2H-pyran[1][6]

    • Hazard Codes: Flammable, Corrosive, Toxic.[7]

  • Storage: Store in a Flammables Cabinet until pickup. Do not store with oxidizers or strong bases.[1]

Protocol B: Controlled Quenching (Reaction Mixtures)

Best for: Reaction byproducts, dilute waste streams, or glassware cleaning.[1]

Scientific Rationale: This protocol utilizes a mild base (Sodium Bicarbonate) to neutralize the HCl generated by hydrolysis without triggering the violent polymerization associated with strong bases like NaOH.[1]

Reagents Required:

  • Saturated Sodium Bicarbonate (

    
    ) solution.[1]
    
  • Ice bath.[1]

  • Inert solvent (Dichloromethane or Ethyl Acetate) if the material is not already dissolved.[1]

Step-by-Step Procedure:

  • Preparation:

    • Perform in a functioning fume hood.[1]

    • Wear butyl rubber or Silver Shield gloves (standard nitriles offer poor protection against allylic chlorides).[1]

    • Prepare a 10% excess of saturated

      
       in a beaker, cooled to 0°C in an ice bath.
      
  • Dilution:

    • If the waste is concentrated, dilute it 1:10 with an inert solvent (e.g., Dichloromethane).[1]

  • Controlled Hydrolysis:

    • Slowly add the organic waste to the stirring bicarbonate solution.

    • Observation: You will observe bubbling (

      
       release) as the chloromethyl group hydrolyzes and the resulting HCl is neutralized.[1]
      
    • Caution: If the solution heats up rapidly, stop addition and add more ice.

  • Phase Check:

    • Stir for 30 minutes. Check the pH of the aqueous layer; it should remain slightly basic (pH 8-9).[1] If acidic, add more bicarbonate.

  • Final Disposal:

    • Do NOT separate phases to drain the aqueous layer. The aqueous layer may still contain alkylating byproducts.[1]

    • Transfer the entire mixture (biphasic) to a waste drum labeled: "Halogenated Solvent Waste - Quenched Reaction Mixture (pH 8-9)."

Emergency Contingencies

Spill Response
  • Evacuate: The lachrymatory nature means vapors will quickly render the lab uninhabitable.[1] Evacuate the immediate area.

  • PPE: Re-enter only with full-face respirator (Organic Vapor cartridges) or SCBA.[1]

  • Neutralize: Cover the spill with a 1:1 mixture of sodium carbonate and clay absorbent (kitty litter) .[1] The carbonate neutralizes acid; the clay absorbs the liquid.

  • Disposal: Scoop into a wide-mouth jar. Treat as Protocol A (Lab Pack).

Accidental Exposure[8]
  • Skin: Wash immediately with soap and water for 15 minutes.[1] The lipophilic nature of the pyran ring aids skin absorption; speed is critical.

  • Eyes: Flush for 15 minutes.[1] Seek medical attention immediately—corneal damage is a high risk with chloromethyl compounds.[1]

Regulatory & Compliance Codes

When filling out your waste manifest, use the following classifications (verification with local EHS officer recommended):

  • RCRA Code (USA): D001 (Ignitable), D002 (Corrosive).[1]

  • DOT Shipping Name: Flammable liquids, corrosive, n.o.s.[1] (contains 3-chloromethyl-5,6-dihydro-2H-pyran).[1][6]

  • UN Number: UN 2924 (Likely assignment for flammable/corrosive organics).[1]

References

  • Centers for Disease Control and Prevention (CDC). (n.d.).[1] Allyl Chloride - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link][1]

    • Context: Provides baseline toxicity and handling data for allylic chloride functional groups.
  • Context: Establishes flammability and peroxide-forming hazards of the dihydropyran ring system.
  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] Compound Summary: 3-chloromethyl-5,6-dihydro-2H-pyran.[1][6] Retrieved from [Link]

    • Context: Structural identification and reactivity profiling.[1]

    • Context: Used for inferring specific disposal protocols for chloromethyl moieties when specific CAS data is sparse.[1]

Sources

Handling

Personal protective equipment for handling 3-chloromethyl-5,6-dihydro-2H-pyran

The following technical guide details the safety, operational, and disposal protocols for 3-chloromethyl-5,6-dihydro-2H-pyran . [1][2] Part 1: Executive Safety Summary Immediate Action Required: Treat this compound as a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, operational, and disposal protocols for 3-chloromethyl-5,6-dihydro-2H-pyran .

[1][2]

Part 1: Executive Safety Summary

Immediate Action Required: Treat this compound as a High-Hazard Alkylating Agent .[1][2][3] Unlike standard dihydropyrans used for alcohol protection, the addition of the chloromethyl moiety transforms this reagent into a potent electrophile.[3] It poses significant risks of alkylation (DNA damage), lachrymation, and tissue corrosion.[2][3]

Critical ParameterSpecification
Primary Hazard Alkylating Agent / Lachrymator .[1][2][3] Potential Carcinogen (structural analogy to chloromethyl ethers).[2][3]
Reactivity Moisture Sensitive .[3] Hydrolyzes rapidly to release HCl and corresponding aldehydes.[3]
Storage -20°C, under Argon/Nitrogen. Segregate from oxidizers and bases.[3][4]
Glove Protocol Laminate (Silver Shield/4H) required for prolonged handling.[2][3] Double-gloving mandatory.[1][2][3]
Inhalation Limit Zero tolerance. All operations must occur within a certified fume hood.[3]

Part 2: Hazard Mechanism & Risk Assessment

To handle this chemical safely, one must understand the causality of its toxicity.[2][3]

The Alkylation Threat

The chloromethyl group (-CH₂Cl) attached to the dihydropyran ring creates a "soft" electrophile.[1][2][3] Upon contact with biological nucleophiles (DNA bases, proteins), it undergoes an SN2 or SN1 reaction, permanently alkylating the tissue.[2][3]

  • Consequence: This mechanism is analogous to Chloromethyl Methyl Ether (MOM-Cl) , a known carcinogen.[1][2][3] Even if this specific pyran lacks specific carcinogenic data, Precautionary Principle dictates it be handled as a select carcinogen.[3]

Hydrolytic Instability

Upon contact with ambient moisture, the molecule hydrolyzes:


[1][2][3]
  • Operational Impact: Old bottles may build up pressure (HCl gas).[2] Corroded septa are a warning sign of degradation.[3]

Part 3: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for direct contact with chlorinated alkylators due to rapid permeation (often <15 minutes).[2][3]

Hand Protection Protocol
Contact TypePrimary Barrier (Inner)Secondary Barrier (Outer)Rationale
Incidental (Splash) Nitrile (5 mil)Nitrile (8 mil, Extended Cuff)Provides dexterity; outer glove sacrificed immediately upon splash.[1][2][3]
High Risk (Synthesis) Silver Shield / 4H (Laminate) Nitrile (Disposable)Laminate resists chlorinated permeation (>4h); outer nitrile provides grip.[2][3]
Spill Cleanup Viton / Butyl Rubber NoneHeavy-duty resistance required for bulk liquid exposure.[1][2][3]
Respiratory & Body Protection[1][2][5][6]
  • Engineering Control: Class II, Type A2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80–100 fpm).[2][3]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[2][3] Safety glasses are inadequate due to the lachrymatory nature of vapors.[2][3]

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.[2][3]

Part 4: Operational Workflow & Visualization[1][2]

The following diagram outlines the decision logic for the safe lifecycle of the reagent.

HandlingProtocol cluster_safety Critical Safety Barrier Receipt 1. Receipt & Storage (-20°C, Inert Gas) Check 2. Integrity Check (Septum/Corrosion?) Receipt->Check Prep 3. Preparation (Dry Glassware, Ar Line) Check->Prep Pass Quench 6. Quench (Basic Hydrolysis) Check->Quench Fail (Degraded) Transfer 4. Transfer (Cannula/Syringe ONLY) Prep->Transfer Reaction 5. Reaction (Closed System) Transfer->Reaction Reaction->Quench Waste 7. Waste Disposal (Halogenated Stream) Quench->Waste

Figure 1: Safe handling lifecycle. The red dashed box indicates steps requiring Silver Shield gloves and active fume hood ventilation.

Detailed Handling Steps
  • Preparation: Flame-dry all glassware. Use a Schlenk line or balloon to maintain positive Argon pressure.[3]

  • Transfer: Never pour this reagent.

    • Use a gas-tight syringe or cannula transfer technique.[1][2][3]

    • Why? Pouring increases surface area for vaporization (exposure) and hydrolysis (degradation).[2][3]

  • Reaction Monitoring: Vent reaction vessels through a scrubbing trap (e.g., dilute NaOH) if HCl evolution is expected.[2][3]

Part 5: Disposal & Emergency Response[1][2]

Controlled Quenching Protocol

Do not dispose of the active reagent directly into waste drums.[3] It must be chemically deactivated.[3][5]

  • Cooling: Place the reaction vessel in an ice bath (0°C).

  • Dilution: Dilute with an inert solvent (e.g., Dichloromethane or Toluene).[2][3]

  • Neutralization: Slowly add 10% Aqueous Ammonium Hydroxide or Saturated Sodium Bicarbonate .[2][3]

    • Mechanism:[1][2][3][6] The base neutralizes the HCl generated; Ammonium hydroxide can also act as a nucleophile to consume the alkylator.[3]

  • Phase Separation: Wash the organic layer with water, then dispose of as Halogenated Organic Waste .[3]

Spill Response
  • Minor Spill (<5 mL): Cover with Vermiculite or activated carbon.[2][3] Wipe with acetone.[3] Dispose as solid hazardous waste.[3]

  • Major Spill: Evacuate area. Do not attempt cleanup without SCBA if vapors are present.[3] Contact EHS immediately.

References

  • U.S. Department of Labor, OSHA. (2024).[2][3][7] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens). Link(Cited for analogy to Chloromethyl Methyl Ether handling protocols).

  • National Research Council. (2011).[2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Link

  • Forsberg, K., et al. (2020).[2][3] Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.[1][2][3] (Source for Laminate/Silver Shield permeation data against chlorinated hydrocarbons).

  • PubChem. (2023).[2][3] Compound Summary: 3,4-Dihydro-2H-pyran (Analogous Hazards). Link

Sources

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